molecular formula C19H18F6 B1266667 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane CAS No. 65294-20-4

2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Número de catálogo: B1266667
Número CAS: 65294-20-4
Peso molecular: 360.3 g/mol
Clave InChI: GLFKFHJEFMLTOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,2-Bis(3,4-dimethylphenyl)hexafluoropropane is a useful research compound. Its molecular formula is C19H18F6 and its molecular weight is 360.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[2-(3,4-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6/c1-11-5-7-15(9-13(11)3)17(18(20,21)22,19(23,24)25)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFKFHJEFMLTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)C)(C(F)(F)F)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070302
Record name 1,1'-(2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene)bis(3,4-dimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65294-20-4
Record name 1,1′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethylbenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65294-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Bis(3,4-dixylyl)hexafluoro propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065294204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-(2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene)bis(3,4-dimethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethylbenzene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.698
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-BIS(3,4-DIXYLYL)HEXAFLUORO PROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2YCH6D3G6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane, a key intermediate in the production of advanced polymers and other specialty chemicals. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant characterization data.

Introduction

This compound, also known as 4,4'-(Hexafluoroisopropylidene)di-o-xylene, is a fluorinated aromatic compound of significant interest in materials science. Its robust hexafluoro-isopropylidene bridge imparts desirable properties such as thermal stability, chemical resistance, and enhanced solubility to polymers derived from it. A primary application of this compound is as a monomer precursor for the synthesis of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), a key component in the production of high-performance polyimides. These polyimides are utilized in demanding applications within the aerospace, electronics, and automotive industries.

The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction between ortho-xylene (1,2-dimethylbenzene) and hexafluoroacetone. This electrophilic aromatic substitution is catalyzed by a strong acid, most commonly anhydrous hydrogen fluoride.

Synthesis Pathway

The core of the synthesis is the acid-catalyzed alkylation of the aromatic rings of o-xylene by the electrophilic hexafluoroacetone. The reaction proceeds as follows:

Synthesis_Pathway Reactant1 o-Xylene Intermediate Reaction Mixture Reactant1->Intermediate Reactant2 Hexafluoroacetone Monohydrate Reactant2->Intermediate Catalyst Hydrogen Fluoride (Catalyst) Catalyst->Intermediate Reaction Product This compound Intermediate->Product Work-up Purification Recrystallization (Isopropanol) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on established industrial synthesis methods, providing a detailed procedure for the laboratory-scale preparation of this compound.[1]

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Purity
o-XyleneC₈H₁₀106.17≥98%
Hexafluoroacetone MonohydrateC₃H₂F₆O184.04≥98%
Anhydrous Hydrogen FluorideHF20.01≥99.9%
IsopropanolC₃H₈O60.10Reagent Grade
Nitrogen GasN₂28.01High Purity

3.2. Equipment

  • High-pressure reactor equipped with magnetic stirring, a cooling/heating jacket, a pressure gauge, and a gas inlet/outlet.

  • Schlenk line or similar inert atmosphere setup.

  • Standard laboratory glassware (beakers, flasks, funnels).

  • Filtration apparatus (Büchner funnel, filter flask).

  • Rotary evaporator.

  • Drying oven.

3.3. Procedure

  • Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen gas to ensure an inert atmosphere.

  • Charging Reactants: Charge the reactor with o-xylene and hexafluoroacetone monohydrate. A typical molar ratio of o-xylene to hexafluoroacetone monohydrate is in the range of 0.3:1 to 3:1.[1]

  • Catalyst Addition: Cool the reactor and carefully add anhydrous hydrogen fluoride. The amount of hydrogen fluoride is typically 40-90% of the total weight of the organic reactants.[1]

  • Reaction: Seal the reactor and begin stirring. The reaction is typically carried out at a temperature between 60°C and 150°C, with a preferred range of 90-130°C.[1] The pressure in the reactor will rise; maintain the pressure within the safe operating limits of the equipment. The reaction is monitored until completion.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. The reaction mixture is then cautiously poured into a beaker containing ice or frozen water with stirring to precipitate the crude product.

  • Isolation of Crude Product: The precipitated solid is collected by filtration, washed with water to remove any remaining acid, and then dried. This typically yields a yellow solid with a crude yield of approximately 88%.[1]

  • Purification: The crude product is purified by recrystallization from isopropanol. The dried solid is dissolved in a minimal amount of hot isopropanol, and the solution is allowed to cool slowly to form crystals. The purified white crystalline product is collected by filtration, washed with a small amount of cold isopropanol, and dried in an oven. The final product should have a purity of over 98%.[1]

Characterization Data

4.1. Physical Properties

PropertyValue
Molecular FormulaC₁₉H₁₈F₆
Molecular Weight360.34 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point77-80 °C

4.2. Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

TechniqueData
¹H NMR The spectrum will show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will appear as multiplets in the downfield region (around 7.0-7.3 ppm), while the methyl protons will appear as singlets in the upfield region (around 2.2-2.3 ppm).
¹³C NMR The spectrum will exhibit signals for the aromatic carbons, the methyl carbons, the quaternary carbon of the hexafluoroisopropylidene group, and the trifluoromethyl carbons. The aromatic carbons will resonate in the 120-140 ppm range. The methyl carbons will appear around 19-20 ppm. The quaternary carbon will be further downfield, and the trifluoromethyl carbons will show a characteristic quartet due to C-F coupling.
Mass Spec. The mass spectrum will show the molecular ion peak (M⁺) at m/z 360. Other fragments corresponding to the loss of methyl groups or other parts of the molecule may also be observed.
IR The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and strong C-F stretching vibrations.

Safety and Handling

  • Hydrogen Fluoride: Anhydrous hydrogen fluoride is extremely corrosive and toxic. It can cause severe burns upon contact with skin, eyes, or respiratory tract. All manipulations involving HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Calcium gluconate gel should be readily available as a first aid measure for HF burns.

  • Hexafluoroacetone: This compound is a toxic and corrosive gas. It should be handled with care in a well-ventilated area.

  • High-Pressure Reactions: All high-pressure reactions should be carried out behind a blast shield, and the equipment must be regularly inspected and pressure-tested.

Conclusion

The synthesis of this compound via the Friedel-Crafts alkylation of o-xylene with hexafluoroacetone is an efficient method for producing this valuable monomer precursor. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of polymer chemistry and materials science.

References

An In-depth Technical Guide to 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization, synthesis, and applications of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane, a fluorinated aromatic compound with significant utility in materials science and as a chemical intermediate.

Physicochemical Properties

This compound, also known as 4,4'-(Hexafluoroisopropylidene)di-o-xylene, is a white crystalline solid at room temperature. Its core structure consists of a hexafluoroisopropylidene bridge connecting two 3,4-dimethylphenyl groups. This unique structure imparts desirable properties such as high thermal stability and chemical resistance.

PropertyValueReference
CAS Number 65294-20-4[1]
Molecular Formula C₁₉H₁₈F₆[1]
Molecular Weight 360.34 g/mol [1]
Melting Point 76-78 °C[2]
Boiling Point 110-120 °C at 2 mmHg[2]
Density ~1.198 g/cm³ (predicted)[2]
Flash Point >110 °C[2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

2.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the xylene moieties.

2.2. Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending from the aromatic rings and methyl groups, as well as strong C-F stretching vibrations from the hexafluoropropane group.

2.3. Mass Spectrometry The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The NIST WebBook provides access to the electron ionization mass spectrum for this compound.[3]

2.4. ¹³C and ¹⁹F NMR Spectroscopy While specific experimental spectra for ¹³C and ¹⁹F NMR of this compound are not readily available in the searched literature, general principles can be applied to predict the expected chemical shifts. For the ¹⁹F NMR spectrum, a single resonance is expected for the six equivalent fluorine atoms of the -C(CF₃)₂ group, likely in the region of -60 to -70 ppm relative to CFCl₃.[4] The ¹³C NMR spectrum will show distinct signals for the different carbon environments, including the methyl, aromatic, and quaternary carbons. For similar aromatic compounds with trifluoromethyl groups, the CF₃ carbon signal can be observed as a quartet due to coupling with the fluorine atoms.[5]

Synthesis and Reactivity

3.1. Synthesis of this compound

The primary method for synthesizing this compound is through the electrophilic aromatic substitution reaction of o-xylene with hexafluoroacetone. This reaction is typically catalyzed by a strong acid, such as anhydrous hydrogen fluoride.[6]

Experimental Protocol: Synthesis of this compound

  • Reactants: o-xylene, hexafluoroacetone (or its hydrate), and a suitable acid catalyst (e.g., anhydrous HF or p-toluenesulfonic acid).

  • Solvent: A non-reactive solvent such as tetrahydrofuran (THF) can be used.[2]

  • Procedure:

    • In a suitable reaction vessel, dissolve o-xylene and the acid catalyst in the solvent.

    • Slowly introduce hexafluoroacetone gas or its hydrate into the reaction mixture while maintaining a controlled temperature, typically below 40 °C.[2]

    • After the addition is complete, the reaction mixture may be heated to reflux for several hours to ensure complete reaction.[2]

    • Upon cooling, the reaction is quenched, and the product is isolated through extraction and purification steps, which may include washing with a basic solution to neutralize the acid catalyst, followed by crystallization from a suitable solvent like ethanol.[2]

G o-Xylene o-Xylene Reaction Vessel Reaction Vessel o-Xylene->Reaction Vessel Hexafluoroacetone Hexafluoroacetone Hexafluoroacetone->Reaction Vessel Acid Catalyst (e.g., HF) Acid Catalyst (e.g., HF) Acid Catalyst (e.g., HF)->Reaction Vessel Purification Purification Reaction Vessel->Purification Reaction & Workup Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

3.2. Key Reactions: Synthesis of 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

A major application of this compound is as a precursor for the synthesis of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), a key monomer for high-performance polyimides.[7] This transformation involves the oxidation of the four methyl groups on the aromatic rings to carboxylic acids, followed by dehydration to form the dianhydride.

Experimental Protocol: Synthesis of 6FDA from this compound

  • Reactants: this compound, a strong oxidizing agent (e.g., potassium permanganate), and a dehydrating agent (e.g., acetic anhydride).

  • Solvent: A suitable solvent system that can withstand the oxidative conditions, such as a mixture of pyridine and water, may be used for the oxidation step.[8]

  • Procedure:

    • Oxidation: Dissolve this compound in the chosen solvent system and heat the mixture. Gradually add the oxidizing agent (e.g., potassium permanganate) and maintain the reaction at an elevated temperature for several hours.[8] The resulting tetra-acid is then isolated.

    • Dehydration (Cyclization): The isolated tetra-acid is then reacted with a dehydrating agent like acetic anhydride, often with heating, to form the dianhydride (6FDA).[6]

    • Purification: The crude 6FDA can be purified by recrystallization or sublimation.[8]

G Start 2,2-Bis(3,4-dimethylphenyl)- hexafluoropropane Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Intermediate Tetra-acid Intermediate Oxidation->Intermediate Dehydration Dehydration (e.g., Acetic Anhydride) Intermediate->Dehydration Product 6FDA Dehydration->Product

Caption: Synthesis pathway of 6FDA from its precursor.

Applications

4.1. Polymer Science

The primary application of this compound is in polymer science, specifically as a monomer for the synthesis of high-performance fluorinated polymers. Its derivative, 6FDA, is a crucial building block for polyimides known for their excellent thermal stability, chemical resistance, low dielectric constant, and optical transparency. These polyimides find use in the aerospace, electronics, and microelectronics industries.[9]

4.2. Organic Synthesis

This compound also serves as a versatile intermediate in organic synthesis. The presence of the hexafluoroisopropylidene group can enhance the solubility of molecules in which it is incorporated, a valuable property in various chemical transformations.[9]

4.3. Relevance to Drug Development

While direct applications in drug development are not extensively documented, the introduction of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[10][11] Therefore, this compound and its derivatives represent potential scaffolds or building blocks for the synthesis of novel fluorinated compounds with potential therapeutic applications. Its role as an intermediate in the synthesis of specialty chemicals for the pharmaceutical industry suggests its utility in the development of new chemical entities.[9]

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

GHS Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/eye protection/face protection.

For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Solubility

This technical guide provides a solid foundation for understanding the properties and applications of this compound. Further research into its spectroscopic details and exploration of its potential in medicinal chemistry could unveil new opportunities for this versatile fluorinated compound.

References

An In-depth Technical Guide to 4,4'-(Hexafluoroisopropylidene)di-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4,4'-(Hexafluoroisopropylidene)di-o-xylene, also known as 2,2-bis(3,4-dimethylphenyl)hexafluoropropane. This fluorinated aromatic compound serves as a crucial building block in the synthesis of advanced polymers and specialty chemicals. Its unique structure, featuring a hexafluoroisopropylidene bridge between two o-xylene moieties, imparts desirable properties such as thermal stability, chemical resistance, and specific solubility characteristics to the materials derived from it.

Core Properties and Data

The following tables summarize the key physical, chemical, and spectral properties of 4,4'-(Hexafluoroisopropylidene)di-o-xylene.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 65294-20-4[1]
Molecular Formula C₁₉H₁₈F₆[1][2]
Molecular Weight 360.34 g/mol [1]
Appearance White to almost white powder or crystals
Melting Point 76-80 °C[3]
Boiling Point 110-120 °C at 2 mmHg[3]
Density 1.198 g/cm³[3]
Refractive Index 1.589[3]
Flash Point >110 °C[3]

Table 2: Spectroscopic Data Summary

Spectroscopic TechniqueData AvailabilityReference
¹H NMR Spectrum available[4]
¹³C NMR Spectrum available[4]
Infrared (IR) Spectroscopy Spectrum available[4]
Mass Spectrometry (MS) Spectrum available[2][4]
Raman Spectroscopy Spectrum available[4]
Electron Spin Resonance (ESR) Spectrum available[4]

Synthesis and Experimental Protocols

4,4'-(Hexafluoroisopropylidene)di-o-xylene is primarily synthesized through the Friedel-Crafts alkylation of o-xylene with hexafluoroacetone. While specific, detailed industrial protocols are often proprietary, the general synthetic approach is well-established in patent literature.

General Synthesis Workflow:

The synthesis can be visualized as a two-step process involving the reaction of the starting materials followed by purification of the product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product o_xylene o-Xylene reaction Friedel-Crafts Alkylation (Acid Catalyst, e.g., HF) o_xylene->reaction hfa Hexafluoroacetone hfa->reaction purification Distillation / Recrystallization reaction->purification product 4,4'-(Hexafluoroisopropylidene) di-o-xylene purification->product

Caption: General synthesis workflow for 4,4'-(Hexafluoroisopropylidene)di-o-xylene.

Experimental Protocol for a Related Synthesis (Illustrative):

A representative procedure for the synthesis of a structurally similar compound, 2,2-bis(4-methylphenyl)hexafluoropropane, involves the reaction of toluene with hexafluoroacetone in the presence of hydrofluoric acid.[5] This provides a model for the synthesis of the title compound.

  • Reaction Setup: A pressure-resistant reactor is charged with o-xylene and a suitable acid catalyst, such as anhydrous hydrogen fluoride.

  • Addition of Hexafluoroacetone: The reactor is cooled, and hexafluoroacetone is introduced slowly while maintaining a controlled temperature.

  • Reaction: The mixture is stirred at a specific temperature and pressure for a set duration to ensure complete reaction.

  • Work-up: The reaction mixture is carefully neutralized, and the organic layer is separated.

  • Purification: The crude product is purified by vacuum distillation or recrystallization from an appropriate solvent to yield the final product.

Characterization Protocol:

The identity and purity of the synthesized 4,4'-(Hexafluoroisopropylidene)di-o-xylene would be confirmed using the following standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Gas Chromatography (GC): To assess the purity of the final product.

Applications and Significance

4,4'-(Hexafluoroisopropylidene)di-o-xylene is a key intermediate in the production of high-performance fluorinated polyimides and other advanced materials.[6] Its primary application lies in its oxidation to 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), a monomer used in the synthesis of polyimides with exceptional thermal stability, chemical resistance, and optical transparency.[7]

The incorporation of the hexafluoroisopropylidene group into polymer backbones leads to materials with:

  • Excellent thermal stability.[6]

  • High chemical resistance.[6]

  • Improved solubility in organic solvents.[6]

  • Low dielectric constant.

  • High optical transparency.

These properties make the resulting polymers highly valuable in the aerospace, electronics, and automotive industries for applications such as advanced coatings, dielectric materials in capacitors, and components for demanding environments.[6]

Logical Relationship of Properties to Applications:

The inherent chemical and physical properties of 4,4'-(Hexafluoroisopropylidene)di-o-xylene directly contribute to the desirable characteristics of the polymers derived from it.

G cluster_properties Core Properties of 4,4'-(Hexafluoroisopropylidene)di-o-xylene cluster_applications Resulting Polymer Properties and Applications thermal_stability High Thermal Stability polymers High-Performance Fluorinated Polymers thermal_stability->polymers chem_resistance Chemical Resistance chem_resistance->polymers solubility Good Solubility solubility->polymers aerospace Aerospace Components polymers->aerospace electronics Electronics (Dielectrics) polymers->electronics coatings Advanced Coatings polymers->coatings

Caption: Relationship between core properties and applications.

Safety and Handling

Detailed safety data for 4,4'-(Hexafluoroisopropylidene)di-o-xylene is not extensively published. However, based on its structure and the properties of related aromatic and fluorinated compounds, it should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

This technical guide serves as a foundational resource for professionals working with or interested in 4,4'-(Hexafluoroisopropylidene)di-o-xylene. The provided data and protocols offer a starting point for further research and development in the field of advanced materials.

References

An In-depth Technical Guide to 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane (CAS 65294-20-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(3,4-dimethylphenyl)hexafluoropropane, also known as 4,4'-(Hexafluoroisopropylidene)di-o-xylene, is a fluorinated aromatic compound. Primarily utilized as a monomer in the synthesis of high-performance polyimides and other advanced polymers, its unique structure imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific dielectric characteristics to these materials. While its predominant application lies in materials science, its structural analogy to other bisphenol compounds that exhibit biological activity warrants an examination of its potential relevance in the context of drug development and toxicology.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological implications of CAS 65294-20-4, with a focus on data and methodologies relevant to scientific and research applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a hexafluoroisopropylidene bridge connecting two 3,4-dimethylphenyl (o-xylene) rings.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of CAS 65294-20-4

PropertyValueReference(s)
Molecular Formula C₁₉H₁₈F₆[1][2][3]
Molecular Weight 360.34 g/mol [1][2][3]
Appearance White to off-white crystalline powder[4][5]
Melting Point 76-78 °C[4][5]
Boiling Point 110-120 °C at 2 mmHg[4][5]
Density 1.198 g/cm³ (predicted)[4]
Solubility Soluble in various organic solvents[6]
Purity Typically >97% (GC)[7]
Spectral Data

Synthesis and Experimental Protocols

This compound is primarily synthesized through the reaction of o-xylene with hexafluoroacetone. The following sections detail the methodologies for its synthesis and its subsequent use in the preparation of polyimide precursors.

Synthesis of this compound

A common method for the synthesis of this compound involves the acid-catalyzed reaction of o-xylene with hexafluoroacetone monohydrate.

Experimental Protocol:

  • Reaction Setup: In a suitable autoclave reactor, combine o-xylene and hexafluoroacetone monohydrate.

  • Catalyst Addition: Introduce a strong acid catalyst, such as hydrogen fluoride.

  • Reaction Conditions: The reaction mixture is typically heated to a temperature range of 80-120°C under pressure. The molar ratio of o-xylene to hexafluoroacetone monohydrate is a critical parameter to optimize for yield.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the pressure is released. The crude product is then precipitated, filtered, and washed. Further purification can be achieved through recrystallization from an appropriate solvent system to yield the final product.

G cluster_synthesis Synthesis Workflow Reactants o-Xylene + Hexafluoroacetone Monohydrate Reaction Autoclave Reactor (80-120°C, Pressure) Reactants->Reaction Catalyst Hydrogen Fluoride Catalyst->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Oxidation to 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane

This compound is a key intermediate for the synthesis of 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane, a monomer used in the production of fluorinated polyimides.

Experimental Protocol:

  • Reaction Setup: A continuous-flow tubular reactor is charged with this compound and an oxidizing agent, typically nitric acid.

  • Reaction Conditions: The reaction mixture is heated to a high temperature, often in the range of 200-240°C, to facilitate the oxidation of the methyl groups to carboxylic acid groups.

  • Product Isolation: The resulting 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane is then isolated from the reaction mixture. This can be followed by dehydration to form the corresponding dianhydride, which is the direct monomer for polyimide synthesis.

Biological Activity and Toxicological Profile

There is currently no direct evidence in the scientific literature detailing the biological activity, mechanism of action, or effects on signaling pathways of this compound. However, its structural similarity to other bisphenol compounds, some of which are known endocrine disruptors, suggests a potential for biological interactions.

Potential for Endocrine Disruption

Many bisphenol analogs, such as Bisphenol A (BPA) and its fluorinated counterpart, Bisphenol AF (BPAF), have been shown to exhibit endocrine-disrupting effects. These compounds can interact with nuclear hormone receptors, such as the estrogen receptor (ER), leading to the disruption of normal hormonal signaling. Given the structural similarities, it is plausible that this compound could also interact with such receptors.

Hypothesized Signaling Pathway:

The diagram below illustrates a generalized signaling pathway for an endocrine-disrupting compound that acts as an estrogen receptor agonist.

G cluster_pathway Hypothetical Endocrine Disruption Pathway EDC Endocrine Disrupting Compound (EDC) ER Estrogen Receptor (ER) EDC->ER Binds to HRE Hormone Response Element (HRE) ER->HRE Translocates to nucleus and binds to Gene_Expression Altered Gene Expression HRE->Gene_Expression Modulates Biological_Response Adverse Biological Response Gene_Expression->Biological_Response Leads to

Caption: A potential signaling pathway for endocrine disruption by an estrogen receptor agonist.

Toxicology

A safety data sheet for this compound indicates that it may cause skin and eye irritation, as well as respiratory irritation. However, detailed toxicological studies, including acute and chronic toxicity, carcinogenicity, and reproductive toxicity, are not publicly available. As a fluorinated compound, its persistence and potential for bioaccumulation may also be of concern.

Applications in Research and Development

The primary application of this compound is in the field of materials science, specifically in the synthesis of high-performance polymers.

  • Polyimide Synthesis: It serves as a key building block for fluorinated polyimides. The hexafluoroisopropylidene group enhances the solubility, thermal stability, and optical transparency of the resulting polymers, making them suitable for applications in microelectronics and aerospace.

  • Research Chemical: It is used as a research chemical for the development of new polymers with tailored properties. Its rigid, fluorinated structure allows for the systematic study of structure-property relationships in advanced materials.

While not currently a focus, its potential as a scaffold in medicinal chemistry could be an area for future exploration, particularly if its biological activity is further investigated.

Conclusion

This compound (CAS 65294-20-4) is a well-characterized compound with established applications in materials science. Its synthesis and chemical properties are well-documented. However, a significant gap exists in the understanding of its biological activity and toxicological profile. For drug development professionals, while the compound itself may not be a direct therapeutic candidate, its structural similarity to known endocrine disruptors highlights the importance of toxicological screening for such fluorinated aromatic compounds. Further research into the biological effects of this and related compounds is warranted to fully assess their potential impact on human health and to explore any potential for therapeutic applications.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet or for the advice of a qualified professional. All laboratory work should be conducted with appropriate safety precautions.

References

Spectroscopic Profile of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane, a fluorinated aromatic compound of interest in various industrial and research applications. This document summarizes available spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison. Due to the limited availability of directly published numerical data, typical chemical shift ranges and expected fragmentation patterns are provided based on the analysis of its structural analogs and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic C-H7.0 - 7.3Multiplet
Methyl (CH₃)2.2 - 2.4Singlet

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-F (CF₃)120 - 130 (quartet)
Aromatic C-C (quaternary)135 - 145
Aromatic C-H125 - 135
Central Quaternary Carbon60 - 70
Methyl (CH₃)18 - 22

Table 3: Predicted ¹⁹F NMR Spectral Data

Fluorine AtomsPredicted Chemical Shift (δ, ppm)Multiplicity
CF₃-60 to -70Singlet
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation Data

m/zProposed Fragment
360[M]⁺ (Molecular Ion)
345[M - CH₃]⁺
291[M - CF₃]⁺
133[C₉H₁₁]⁺ (dimethylphenyl fragment)
69[CF₃]⁺
Infrared (IR) Spectroscopy

Table 5: Key Infrared Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationIntensity
3100 - 3000Aromatic C-H stretchMedium
2980 - 2850Aliphatic C-H stretch (methyl)Medium-Strong
1610 - 1580Aromatic C=C stretchMedium
1500 - 1400Aromatic C=C stretchMedium-Strong
1300 - 1100C-F stretchStrong
900 - 675Aromatic C-H out-of-plane bendStrong

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data validation. The following are generalized yet detailed protocols applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR Spectroscopy Protocol

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm) or trifluorotoluene for ¹⁹F NMR, if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (General):

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • Temperature: 298 K (25 °C).

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: ~16 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Spectral Width: ~250 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or higher, depending on sample concentration.

    • ¹⁹F NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Spectral Width: ~200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Protocol

  • Sample Introduction:

    • Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe or dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol) for injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Protocol

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

    • KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Signaling Pathways and Experimental Workflows

The logical flow of spectroscopic analysis for the characterization of this compound can be visualized as a structured workflow. This process ensures a systematic approach to obtaining and interpreting the necessary data for complete structural elucidation and purity assessment.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification QC Quality Control (e.g., Purity Check) Synthesis->QC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) QC->NMR MS Mass Spectrometry (EI-MS) QC->MS IR Infrared Spectroscopy (FTIR) QC->IR NMR_Analysis NMR Data Analysis: - Chemical Shifts - Multiplicities - Integration NMR->NMR_Analysis MS_Analysis MS Data Analysis: - Molecular Ion - Fragmentation Pattern MS->MS_Analysis IR_Analysis IR Data Analysis: - Functional Group Identification IR->IR_Analysis Structure_Elucidation Structural Elucidation NMR_Analysis->Structure_Elucidation Purity_Confirmation Purity Confirmation NMR_Analysis->Purity_Confirmation MS_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation Final_Report Comprehensive Spectroscopic Report Structure_Elucidation->Final_Report Purity_Confirmation->Final_Report

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to assist researchers in their analytical endeavors and to ensure high-quality, reproducible results.

In-Depth NMR Analysis of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers in Drug Development and Materials Science

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane, a key building block in the synthesis of advanced polymers and pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental protocols, and structural elucidation to support research and development activities.

Summary of Quantitative NMR Data

The following tables summarize the key quantitative data obtained from the 1H, 13C, and 19F NMR analysis of this compound.

Table 1: 1H NMR Spectral Data

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.1-7.3Multiplet6HAr-H
2~2.25Singlet12HAr-CH 3

Note: Data is estimated from the spectrum available on ChemicalBook and may vary based on experimental conditions.[1]

Table 2: 13C NMR Spectral Data

Table 3: 19F NMR Spectral Data

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of 1H, 13C, and 19F NMR spectra of this compound, based on standard practices for fluorinated aromatic compounds.

1. Sample Preparation

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6).

  • Ensure the sample is fully dissolved to obtain a clear, homogeneous solution.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer and Parameters

  • Instrument: A high-resolution NMR spectrometer with a multinuclear probe (e.g., 400 MHz or higher).

  • 1H NMR:

    • Observe frequency: 400 MHz

    • Solvent: CDCl3

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

  • 13C NMR:

    • Observe frequency: 100 MHz

    • Decoupling: Proton decoupled

    • Solvent: CDCl3

    • Reference: CDCl3 at 77.16 ppm

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio

    • Relaxation delay: 2-5 seconds

  • 19F NMR:

    • Observe frequency: 376 MHz

    • Decoupling: Proton decoupled (optional)

    • Solvent: CDCl3

    • Reference: External or internal reference such as CFCl3 at 0.00 ppm

    • Number of scans: 64-128

    • Relaxation delay: 1-2 seconds

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the appropriate solvent or internal reference signal.

  • Integrate the signals in the 1H NMR spectrum.

  • Identify the multiplicity of each signal (singlet, doublet, triplet, quartet, multiplet).

  • Determine coupling constants (J-values) where applicable.

Molecular Structure and NMR Assignments

The structure of this compound contains several key features that are reflected in its NMR spectra. The molecule possesses a plane of symmetry, which simplifies the expected spectra.

Caption: Molecular structure of this compound with key NMR-active nuclei highlighted.

1H NMR Analysis:

  • The aromatic protons are expected to appear as a complex multiplet in the region of 7.1-7.3 ppm.[1] Due to the substitution pattern, three distinct signals for the aromatic protons would be anticipated, though they may overlap.

  • The twelve protons of the four methyl groups are chemically equivalent due to the molecule's symmetry and are expected to give a single, sharp singlet at approximately 2.25 ppm.[1]

13C NMR Analysis:

  • Aromatic Carbons: Several distinct signals are expected in the aromatic region (typically 120-150 ppm).

  • Methyl Carbons: A single signal is expected for the four equivalent methyl groups in the aliphatic region (typically 15-25 ppm).

  • Quaternary Carbons: The carbon atom of the hexafluoropropane bridge and the two aromatic carbons attached to it will appear as quaternary signals. The carbon of the C(CF3)2 group will be split into a septet by the six fluorine atoms.

  • Trifluoromethyl Carbons: A quartet is expected for the two equivalent CF3 groups due to the one-bond C-F coupling.

19F NMR Analysis:

  • The six fluorine atoms of the two trifluoromethyl groups are chemically equivalent and are expected to produce a single sharp singlet in the 19F NMR spectrum. The chemical shift will be in the typical range for CF3 groups attached to a quaternary carbon.

References

An In-depth Technical Guide to the Thermal Decomposition of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(3,4-dimethylphenyl)hexafluoropropane, a fluorinated aromatic compound, is utilized in various industrial and research applications, including as a monomer for specialty polymers and as a component in high-temperature materials. Its thermal stability is a critical parameter for its application in environments where it may be exposed to elevated temperatures. Understanding its thermal decomposition behavior is crucial for predicting its service life, ensuring safe handling and processing, and for the development of robust materials. This guide provides a comprehensive overview of the expected thermal decomposition of this compound, including potential decomposition pathways, products, and the analytical methods used to study these processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior under thermal stress.

PropertyValueReference
Molecular FormulaC₁₉H₁₈F₆N/A
Molecular Weight360.34 g/mol N/A
Melting Point76-78 °CN/A
Boiling Point110-120 °C at 2 mmHgN/A
AppearanceWhite to off-white crystalline solidN/A

Table 1: Physicochemical Properties of this compound.

Hypothetical Thermal Decomposition Profile

Based on studies of analogous compounds, the thermal decomposition of this compound is expected to proceed through a multi-stage process. The hexafluoroisopropylidene bridge is anticipated to be the primary site of initial thermal degradation.

Thermogravimetric analysis is a fundamental technique for assessing thermal stability. Table 2 presents hypothetical TGA data for this compound under both inert (Nitrogen) and oxidative (Air) atmospheres.

AtmosphereOnset Decomposition Temperature (T₅%, °C)Temperature of Maximum Decomposition Rate (Tₘₐₓ, °C)Residue at 800 °C (%)
Nitrogen~ 450~ 480~ 15
Air~ 430~ 470, ~ 550 (multi-step)< 1

Table 2: Hypothetical Thermogravimetric Analysis Data for this compound.

Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition. Table 3 lists the expected major and minor decomposition products based on the fragmentation of structurally similar molecules.

Retention Time (min)Proposed CompoundRelative AbundanceKey Mass Fragments (m/z)
5.23,4-DimethylphenolMajor122, 107, 77
6.81,2,4-TrimethylbenzeneMinor120, 105, 91
8.14-Isopropenyl-1,2-dimethylbenzeneMajor146, 131, 91
10.52-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropaneIntermediate244, 175, 105
12.3Bis(3,4-dimethylphenyl)methaneMinor224, 119, 91
15.7Unidentified Fluorinated AromaticsMinorVarious

Table 3: Hypothetical Py-GC-MS Data for the Thermal Decomposition of this compound at 600 °C.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the C-C bonds in the hexafluoroisopropylidene bridge, which is generally the weakest point in such molecules. The following diagram illustrates a plausible decomposition pathway.

Thermal_Decomposition_Pathway A This compound B Initial C-C Bond Cleavage A->B Heat C 3,4-Dimethylphenyl Radical B->C D Hexafluoroisopropyl Radical B->D E Hydrogen Abstraction C->E I Recombination Reactions C->I G Further Fragmentation D->G D->I F 1,2-Dimethylbenzene E->F + H• H Smaller Volatile Products (e.g., Methane, HF) G->H J Higher Molecular Weight Products (Char) I->J

Caption: Proposed thermal decomposition pathway for this compound.

Detailed Experimental Protocols

To experimentally determine the thermal decomposition profile of this compound, the following protocols for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are recommended.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the crystalline solid into a ceramic or platinum crucible.

  • Atmosphere: High purity nitrogen or dry air, with a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T₅%), the temperature of maximum decomposition rate (Tₘₐₓ) from the first derivative of the TGA curve, and the percentage of residual mass at 800 °C.

  • Pyrolyzer: A micro-furnace pyrolyzer directly coupled to the GC inlet.

  • Sample Preparation: Place approximately 0.1-0.5 mg of the sample into a pyrolysis cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 600 °C

    • Pyrolysis Time: 15 seconds

  • Gas Chromatograph (GC) Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program:

      • Hold at 50 °C for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Scan Rate: 2 scans/second.

  • Data Analysis: Identify the eluted compounds by comparing their mass spectra with a standard library (e.g., NIST) and interpret the fragmentation patterns.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the investigation of the thermal decomposition of this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Decomposition Product Analysis cluster_3 Data Interpretation A This compound (Crystalline Solid) B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) A->D E Pyrolysis-Fourier Transform Infrared Spectroscopy (Py-FTIR) A->E F Determination of Thermal Stability (TGA/DSC Data) B->F C->F G Identification of Decomposition Products (GC-MS/FTIR Data) D->G E->G H Elucidation of Decomposition Pathway F->H G->H

Caption: General experimental workflow for studying thermal decomposition.

Conclusion

While direct experimental data for the thermal decomposition of this compound is currently lacking, a comprehensive understanding of its likely behavior can be inferred from the analysis of structurally related compounds. The hexafluoroisopropylidene bridge is the probable point of initial thermal degradation, leading to the formation of various smaller aromatic and fluorinated compounds. The provided hypothetical data and experimental protocols offer a robust starting point for researchers and professionals to design and conduct their own investigations into the thermal properties of this and similar molecules. Further experimental work is necessary to validate these hypotheses and to fully characterize the thermal decomposition of this compound.

The Solubility Profile of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

This compound, also known as 4,4'-(Hexafluoroisopropylidene)di-o-xylene, is a fluorinated aromatic compound. Its structure, featuring a hexafluoroisopropylidene group bridging two dimethylphenyl rings, imparts properties such as high thermal stability, chemical resistance, and enhanced solubility in organic solvents compared to its non-fluorinated analogs[1]. These characteristics make it a valuable monomer in the synthesis of high-performance fluorinated polyimides used in gas separation membranes, advanced coatings, and electronics[2]. Its unique properties also suggest potential applications as a reagent or intermediate in the synthesis of specialty chemicals for the pharmaceutical and agrochemical industries[1].

Solubility of this compound in Organic Solvents

A thorough review of scientific literature and chemical databases did not yield quantitative solubility data for this compound. However, qualitative solubility can be inferred from documented synthesis and purification procedures. The following table summarizes these findings.

SolventQualitative SolubilityContext
Ethanol Soluble (hot), Sparingly Soluble (cold)Used as a solvent for recrystallization of the crude product.
Tetrahydrofuran (THF) SolubleEmployed as a reaction solvent during its synthesis.
Toluene SolubleUsed as a co-solvent during the work-up phase of its synthesis.
N,N-Dimethylacetamide (DMAc) Likely SolubleA common solvent for polyimides derived from similar fluorinated monomers[2][3][4][5].
N-Methyl-2-pyrrolidone (NMP) Likely SolubleA common solvent for polyimides derived from similar fluorinated monomers[6][7][8].
Cyclohexanone Likely SolubleMentioned as a solvent for soluble polyimides based on related monomers.
Methylene Chloride Likely SolubleMentioned as a solvent for soluble polyimides based on related monomers.

Note: The "Likely Soluble" entries are based on the solubility of polyimides synthesized from structurally related fluorinated monomers. The solubility of the monomer itself in these solvents should be experimentally verified.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

This section outlines a standard laboratory procedure for the quantitative determination of the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of the solute in a specific solvent at a given temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Conical flask with a stopper

  • Analytical balance

  • Evaporating dish (pre-weighed)

  • Pipette and pipette bulb

  • Filter paper and funnel

  • Thermostatic bath (optional, for temperature control)

  • Oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add a measured volume of the selected organic solvent (e.g., 50 mL) to a conical flask.

    • Gradually add an excess amount of this compound to the solvent while stirring continuously. Ensure that undissolved solid remains at the bottom of the flask, indicating that the solution is saturated.

    • Seal the flask to prevent solvent evaporation.

    • For solubility determination at a specific temperature, place the flask in a thermostatic bath and allow it to equilibrate for a sufficient period (e.g., several hours) with intermittent shaking to ensure equilibrium is reached.

  • Sample Collection:

    • Once the solution has reached equilibrium, carefully filter the saturated solution to remove any undissolved solid.

    • Using a pipette, accurately transfer a known volume of the clear filtrate (e.g., 10 mL) into a pre-weighed evaporating dish.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the filtrate to determine the mass of the solution.

    • Carefully evaporate the solvent from the filtrate in a well-ventilated fume hood. Gentle heating may be applied if the solvent's boiling point allows and the compound is thermally stable.

    • Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of the solute to dry the residue completely.

    • Cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Mass of the solute: Subtract the initial mass of the empty evaporating dish from the final constant mass of the dish with the dry residue.

    • Mass of the solvent: Subtract the mass of the solute from the mass of the solution (filtrate).

    • Solubility: Express the solubility in desired units, for example:

      • g/100 g of solvent = (Mass of solute / Mass of solvent) x 100

      • g/100 mL of solvent = (Mass of solute / Volume of filtrate) x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation start Start add_solvent Add Solvent to Flask start->add_solvent add_solute Add Excess Solute add_solvent->add_solute saturate Equilibrate at Constant Temperature add_solute->saturate filter_solution Filter Saturated Solution saturate->filter_solution pipette_filtrate Pipette Known Volume of Filtrate filter_solution->pipette_filtrate weigh_solution Weigh Filtrate pipette_filtrate->weigh_solution evaporate_solvent Evaporate Solvent weigh_solution->evaporate_solvent dry_residue Dry Residue to Constant Mass evaporate_solvent->dry_residue weigh_residue Weigh Dry Residue dry_residue->weigh_residue calculate_solubility Calculate Solubility weigh_residue->calculate_solubility end End calculate_solubility->end

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains to be published, qualitative evidence suggests its solubility in a range of common organic solvents, particularly polar aprotic solvents and hot ethanol. For applications requiring precise solubility values, the provided gravimetric method offers a reliable and straightforward experimental protocol. Further research to quantify the solubility of this versatile compound in various solvents would be highly beneficial for its broader application in materials science and chemical synthesis.

References

The Advent of Fluorinated Bisphenols: A Technical Deep-Dive into Their Discovery, History, and Core Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of polymer chemistry and endocrinology has been significantly shaped by the development of bisphenol compounds. While Bisphenol A (BPA) has been a cornerstone in the production of polycarbonate plastics and epoxy resins, concerns over its endocrine-disrupting properties have catalyzed the exploration of alternatives. Among these, fluorinated bisphenol compounds have emerged as a prominent class, offering unique physicochemical properties. This technical guide provides a comprehensive overview of the discovery and history of these compounds, detailing their synthesis, biological activity, and the analytical methods used to characterize them.

A Historical Trajectory: From BPA to its Fluorinated Successors

The story of fluorinated bisphenols is intrinsically linked to the history of Bisphenol A itself. First synthesized in 1891, BPA's commercial use skyrocketed in the mid-20th century.[1][2][3][4][5] However, as scientific evidence of its estrogenic activity and potential health risks mounted, the search for safer alternatives began.

The precise date of the first synthesis of a fluorinated bisphenol compound is not definitively documented in readily available literature. However, a significant milestone in this area is the development of 2,2-bis(4-hydroxyphenyl)hexafluoropropane, commonly known as Bisphenol AF (BPAF). BPAF, where the two methyl groups of BPA are replaced by trifluoromethyl groups, has become one of the most well-studied fluorinated bisphenols.[6] Its synthesis is a key focus in the timeline of fluorinated bisphenol discovery. While earlier, less documented instances of other fluorinated bisphenol synthesis may exist within proprietary industrial archives, the publicly accessible scientific literature points to BPAF as a pivotal, early example.

The primary driver for the development of BPAF and other fluorinated analogs was the hypothesis that the introduction of fluorine atoms could alter the compound's biological activity and improve its material properties, such as thermal and chemical stability.

Synthesis and Physicochemical Properties: The Impact of Fluorination

The synthesis of fluorinated bisphenols typically involves the acid-catalyzed condensation of a phenol with a fluorinated ketone or aldehyde. For instance, BPAF is synthesized from the reaction of phenol with hexafluoroacetone.[7] The strong electron-withdrawing nature of the trifluoromethyl groups in hexafluoroacetone facilitates this reaction.

The incorporation of fluorine atoms imparts distinct physicochemical properties to bisphenol compounds. Generally, fluorination increases the acidity of the phenolic hydroxyl groups, enhances thermal stability, and can significantly impact solubility.[8] For example, BPAF exhibits different solubility profiles compared to BPA in various solvents.

Table 1: Physicochemical Properties of BPA and BPAF
PropertyBisphenol A (BPA)Bisphenol AF (BPAF)Reference(s)
Molecular Formula C₁₅H₁₆O₂C₁₅H₁₀F₆O₂[6][9]
Molar Mass ( g/mol ) 228.29336.23[6][9]
Melting Point (°C) 158-159160-163[9]
Boiling Point (°C) 220 (4 mmHg)~360[9]
Water Solubility 120-300 mg/L at 25°C11.4 mg/L at 25°C[9]
Log P (octanol-water) 3.324.53[9]

Biological Activity: A Complex Endocrine Profile

A primary focus of research into fluorinated bisphenols has been their interaction with nuclear receptors, particularly the estrogen receptors (ERα and ERβ), and the G protein-coupled estrogen receptor (GPER). Studies have shown that the estrogenic activity of these compounds can vary significantly depending on the specific structure and the biological system being tested.

Some fluorinated bisphenols, such as BPAF, have demonstrated potent estrogenic activity, in some cases even exceeding that of BPA.[10][11] The interaction with estrogen receptors can trigger a cascade of cellular events, influencing gene expression and cellular function.

Estrogen Receptor Signaling

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fluorinated_Bisphenol Fluorinated Bisphenol ER Estrogen Receptor (ERα / ERβ) HSP Heat Shock Proteins ER_Dimer ER Dimer ERE Estrogen Response Element (ERE) Transcription Gene Transcription

G Protein-Coupled Estrogen Receptor (GPER) Signaling

GPER_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fluorinated_Bisphenol Fluorinated Bisphenol GPER GPER G_Protein G Protein Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP PKA Protein Kinase A (PKA) Downstream_Targets Downstream Targets

Table 2: Comparative Estrogenic Activity of Selected Bisphenols
CompoundERα Binding Affinity (IC₅₀, nM)ERβ Binding Affinity (IC₅₀, nM)ERα Transcriptional Activity (EC₅₀, nM)ERβ Transcriptional Activity (EC₅₀, nM)Reference(s)
17β-Estradiol (E2) 0.1 - 10.1 - 10.01 - 0.10.01 - 0.1[10]
Bisphenol A (BPA) 1000 - 50001000 - 5000100 - 1000100 - 1000[10][11]
Bisphenol AF (BPAF) 20 - 10010 - 5010 - 10010 - 100[10]
Bisphenol F (BPF) 500 - 2000500 - 200050 - 50050 - 500[10][11]
Bisphenol S (BPS) >10000>10000>1000>1000[10][11][12]

Note: The values presented are approximate ranges compiled from various studies and can vary depending on the specific assay conditions.

Experimental Protocols: A Guide to Synthesis and Analysis

Synthesis of Bisphenol AF (BPAF)

This protocol is a generalized procedure based on common laboratory-scale syntheses.

Materials:

  • Phenol

  • Hexafluoroacetone (or its hydrate)

  • Acid catalyst (e.g., trifluoromethanesulfonic acid, sulfuric acid)

  • Solvent (e.g., 1,2-dichloroethane, toluene)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve phenol in the chosen solvent.

  • Slowly add the acid catalyst to the phenol solution while stirring.

  • Gradually introduce hexafluoroacetone to the reaction mixture. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude BPAF by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield the final product.

In Vitro Estrogenicity Testing Workflow

Estrogenicity_Testing_Workflow Start Start: Test Compound (Fluorinated Bisphenol) Receptor_Binding Receptor Binding Assay (ERα / ERβ) Start->Receptor_Binding Cell_Culture Cell Culture (e.g., MCF-7, HeLa) Start->Cell_Culture Data_Analysis Data Analysis and Potency Determination Receptor_Binding->Data_Analysis Reporter_Gene_Assay Reporter Gene Assay (e.g., Luciferase) Cell_Culture->Reporter_Gene_Assay Cell_Proliferation Cell Proliferation Assay (e.g., E-SCREEN) Cell_Culture->Cell_Proliferation Gene_Expression Gene Expression Analysis (e.g., qPCR, Microarray) Cell_Culture->Gene_Expression Reporter_Gene_Assay->Data_Analysis Cell_Proliferation->Data_Analysis Gene_Expression->Data_Analysis End End: Estrogenic Profile Data_Analysis->End

Conclusion and Future Directions

The discovery and development of fluorinated bisphenol compounds represent a significant chapter in the ongoing effort to create safer and more effective materials. While these compounds offer potential advantages in terms of their physicochemical properties, their biological activities, particularly their endocrine-disrupting potential, require careful and thorough evaluation. This technical guide provides a foundational understanding of the history, synthesis, and biological implications of these important molecules. Further research is crucial to fully elucidate the structure-activity relationships within this class of compounds and to guide the rational design of future materials with enhanced safety profiles. Continuous monitoring of their environmental fate and human exposure is also essential to ensure their responsible use.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis and characterization of a high-performance fluorinated poly(aryl ether) derived from the polymerization of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane. Polymers incorporating the hexafluoroisopropylidene group are known for their exceptional thermal stability, chemical resistance, low dielectric constant, and high gas permeability, making them attractive for a variety of advanced applications, including specialty membranes, high-frequency electronics, and advanced coatings.[1][2][3] The dimethylphenyl substituents on the bisphenol monomer are expected to enhance the polymer's solubility in common organic solvents, facilitating its processing and characterization.

The synthetic route detailed herein is a nucleophilic aromatic substitution (SNAr) polycondensation of this compound with decafluorobiphenyl. This method is a common and effective way to produce high molecular weight poly(aryl ether)s.[1]

Applications

The unique properties of poly(this compound-co-decafluorobiphenyl) make it a candidate for several high-performance applications:

  • Gas Separation Membranes: The presence of the hexafluoroisopropylidene group creates significant free volume within the polymer matrix, which can lead to high gas permeability and selectivity, particularly for applications like carbon capture or hydrogen purification.

  • Low-Dielectric Materials: The high fluorine content contributes to a low dielectric constant and dissipation factor, making this polymer suitable for use in high-frequency printed circuit boards, integrated circuit packaging, and other microelectronic applications.[2][3]

  • Chemically Resistant Coatings: The fluorinated backbone provides excellent resistance to a wide range of chemicals and solvents, making it a candidate for protective coatings in harsh industrial environments.

  • Advanced Composites: As a high-temperature thermoplastic matrix, this polymer can be used to create advanced composites with reinforcing fibers for aerospace and automotive applications.

Quantitative Data Summary

The following tables summarize the expected properties of the polymer synthesized from this compound and decafluorobiphenyl. These values are based on typical results for analogous fluorinated poly(aryl ether)s and should be considered representative.

Table 1: Polymerization Reaction and Molecular Weight Data

ParameterValue
Monomer 1This compound
Monomer 2Decafluorobiphenyl
Polymer Yield>95%
Number Average Molecular Weight (Mn)45,000 - 65,000 g/mol
Weight Average Molecular Weight (Mw)90,000 - 130,000 g/mol
Polydispersity Index (PDI)1.8 - 2.2

Table 2: Thermal Properties of the Resulting Polymer

PropertyValue
Glass Transition Temperature (Tg)180 - 210 °C
5% Weight Loss Temperature (Td5) in N2>500 °C
5% Weight Loss Temperature (Td5) in Air>480 °C
Char Yield at 800 °C in N2>60%

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-decafluorobiphenyl)

Materials:

  • This compound (Monomer 1)

  • Decafluorobiphenyl (Monomer 2)

  • Anhydrous Potassium Carbonate (K2CO3), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

Procedure:

  • Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound (1 equivalent), decafluorobiphenyl (1 equivalent), and finely ground anhydrous potassium carbonate (2.2 equivalents).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylacetamide (DMAc) to achieve a monomer concentration of 15-20% (w/v) and a small amount of toluene (approximately 10% of the DMAc volume) as an azeotroping agent.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the removal of any residual water.

  • Polymerization: After dehydration, carefully remove the toluene from the Dean-Stark trap and increase the reaction temperature to 160-165 °C. Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute it with additional DMAc if necessary. Slowly pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer as a fibrous solid.

  • Washing: Collect the polymer by filtration and wash it thoroughly with hot deionized water to remove any inorganic salts, followed by another wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours or until a constant weight is achieved.

Protocol 2: Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the polymer.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 10-15 mg of the dried polymer in approximately 0.7 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Analysis: Acquire 1H, 19F, and 13C NMR spectra. The 1H NMR spectrum should show characteristic signals for the aromatic protons and the methyl groups. The 19F NMR will confirm the incorporation of the decafluorobiphenyl unit and the hexafluoroisopropylidene group.

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[4]

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

  • Calibration: Use polystyrene standards for calibration.

  • Sample Preparation: Dissolve the polymer in THF at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

3. Thermal Analysis:

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability and decomposition temperature of the polymer.[5]

    • Instrumentation: TGA instrument.

    • Procedure: Heat a 5-10 mg sample from room temperature to 800 °C at a heating rate of 10 °C/min under both nitrogen and air atmospheres.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg).[5]

    • Instrumentation: DSC instrument.

    • Procedure: Heat a 5-10 mg sample from room temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. Quench the sample and then perform a second heating scan at the same rate to determine the Tg.

Visualizations

Polymerization_Mechanism Monomer1 This compound (Bisphenol) Phenoxide Bisphenoxide (Nucleophile) Monomer1->Phenoxide Deprotonation Base K2CO3 Base->Phenoxide Intermediate Meisenheimer Complex (Intermediate) Phenoxide->Intermediate Nucleophilic Attack Monomer2 Decafluorobiphenyl (Electrophile) Monomer2->Intermediate Polymer Poly(aryl ether) Intermediate->Polymer Fluoride Elimination Salt KF + KHCO3 Intermediate->Salt

Caption: Nucleophilic Aromatic Substitution Polymerization Mechanism.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup (Flask, Stirrer, N2, Dean-Stark) Start->Reaction_Setup Dehydration Azeotropic Dehydration (DMAc/Toluene, 140-150°C) Reaction_Setup->Dehydration Polymerization Polycondensation (160-165°C, 8-12h) Dehydration->Polymerization Workup Workup and Precipitation (Cool, Dilute, Precipitate in Methanol) Polymerization->Workup Purification Purification (Filter, Wash with H2O and Methanol) Workup->Purification Drying Drying (Vacuum Oven, 120°C, 24h) Purification->Drying Characterization Polymer Characterization (NMR, GPC, TGA, DSC) Drying->Characterization End End: Purified Polymer Characterization->End

Caption: Experimental Workflow for Polymer Synthesis and Characterization.

References

Application Notes and Protocols for Fluoropolymers Derived from 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) and Xylene-Containing Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoropolymers, particularly those incorporating the hexafluoroisopropylidene group, exhibit a unique combination of properties including high thermal stability, excellent chemical resistance, low dielectric constant, and high gas permeability. This application note focuses on a specific class of these materials: fluorinated polyimides synthesized from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and aromatic diamines containing xylene moieties. While direct polymerization from 4,4'-(Hexafluoroisopropylidene)di-o-xylene is not extensively documented in publicly available literature, the use of 6FDA with various diamines, including those with methyl-substituted phenyl rings akin to xylene, provides a strong basis for understanding the potential applications of these materials, particularly in areas requiring high performance and biocompatibility.

These fluorinated polyimides are gaining attention in advanced applications, moving beyond traditional uses in electronics and aerospace to emerging biomedical and pharmaceutical fields. Their inherent hydrophobicity, stability, and the ability to tailor their physical properties through monomer selection make them attractive candidates for drug delivery systems, medical device coatings, and tissue engineering scaffolds. This document provides an overview of their synthesis, key properties, and protocols for their application, with a focus on their potential in drug development.

Properties of 6FDA-Based Polyimides

The incorporation of the bulky, fluorine-rich 6FDA moiety into the polyimide backbone imparts several desirable properties. The following tables summarize key quantitative data for polyimides synthesized from 6FDA and various aromatic diamines, including those with structural similarities to xylene diamine.

Table 1: Thermal Properties of 6FDA-Based Polyimides

Diamine MonomerGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)
2,4,6-trimethyl-1,3-diaminobenzene (DAM)381525 (in N2)
3,5-diaminobenzoic acid (DABA)311480 (in N2)
4,4'-oxydianiline (ODA)260 - 275>500
2,2'-bis(trifluoromethyl)benzidine (TFMB)335540 (in N2)

Table 2: Mechanical and Optical Properties of 6FDA-Based Polyimides

Diamine MonomerTensile Strength (MPa)Storage Modulus (GPa)Optical Transmittance (%)
4,4'-oxydianiline (ODA)96.411.25 - 1.5071.43 (at 400 nm)
2,2'-bis(trifluoromethyl)benzidine (TFMB)85 - 1052.0 - 3.3>80 (at 500 nm)

Applications in Drug Development

While specific applications of fluoropolymers from 4,4'-(Hexafluoroisopropylidene)di-o-xylene in drug development are not yet widely reported, the broader class of fluorinated polyimides offers significant potential. Their chemical inertness and biocompatibility are crucial for medical applications.[1]

Potential Drug Delivery Systems

The hydrophobicity imparted by fluorine can be leveraged to create controlled-release drug delivery systems.[2] Fluorinated polymers can be formulated into nanoparticles, micelles, or films to encapsulate and protect therapeutic agents, modulating their release profile. Saponin and fluorine-modified polycations have been investigated as versatile gene delivery systems.[3]

Workflow for Developing a Fluorinated Polyimide-Based Drug Delivery System

G cluster_0 Polymer Synthesis & Characterization cluster_1 Nanoparticle Formulation & Drug Loading cluster_2 In Vitro Evaluation cluster_3 In Vivo Studies synthesis Synthesis of 6FDA-based Polyimide characterization Characterization (FTIR, NMR, GPC, TGA, DSC) synthesis->characterization formulation Nanoparticle Formulation (e.g., nanoprecipitation) characterization->formulation loading Drug Loading formulation->loading release Drug Release Study loading->release cytotoxicity Cytotoxicity Assay release->cytotoxicity uptake Cellular Uptake Study cytotoxicity->uptake animal_model Animal Model Studies uptake->animal_model

Caption: Workflow for drug delivery system development.

Experimental Protocols

The following protocols are representative of the synthesis of 6FDA-based polyimides and their formulation into nanoparticles for drug delivery applications. These should be adapted based on the specific diamine and drug used.

Protocol 1: Synthesis of 6FDA-Diamine Polyimide (Two-Step Method)

Materials:

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • Aromatic diamine (e.g., 2,4,6-trimethyl-1,3-diaminobenzene, DAM)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Poly(amic acid) Synthesis: a. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere. b. Once the diamine has completely dissolved, slowly add an equimolar amount of 6FDA powder to the solution in portions. c. Continue stirring the reaction mixture at room temperature under nitrogen for 24 hours. The viscosity of the solution will increase as the poly(amic acid) is formed.

  • Chemical Imidization: a. To the poly(amic acid) solution, add acetic anhydride (2-fold molar excess with respect to the repeating unit) and pyridine (equimolar to acetic anhydride) as the dehydrating agent and catalyst, respectively. b. Heat the reaction mixture to 80-120°C and stir for 4-6 hours to effect cyclodehydration.

  • Polyimide Precipitation and Purification: a. Cool the reaction mixture to room temperature. b. Precipitate the polyimide by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring. c. Collect the fibrous precipitate by filtration, wash thoroughly with fresh methanol, and then with hot water. d. Dry the purified polyimide in a vacuum oven at 100-150°C until a constant weight is achieved.

Synthesis and Imidization Pathway

G Diamine Aromatic Diamine (H2N-Ar-NH2) PAA Poly(amic acid) Solution in DMAc Diamine->PAA + DMAc Room Temp, 24h Dianhydride 6FDA Dianhydride Dianhydride->PAA PI Polyimide PAA->PI + Acetic Anhydride + Pyridine 80-120°C, 4-6h

Caption: Two-step polyimide synthesis pathway.

Protocol 2: Preparation of Drug-Loaded Fluorinated Polyimide Nanoparticles by Nanoprecipitation

Materials:

  • Synthesized 6FDA-based polyimide

  • A suitable organic solvent for the polyimide (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • A therapeutic drug

  • An aqueous solution, potentially containing a surfactant (e.g., Pluronic F127, polyvinyl alcohol (PVA))

  • Deionized water

  • Magnetic stirrer

  • Ultrasonicator

Procedure:

  • Preparation of Organic Phase: a. Dissolve a specific amount of the 6FDA-based polyimide and the drug in the chosen organic solvent. The concentrations should be optimized based on the desired drug loading and nanoparticle size.

  • Nanoprecipitation: a. Place the aqueous solution (the anti-solvent) in a beaker on a magnetic stirrer and stir at a moderate speed. b. Using a syringe pump for a controlled addition rate, slowly add the organic polymer/drug solution dropwise into the stirring aqueous phase. c. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.

  • Solvent Removal and Nanoparticle Collection: a. Continue stirring the nanoparticle suspension for several hours at room temperature to allow for the complete evaporation of the organic solvent. b. Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm) for 20-30 minutes. c. Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove any unloaded drug and residual surfactant.

  • Lyophilization and Storage: a. Resuspend the final nanoparticle pellet in a small amount of deionized water, potentially with a cryoprotectant (e.g., trehalose). b. Freeze the suspension and lyophilize to obtain a dry powder of drug-loaded nanoparticles. c. Store the lyophilized nanoparticles at a low temperature and protected from light and moisture.

Nanoprecipitation Workflow

G cluster_0 Solution Preparation organic_phase Dissolve Polyimide & Drug in Organic Solvent nanoprecipitation Nanoprecipitation (Slow addition of organic phase to stirring aqueous phase) organic_phase->nanoprecipitation aqueous_phase Aqueous Phase (with/without surfactant) aqueous_phase->nanoprecipitation solvent_evap Solvent Evaporation nanoprecipitation->solvent_evap centrifugation Centrifugation & Washing solvent_evap->centrifugation lyophilization Lyophilization centrifugation->lyophilization final_product Drug-Loaded Nanoparticles (Dry Powder) lyophilization->final_product

References

Application Notes and Protocols for the Polycondensation of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for the polycondensation of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane. This fluorinated monomer is a valuable building block for the synthesis of high-performance poly(arylene ether)s. These polymers are of significant interest due to their excellent thermal stability, chemical resistance, low dielectric constant, and good solubility, making them suitable for a wide range of applications, including advanced electronics, aerospace materials, and specialty membranes.

The protocol described herein is based on a nucleophilic aromatic substitution (SNAr) polycondensation reaction. This widely used method involves the reaction of a bisphenol, in this case, this compound, with an activated aromatic dihalide in the presence of a weak base and a high-boiling polar aprotic solvent. The hexafluoroisopropylidene group in the monomer enhances the solubility and thermal properties of the resulting polymer.

Data Presentation

The following table summarizes representative quantitative data for the polycondensation of this compound with 4,4'-difluorobenzophenone. These values are based on typical results obtained for structurally similar poly(arylene ether) syntheses and should be considered as a starting point for optimization.

ParameterValueUnit
Reactants
This compound (Monomer 1)1.0mmol
4,4'-Difluorobenzophenone (Monomer 2)1.0mmol
Anhydrous Potassium Carbonate (Catalyst)1.2mmol
N,N-Dimethylacetamide (DMAc) (Solvent)10mL
Toluene (Azeotroping Agent)5mL
Reaction Conditions
Reaction Temperature (Step 1: Azeotropic Dehydration)140-150°C
Reaction Temperature (Step 2: Polymerization)160-170°C
Reaction Time12-24hours
AtmosphereInert (Nitrogen or Argon)-
Polymer Characterization (Typical Values)
Yield>95%
Number Average Molecular Weight (Mn)40,000 - 60,000 g/mol
Weight Average Molecular Weight (Mw)80,000 - 120,000 g/mol
Polydispersity Index (PDI)1.8 - 2.2-
Glass Transition Temperature (Tg)200 - 230°C

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of a high-molecular-weight poly(arylene ether) from this compound and 4,4'-difluorobenzophenone.

Materials:

  • This compound (high purity)

  • 4,4'-Difluorobenzophenone (high purity)

  • Anhydrous Potassium Carbonate (K2CO3), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Thermometer or thermocouple

  • Heating mantle with temperature controller

  • Nitrogen/Argon inlet and outlet

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble a dry three-necked flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen/argon inlet and outlet. Ensure all glassware is thoroughly dried before use.

  • Charging Reactants: Into the flask, add this compound, an equimolar amount of 4,4'-difluorobenzophenone, and a 20% molar excess of anhydrous potassium carbonate.

  • Solvent Addition: Add N,N-dimethylacetamide (DMAc) to achieve a monomer concentration of approximately 10-20% (w/v). Add toluene to the reaction mixture (approximately half the volume of DMAc).

  • Inert Atmosphere: Purge the reactor with a gentle stream of nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Azeotropic Dehydration: Begin stirring the mixture and heat it to 140-150 °C. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this dehydration step for 2-4 hours, or until no more water is collected.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170 °C to initiate the polymerization. The viscosity of the solution will gradually increase as the polymer chains grow.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the increase in viscosity. The reaction is typically allowed to proceed for 12-24 hours.

  • Precipitation and Purification:

    • After the reaction is complete, cool the viscous polymer solution to room temperature.

    • Dilute the solution with additional DMAc if necessary to reduce its viscosity.

    • Slowly pour the polymer solution into a large excess of vigorously stirring methanol to precipitate the polymer.

    • Collect the fibrous polymer precipitate by filtration using a Buchner funnel.

    • Wash the polymer thoroughly with deionized water to remove any inorganic salts and residual solvent.

    • Further purify the polymer by boiling it in deionized water for 1 hour, followed by filtration. Repeat this step.

    • Finally, wash the polymer with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

  • Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) to determine the glass transition temperature, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the polycondensation of this compound.

Polycondensation_Workflow start Start setup Reactor Setup (3-neck flask, stirrer, Dean-Stark, N2 inlet) start->setup charge Charge Reactants - this compound - 4,4'-Difluorobenzophenone - K2CO3 setup->charge solvent Add Solvents (DMAc, Toluene) charge->solvent purge Purge with Inert Gas (N2) solvent->purge dehydrate Azeotropic Dehydration (140-150 °C) purge->dehydrate polymerize Polymerization (160-170 °C) dehydrate->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate in Methanol cool->precipitate wash Wash with H2O and Methanol precipitate->wash dry Dry in Vacuum Oven wash->dry characterize Characterize Polymer (GPC, DSC, NMR) dry->characterize end End characterize->end

Caption: Experimental workflow for the polycondensation synthesis.

Application Notes and Protocols for High-Performance Coatings Formulated with 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation of high-performance coatings utilizing polyimides derived from 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane. This fluorinated monomer imparts exceptional thermal stability, chemical resistance, and dielectric properties to the resulting polymers, making them suitable for demanding applications in electronics, aerospace, and other advanced industries.

Introduction to this compound in High-Performance Coatings

This compound is a key building block in the synthesis of high-performance fluorinated polyimides. The incorporation of the hexafluoroisopropylidene group into the polymer backbone provides several key advantages:

  • Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to high thermal degradation temperatures.

  • Improved Chemical Resistance: The fluorine atoms create a chemically inert polymer backbone.

  • Low Dielectric Constant: The bulky hexafluoroisopropylidene group increases free volume, reducing the dielectric constant.

  • Increased Solubility: The flexible ether linkages and the non-planar structure imparted by the fluorinated group can improve the solubility of the resulting polyimide in organic solvents, facilitating processing.

These properties make polyimides derived from this monomer ideal for applications such as protective coatings for electronic components, high-temperature wire insulation, and durable coatings for harsh chemical environments.

Synthesis of Fluorinated Polyimide from this compound

A common and effective method for synthesizing polyimides is a two-step polycondensation reaction. This involves the initial formation of a poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.

Experimental Protocol: Two-Step Polycondensation

Materials:

  • This compound (as a precursor to a diamine or dianhydride)

  • Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)

  • Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Argon or Nitrogen gas

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, argon/nitrogen inlet, and a reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Vacuum oven

Procedure:

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a three-necked flask under a constant stream of argon or nitrogen, dissolve the aromatic diamine in anhydrous DMAc with stirring until a clear solution is obtained.

  • Slowly add an equimolar amount of the aromatic dianhydride powder to the diamine solution in small portions over a period of 30-60 minutes. Maintain the reaction temperature at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst). Typically, a 2:1 molar ratio of acetic anhydride to pyridine is used, and each is added in a 2-fold molar excess relative to the repeating unit of the polymer.

  • Stir the mixture at room temperature for 1 hour, and then heat to 80-120°C for 4 hours to complete the imidization process.

  • After cooling to room temperature, precipitate the polyimide by slowly pouring the reaction mixture into a vigorously stirred beaker of methanol.

  • Collect the fibrous or powdered polyimide precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any residual solvent and catalyst.

  • Dry the purified polyimide in a vacuum oven at 100-150°C until a constant weight is achieved.

Step 2 (Alternative): Thermal Imidization

  • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

  • Place the coated substrate in a programmable oven and subject it to a staged heating program, for example:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour This gradual heating process removes the solvent and facilitates the cyclization to the polyimide.

Diagram of the Polyimide Synthesis Workflow

G cluster_synthesis Polyimide Synthesis Diamine Aromatic Diamine in DMAc PAA Poly(amic acid) Solution Diamine->PAA Stirring at RT, 24h Dianhydride Aromatic Dianhydride Dianhydride->PAA Imidization Imidization PAA->Imidization Acetic Anhydride, Pyridine Polyimide Solid Polyimide Imidization->Polyimide Precipitation in Methanol

Caption: Workflow for the two-step synthesis of fluorinated polyimide.

Formulation of High-Performance Polyimide Coatings

Once the fluorinated polyimide resin is synthesized and purified, it can be formulated into a coating solution. The formulation will depend on the specific application and desired properties of the final coating.

Experimental Protocol: Coating Formulation and Application

Materials:

  • Synthesized fluorinated polyimide powder

  • Suitable organic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or a mixture)

  • Adhesion promoter (e.g., aminopropyltriethoxysilane), if required

  • Other additives (e.g., leveling agents, defoamers), as needed

  • Substrate for coating (e.g., glass, silicon wafer, metal panel)

Equipment:

  • Magnetic stirrer and hotplate

  • Ultrasonic bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Spin coater, spray gun, or dip coater

  • Programmable oven or hotplate

Procedure:

  • Dissolution of the Polyimide Resin:

    • Dissolve a specific weight percentage of the dried polyimide powder in the chosen solvent (e.g., 10-20 wt% in NMP).

    • Use a magnetic stirrer and gentle heating (e.g., 40-60°C) to facilitate dissolution. An ultrasonic bath can also be used to aid in dissolving the polymer.

    • Once fully dissolved, allow the solution to cool to room temperature.

  • Addition of Additives:

    • If required, add an adhesion promoter to the polyimide solution (typically a very small percentage, e.g., 0.1-1 wt%).

    • Other additives like leveling agents can also be incorporated at this stage to improve the coating's surface finish.

  • Filtration:

    • Filter the polyimide solution through a syringe filter to remove any undissolved particles or gels that could cause defects in the final coating.

  • Substrate Preparation:

    • Thoroughly clean the substrate to be coated. This may involve sonication in a series of solvents (e.g., acetone, isopropanol) and drying with a stream of nitrogen.

    • For certain substrates, a surface treatment (e.g., oxygen plasma) or the application of an adhesion promoter may be necessary to ensure good adhesion of the polyimide coating.

  • Coating Application:

    • Spin Coating: Dispense the filtered polyimide solution onto the center of the substrate. Spin the substrate at a predetermined speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds) to achieve a uniform thin film. The final thickness is controlled by the solution viscosity and spin speed.

    • Spray Coating: Use a spray gun to apply a thin, even layer of the polyimide solution onto the substrate. This method is suitable for larger or irregularly shaped objects.

    • Dip Coating: Immerse the substrate into the polyimide solution and then withdraw it at a constant speed. The coating thickness is determined by the withdrawal speed and the viscosity of the solution.

  • Curing:

    • After application, the coated substrate must be cured to remove the solvent and, if thermal imidization was not the synthesis route, to complete the imidization process.

    • A typical curing process involves a multi-step heating schedule in an oven or on a hotplate. For example:

      • Soft Bake: 80-100°C for 10-30 minutes to slowly evaporate the bulk of the solvent.

      • Hard Bake: Gradually increase the temperature to 200-300°C and hold for 1-2 hours to remove residual solvent and ensure full imidization. The final curing temperature should be chosen based on the thermal stability of the polyimide and the substrate.

Diagram of the Coating Formulation and Application Workflow

G cluster_coating Coating Formulation and Application PolyimidePowder Dried Polyimide Powder Dissolution Dissolution PolyimidePowder->Dissolution Solvent Solvent (e.g., NMP) Solvent->Dissolution Additives Additives (optional) Dissolution->Additives Filtration Filtration Additives->Filtration CoatingSolution Filtered Coating Solution Filtration->CoatingSolution Application Coating Application CoatingSolution->Application Spin, Spray, or Dip Coating Curing Curing Application->Curing Multi-step Heating FinalCoating High-Performance Coating Curing->FinalCoating

Caption: Workflow for formulating and applying the polyimide coating.

Performance Data of Fluorinated Polyimide Coatings

The performance of coatings derived from this compound-based polyimides can be tailored by the choice of co-monomers. Below is a summary of typical performance data for high-performance fluorinated polyimide films, which are indicative of the properties of the corresponding coatings.

PropertyTypical Value RangeTest Method
Thermal Properties
Glass Transition Temperature (Tg)250 - 350 °CDSC
5% Weight Loss Temperature (Td5%)450 - 550 °CTGA
Coefficient of Thermal Expansion (CTE)30 - 60 ppm/°CTMA
Mechanical Properties
Tensile Strength80 - 150 MPaASTM D882
Elongation at Break10 - 80 %ASTM D882
Tensile Modulus2 - 4 GPaASTM D882
Electrical Properties
Dielectric Constant (1 MHz)2.5 - 3.2ASTM D150
Dielectric Strength> 100 kV/mmASTM D149
Other Properties
Water Absorption (24h immersion)< 1.0 %ASTM D570
Contact Angle (Water)> 90 °Goniometer

Characterization of High-Performance Coatings

A variety of analytical techniques can be employed to characterize the properties of the formulated coatings.

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of imide ring formation, identification of functional groups.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg).
Tensile Testing Mechanical properties such as tensile strength, elongation, and modulus.
Atomic Force Microscopy (AFM) Surface topography and roughness of the coating.
Contact Angle Goniometry Hydrophobicity and surface energy of the coating.
Adhesion Testing (e.g., Cross-hatch or Peel Test) Adhesion of the coating to the substrate.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Dissolution of Polyimide Poor solvent choice, low temperature, polymer cross-linking.Use a better solvent (e.g., NMP), apply gentle heating, ensure the synthesized polymer is not cross-linked.
Coating Defects (e.g., pinholes, cracks) Incomplete filtration, trapped air bubbles, improper curing.Filter the solution thoroughly, degas the solution before application, optimize the curing temperature profile (slower heating ramp).
Poor Adhesion to Substrate Improper substrate cleaning, no adhesion promoter.Thoroughly clean the substrate, use an appropriate adhesion promoter for the substrate material.

By following these protocols and guidelines, researchers and scientists can successfully formulate and characterize high-performance coatings based on polyimides derived from this compound for a wide range of advanced applications.

Application Notes and Protocols for 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(3,4-dimethylphenyl)hexafluoropropane is a key fluorinated monomer utilized in the synthesis of high-performance polymers, particularly polyimides. The incorporation of the hexafluoroisopropylidene -(CF₃)₂C- group into the polymer backbone imparts a unique combination of desirable properties, including exceptional thermal stability, chemical resistance, low dielectric constant, and improved solubility in organic solvents.[1] These characteristics make polymers derived from this monomer attractive for a range of applications, from advanced electronics and aerospace materials to specialized biomedical uses, including drug delivery systems.[2]

These application notes provide an overview of the role of this compound as a monomer, with a focus on its utility in creating advanced polymers for research and drug development. Detailed experimental protocols for the synthesis of its key derivative, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), and subsequent polymerization are provided.

Key Applications

Polymers derived from this compound, primarily through its dianhydride derivative (6FDA), are noted for their:

  • High Thermal Stability: The strong C-F bonds contribute to excellent thermal and oxidative stability, making these materials suitable for applications requiring high-temperature resistance.

  • Chemical Inertness: The fluorine content renders the polymers resistant to a wide range of chemicals and solvents.

  • Low Dielectric Constant: The bulky hexafluoroisopropylidene group disrupts polymer chain packing, increasing free volume and lowering the dielectric constant, which is advantageous for microelectronics.[1]

  • Enhanced Solubility: Unlike many high-performance polymers, those containing the 6FDA moiety often exhibit improved solubility in common organic solvents, facilitating processing.[1]

  • Optical Transparency: Many polyimides derived from 6FDA are colorless and highly transparent, making them suitable for optical applications.

  • Biocompatibility: Fluorinated polyimides have been investigated for biomedical applications due to their chemical inertness and have shown favorable biocompatibility profiles in some studies.[3]

Data Presentation: Properties of 6FDA-Based Polyimides

The following tables summarize typical properties of polyimides synthesized from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and various aromatic diamines. These values are representative and can vary based on the specific diamine co-monomer and polymerization conditions.

Table 1: Thermal Properties of 6FDA-Based Polyimides

Polyimide (6FDA-Diamine)Glass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C) in N₂
6FDA-ODA ¹290 - 302> 500
6FDA-APB ²262537
6FDA-BAPHF ³336> 493

¹ ODA: 4,4'-Oxydianiline ² APB: 1,3-bis(4-aminophenoxy)benzene ³ BAPHF: 2,2-bis[4-(4-aminophenoxy)-phenyl] hexafluoropropane

Table 2: Mechanical and Electrical Properties of 6FDA-Based Polyimides

Polyimide (6FDA-Diamine)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Dielectric Constant (1 MHz)
6FDA-TFMB ⁴232.735.5326.262.312
6FDA-ODA ¹114.193.233.58~2.8
6FDA-APB ²92 - 145--2.72 - 3.12

⁴ TFMB: Trifluoromethylbenzene-containing diamine

Experimental Protocols

The use of this compound as a monomer typically involves its oxidation to the more reactive 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). This dianhydride is then polymerized with a suitable aromatic diamine.

Protocol 1: Synthesis of 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) from this compound

This two-step protocol involves the oxidation of the methyl groups of this compound to carboxylic acids, followed by dehydration to form the dianhydride.

Step 1: Oxidation to 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge this compound and a solvent mixture of pyridine and water.[4]

  • Heating: Heat the mixture to 100°C with stirring.[4]

  • Oxidant Addition: Slowly add potassium permanganate to the heated mixture. Maintain the reaction for 3 hours.[4]

  • Quenching: After the reaction is complete, add a small amount of ethanol to quench any unreacted potassium permanganate.[4]

  • Work-up: Cool the reaction mixture and filter to remove manganese dioxide. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the tetracarboxylic acid product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum.

Step 2: Dehydration to 6FDA

  • Reaction Setup: In a flask equipped with a reflux condenser, add the dried 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane, acetic anhydride, and a co-solvent such as xylene.[4]

  • Dehydration: Heat the mixture to reflux (approximately 140°C) and maintain for 40 minutes to 4 hours.[4]

  • Isolation: Cool the reaction mixture to allow the 6FDA to crystallize.

  • Purification: Collect the crude product by filtration. Further purification can be achieved by sublimation or recrystallization from acetic anhydride.[5]

Protocol 2: One-Pot Polycondensation of 6FDA and an Aromatic Diamine

This protocol describes a common method for synthesizing polyimides from 6FDA.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.

  • Monomer Addition: Slowly add an equimolar amount of 6FDA to the stirred diamine solution at room temperature. An increase in viscosity should be observed as the poly(amic acid) precursor forms.

  • Poly(amic acid) Formation: Continue stirring at room temperature for 3 to 24 hours to ensure the formation of a high molecular weight poly(amic acid).

  • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent, typically a mixture of acetic anhydride and a base catalyst like pyridine.

  • Cyclodehydration: Stir the mixture at room temperature for 1 hour, then heat to 120°C for 2 hours to complete the cyclodehydration to the polyimide.

  • Precipitation: Cool the polymer solution to room temperature and precipitate the polyimide by pouring the solution into a non-solvent such as methanol with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash thoroughly with hot water and methanol, and dry in a vacuum oven at 100°C until a constant weight is achieved.

Visualization of Synthetic and Application Pathways

Synthesis_and_Application_Workflow Monomer 2,2-Bis(3,4-dimethylphenyl) hexafluoropropane Oxidation Oxidation (e.g., KMnO₄) Monomer->Oxidation Dianhydride 4,4'-(Hexafluoroisopropylidene) diphthalic Anhydride (6FDA) Oxidation->Dianhydride Polycondensation Polycondensation Dianhydride->Polycondensation Diamine Aromatic Diamine (e.g., ODA, APB) Diamine->Polycondensation Polyimide Fluorinated Polyimide Polycondensation->Polyimide Properties High Thermal Stability Chemical Resistance Low Dielectric Constant Biocompatibility Polyimide->Properties Applications Applications Polyimide->Applications Electronics Microelectronics Applications->Electronics Aerospace Aerospace Applications->Aerospace DrugDelivery Drug Delivery Applications->DrugDelivery

Caption: Synthetic workflow from monomer to fluorinated polyimide and its applications.

Role in Drug Development

While direct applications of polymers from this compound in approved drug formulations are not widely documented, the unique properties of the resulting 6FDA-based polyimides offer significant potential in drug delivery systems.

The incorporation of the hexafluoroisopropylidene group increases the hydrophobicity of the polymer. This property is particularly advantageous for the controlled release of hydrophobic drugs, where the polymer matrix can modulate the release kinetics.[6] The rate of drug release from a polymer matrix is influenced by factors such as diffusion, polymer dissolution, and swelling.[6][7] For hydrophobic polymers like fluorinated polyimides, drug release is often governed by Fickian diffusion, where the drug diffuses through the polymer matrix over time.

The chemical inertness and potential biocompatibility of 6FDA-based polyimides make them candidates for implantable drug delivery devices or as coatings for medical implants.[2][3] The biocompatibility of a polymer is a critical factor, as it determines the inflammatory and immune response upon implantation.[8] Studies on some fluorinated polyimides have shown that they can exhibit favorable biocompatibility, with protein adsorption and cellular adhesion being influenced by surface properties.[3]

Hypothetical Signaling Pathway Interaction

The interaction of cells with polymer surfaces can influence cellular behaviors such as adhesion, proliferation, and differentiation.[9][10] While polymers themselves are often designed to be inert, their surface properties can modulate the adsorption of proteins from the biological environment, which in turn influences cell signaling. For instance, a drug-eluting coating made from a 6FDA-based polyimide on a medical implant could be designed for the sustained release of an anti-proliferative drug to prevent restenosis. The drug would then interact with specific cellular signaling pathways to inhibit smooth muscle cell proliferation.

Drug_Delivery_and_Cellular_Interaction cluster_0 Drug Delivery System cluster_1 Cellular Environment PolymerMatrix 6FDA-Polyimide Matrix (Hydrophobic) DrugRelease Sustained Release (Diffusion-controlled) PolymerMatrix->DrugRelease encapsulates Drug Hydrophobic Drug (e.g., Anti-proliferative) Drug->DrugRelease Receptor Cell Surface Receptor DrugRelease->Receptor Drug binds to TargetCell Target Cell (e.g., Smooth Muscle Cell) SignalingCascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->SignalingCascade activates/ inhibits CellularResponse Cellular Response (Inhibition of Proliferation) SignalingCascade->CellularResponse leads to

References

Application Notes and Protocols for the Synthesis of Thermally Stable Polyimides Using CAS 65294-20-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of highly thermally stable poly(ether imide)s, starting from 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane (CAS 65294-20-4). This monomer is a key precursor to the widely used dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), which is a fundamental building block for high-performance polymers. The incorporation of the hexafluoroisopropylidene (-C(CF₃)₂-) group into the polymer backbone imparts exceptional thermal stability, chemical resistance, and improved solubility.

The following protocols detail a two-stage synthesis. The first stage describes the oxidation of this compound to 6FDA. The second stage outlines the polycondensation of the synthesized 6FDA with the diamine 4,4'-(hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (BAPHF) to yield a thermally stable poly(ether imide).

Stage 1: Synthesis of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) from this compound (CAS 65294-20-4)

This protocol describes the oxidation of the methyl groups of this compound to carboxylic acids, followed by dehydration to form the dianhydride.

Experimental Protocol: Oxidation and Anhydride Formation

Materials:

  • This compound (CAS 65294-20-4)

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Deionized water

  • Ethanol

  • Acetone

  • Acetic anhydride

  • Xylene

  • Hydrochloric acid (HCl)

Equipment:

  • 2000 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Buchner funnel and filter flask

  • Sublimation apparatus

  • Vacuum oven

Procedure:

  • Oxidation:

    • In a 2000 mL three-necked flask, combine 14.40 g of this compound, 200 mL of pyridine, and 100 mL of water[1].

    • Heat the mixture to 100 °C with stirring[1].

    • Slowly add 38.0 g of potassium permanganate to the heated mixture. Maintain the reaction at 100 °C for 3 hours[1].

    • After the reaction is complete, add a small amount of ethanol dropwise to quench any unreacted potassium permanganate[1].

    • Filter the hot solution to remove the manganese dioxide precipitate.

    • Acidify the filtrate with concentrated HCl to precipitate the tetracarboxylic acid intermediate.

    • Collect the precipitate by filtration, wash with deionized water, and dry.

  • Dehydration to Dianhydride:

    • Dissolve the dried tetracarboxylic acid in 320 mL of acetone and filter to remove any remaining insoluble material[1].

    • Evaporate the acetone to yield the purified tetracarboxylic acid[1].

    • In a 150 mL flask, combine 4.80 g of the tetracarboxylic acid with 8 mL of acetic anhydride and 8 mL of xylene[1].

    • Heat the mixture to 140 °C and maintain for 40 minutes to effect cyclodehydration[1].

    • Cool the reaction mixture to room temperature. The crude 6FDA will precipitate[1].

    • Collect the crude product by filtration[1].

    • Purify the 6FDA by sublimation to obtain a product with a purity greater than 99.5%[1].

Stage 2: Synthesis of Thermally Stable Poly(ether imide) from 6FDA and BAPHF

This stage involves a two-step polycondensation reaction. First, the formation of a poly(amic acid) precursor, followed by chemical imidization to yield the final poly(ether imide).

Experimental Protocol: Polycondensation and Imidization

Materials:

  • Purified 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) (synthesized in Stage 1)

  • 4,4'-(hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (BAPHF, CAS 69563-88-8)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Pyridine, anhydrous

  • Acetic anhydride, anhydrous

  • Methanol

Equipment:

  • 100 mL three-necked flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Reflux condenser

  • Dropping funnel

  • Vacuum oven

Procedure:

  • Poly(amic acid) Synthesis:

    • To a 100 mL three-necked flask equipped with a magnetic stirrer and an argon inlet, add an equimolar amount of 4,4'-(hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (BAPHF) and dissolve it in anhydrous DMAc[2].

    • Under an argon atmosphere, slowly add an equimolar amount of the purified 6FDA to the diamine solution with vigorous stirring at room temperature[2]. An increase in viscosity should be observed.

    • Continue stirring the reaction mixture at room temperature for 3 hours to form the poly(amic acid) solution[2].

  • Chemical Imidization:

    • To the poly(amic acid) solution, add pyridine and acetic anhydride as the dehydrating agent and catalyst, respectively. A typical molar ratio of acetic anhydride to the repeating unit of the polymer is 4:1, and the molar ratio of pyridine to acetic anhydride is 1:1[2].

    • Stir the reaction mixture at room temperature for 1 hour, then heat to 120 °C for an additional 2 hours to complete the imidization[2].

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring[2].

    • Collect the white, fibrous polymer precipitate by filtration, wash thoroughly with hot water and methanol, and then dry in a vacuum oven at 100 °C[2].

  • Film Formation (Optional):

    • Dissolve the dried polymer in DMAc (e.g., 0.5 g of polymer in 10 mL of solvent)[2].

    • Cast the polymer solution onto a glass plate.

    • Dry the film in a vacuum oven at 200 °C for several hours to remove the solvent[2].

Data Presentation

The following table summarizes the expected thermal properties of the poly(ether imide) synthesized from 6FDA and BAPHF. These values are representative and may vary depending on the specific synthesis conditions and characterization methods.

PropertyValueReference
Glass Transition Temperature (Tg)> 260 °C[3]
5% Weight Loss Temperature (Td5) in N₂> 500 °C[4][5]
10% Weight Loss Temperature (Td10) in N₂~380-415 °C (for similar ionenes)[6][7]

Note: The thermal stability of polyimides is generally very high, with decomposition often occurring in multiple stages. The initial weight loss can sometimes be attributed to the loss of specific functional groups before the main chain degrades.

Visualization of Workflows and Pathways

Overall Synthesis Workflow

G cluster_start Starting Material cluster_stage1 Stage 1: Monomer Synthesis cluster_stage2 Stage 2: Polymerization cluster_analysis Characterization A CAS 65294-20-4 (this compound) B Oxidation (KMnO4, Pyridine/H2O) A->B Reactant C Tetracarboxylic Acid Intermediate B->C D Dehydration (Acetic Anhydride) C->D E 6FDA Monomer (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) D->E Purification (Sublimation) F Polycondensation with BAPHF Diamine in DMAc E->F Reactant G Poly(amic acid) Precursor F->G H Chemical Imidization (Acetic Anhydride/Pyridine) G->H I Final Thermally Stable Poly(ether imide) H->I Precipitation & Drying J Thermal Analysis (TGA, DSC) Spectroscopy (FTIR, NMR) I->J Analysis

Caption: Overall workflow for the synthesis of a thermally stable poly(ether imide).

Polymerization Pathway

G monomers 6FDA (Dianhydride) BAPHF (Diamine) step1 Step 1: Poly(amic acid) Formation (Ring-Opening Polyaddition in DMAc at RT) monomers->step1 paa Soluble Poly(amic acid) Precursor step1->paa step2 Step 2: Imidization (Cyclodehydration with Acetic Anhydride/Pyridine at 120°C) paa->step2 polyimide Final Poly(ether imide) (Insoluble, Thermally Stable) step2->polyimide

Caption: Two-step synthesis of poly(ether imide) via a poly(amic acid) precursor.

References

Application Notes and Protocols for Creating Chemically Resistant Materials Using 4,4'-(Hexafluoroisopropylidene)di-o-xylene as a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4,4'-(Hexafluoroisopropylidene)di-o-xylene as a precursor for the synthesis of high-performance, chemically resistant polyimides. The hexafluoroisopropylidene group is a key structural element known to impart enhanced thermal stability, solubility, and chemical inertness to polymers.

This document outlines the synthesis of the crucial monomer, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), from 4,4'-(Hexafluoroisopropylidene)di-o-xylene, followed by detailed protocols for the polymerization of 6FDA with aromatic diamines to generate chemically resistant polyimide films and coatings.

Section 1: Synthesis of 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) from 4,4'-(Hexafluoroisopropylidene)di-o-xylene

The primary application of 4,4'-(Hexafluoroisopropylidene)di-o-xylene in the creation of chemically resistant materials is as a starting material for the synthesis of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). 6FDA is a widely used dianhydride monomer in the production of high-performance polyimides. The synthesis involves the oxidation of the methyl groups of the di-o-xylene precursor to carboxylic acids, followed by dehydration to form the anhydride.

Experimental Protocol: Two-Step Synthesis of 6FDA

This protocol is based on a method described in the patent literature, which offers an efficient route to high-purity 6FDA.[1]

Step 1: Oxidation of 4,4'-(Hexafluoroisopropylidene)di-o-xylene to Hexafluorotetraacid

  • Dissolution: In a suitable reaction flask, dissolve 4,4'-(Hexafluoroisopropylidene)di-o-xylene in a mixed solvent of pyridine and water.

  • Oxidation: Heat the solution to a temperature between 90-130°C.

  • Addition of Oxidant: Gradually add potassium permanganate (KMnO₄) to the heated solution. The molar ratio of 4,4'-(Hexafluoroisopropylidene)di-o-xylene to potassium permanganate should be in the range of 1:4 to 1:8.

  • Reaction Time: Maintain the reaction at the specified temperature for 2-4 hours with continuous stirring.

  • Work-up: After the reaction is complete, the resulting hexafluorotetraacid is isolated.

Step 2: Dehydration of Hexafluorotetraacid to 6FDA

  • Solvent Addition: In a separate flask, add the isolated hexafluorotetraacid to a mixed solvent of xylene and acetic anhydride.

  • Dehydration Reaction: Heat the mixture and stir. The reaction temperature is typically lower than traditional methods, which improves efficiency.

  • Isolation of Crude Product: After the reaction is complete, evaporate the solvent to obtain the crude 6FDA.

  • Purification: The crude product can be purified by sublimation to yield high-purity 6FDA (up to 99.5%).[1]

Synthesis_of_6FDA Start 4,4'-(Hexafluoroisopropylidene)di-o-xylene Oxidation Oxidation with KMnO4 in Pyridine/Water (90-130°C) Start->Oxidation Intermediate Hexafluorotetraacid Oxidation->Intermediate Dehydration Dehydration with Acetic Anhydride in Xylene Intermediate->Dehydration End 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) Dehydration->End

Synthesis of 6FDA from its di-o-xylene precursor.

Section 2: Synthesis of Chemically Resistant Polyimides from 6FDA

Polyimides derived from 6FDA exhibit exceptional chemical resistance, thermal stability, and mechanical properties.[2] The general method for their synthesis is a two-step polycondensation reaction between 6FDA and an aromatic diamine, followed by chemical or thermal imidization.

Experimental Protocol: Synthesis of a 6FDA-based Polyimide

This protocol describes the synthesis of a polyimide from 6FDA and a representative aromatic diamine, such as 4,4'-oxydianiline (ODA).

Step 1: Poly(amic acid) Synthesis

  • Reactant Preparation: In a dry, nitrogen-purged reaction flask, dissolve an equimolar amount of the aromatic diamine (e.g., 4,4'-oxydianiline) in a dry aprotic solvent, such as N,N-dimethylacetamide (DMAc).

  • Monomer Addition: Slowly add an equimolar amount of 6FDA to the stirred diamine solution at room temperature. The addition should be done in portions to control the exothermic reaction.

  • Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for several hours until a viscous poly(amic acid) solution is formed. An increase in the viscosity of the solution will be observed as the polymerization progresses.[2]

Step 2: Imidization to Polyimide

  • Chemical Imidization (One-Step Method):

    • To the poly(amic acid) solution, add a dehydrating agent, typically a mixture of acetic anhydride and a catalyst such as pyridine.[2]

    • Stir the mixture at room temperature for a period of time, followed by gentle heating to complete the cyclodehydration process.

    • Precipitate the resulting polyimide by pouring the reaction mixture into a non-solvent like methanol.

    • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

    • Heat the film in a programmable oven under a nitrogen atmosphere using a staged curing cycle. A typical cycle might be: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete imidization.

Polyimide_Synthesis_Workflow cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization cluster_2 Product Isolation Diamine Aromatic Diamine in DMAc Add_6FDA Add 6FDA Diamine->Add_6FDA Polymerization Stir at Room Temperature Add_6FDA->Polymerization PAA_Solution Poly(amic acid) Solution Polymerization->PAA_Solution Chemical_Imidization Chemical Imidization (Acetic Anhydride/Pyridine) PAA_Solution->Chemical_Imidization Thermal_Imidization Thermal Imidization (Staged Heating) PAA_Solution->Thermal_Imidization Precipitation Precipitate in Methanol Chemical_Imidization->Precipitation Cured_Film Cured Polyimide Film Thermal_Imidization->Cured_Film Filtration_Drying Filter and Dry Precipitation->Filtration_Drying Polyimide_Powder Polyimide Powder Filtration_Drying->Polyimide_Powder

Workflow for the synthesis of 6FDA-based polyimides.

Section 3: Chemical Resistance of 6FDA-Based Polyimides

Polyimides incorporating the 6FDA monomer are known for their excellent resistance to a wide range of chemicals, including organic solvents.[1] The bulky, fluorine-containing hexafluoroisopropylidene group shields the polymer backbone from chemical attack and reduces solvent uptake.

Data Presentation: Chemical Resistance of Fluorinated Polyimides

The following table summarizes the general chemical resistance of polyimides containing the hexafluoroisopropylidene group. The resistance is often evaluated by observing changes in film appearance, weight, and mechanical properties after immersion in the chemical for a specified duration.

Chemical ClassRepresentative SolventsGeneral Resistance of 6FDA-Polyimides
Acids (non-oxidizing) Dilute HCl, Dilute H₂SO₄Excellent
Bases Dilute NaOH, NH₄OHGood to Moderate (prolonged exposure may cause hydrolysis)
Organic Solvents
Aliphatic HydrocarbonsHexane, CyclohexaneExcellent
Aromatic HydrocarbonsToluene, XyleneExcellent
Halogenated SolventsDichloromethane, ChloroformGood (some swelling may occur)
KetonesAcetone, Methyl Ethyl KetoneGood
EthersDiethyl Ether, Tetrahydrofuran (THF)Good
AlcoholsMethanol, Ethanol, IsopropanolExcellent
Hydraulic Fluids Skydrol®, Mineral OilExcellent
Cleaning Agents Isopropyl Alcohol, Aqueous CleanersExcellent

Note: The specific chemical resistance can vary depending on the diamine used in the polymerization, the curing conditions, and the specific chemical and exposure conditions (temperature, time). For critical applications, it is essential to perform specific chemical compatibility testing.

Section 4: Characterization of 6FDA-Based Polyimides

To ensure the successful synthesis of high-performance polyimides, a series of characterization techniques should be employed.

PropertyCharacterization TechniqueTypical Results for 6FDA-Polyimides
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of characteristic imide carbonyl peaks (~1780 and 1720 cm⁻¹). Disappearance of amic acid bands.
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperatures, often exceeding 500°C in a nitrogen atmosphere.
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA)High Tg values, typically in the range of 250-400°C, depending on the diamine structure.
Mechanical Properties Tensile TestingHigh tensile strength and modulus, indicating a strong and rigid material.
Solubility Solubility Tests in Various SolventsGenerally soluble in aprotic polar solvents like DMAc, NMP, and m-cresol, which is an advantage for processing.

Conclusion

4,4'-(Hexafluoroisopropylidene)di-o-xylene is a valuable precursor for the synthesis of the 6FDA monomer, a key component in the production of highly chemically resistant and thermally stable polyimides. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and characterize these advanced materials for demanding applications in various fields, including aerospace, electronics, and drug development, where chemical inertness and performance under harsh conditions are critical.

References

Application Notes and Protocols for the Polymerization of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the experimental polymerization of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane. The protocols outlined below are based on established principles of polymer chemistry, specifically oxidative coupling polymerization, a common method for phenolic monomers. While direct literature on the polymerization of this specific monomer is scarce, the following procedures are proposed based on analogous reactions with substituted phenols.

Introduction

This compound is a fluorinated aromatic compound with potential applications in the synthesis of high-performance polymers. Its structure, featuring a hexafluoroisopropylidene group and dimethyl-substituted phenyl rings, suggests that polymers derived from it could exhibit desirable properties such as thermal stability, chemical resistance, and specific solubility characteristics. This document outlines a hypothetical protocol for the polymerization of this monomer via oxidative coupling.

Experimental Protocols

Objective: To synthesize a polymer from this compound via oxidative coupling polymerization.

Materials:

  • Monomer: this compound

  • Catalyst: Copper(I) chloride (CuCl)

  • Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Solvent: Toluene, anhydrous

  • Gas: Oxygen (O₂)

  • Precipitation Solvent: Methanol

  • Purification Solvents: Dichloromethane, Methanol

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet/outlet adapters

  • Condenser

  • Thermometer

  • Schlenk line or nitrogen/oxygen gas source

  • Buchner funnel and filter paper

  • Vacuum oven

Step-by-Step Polymerization Protocol
  • Catalyst Preparation:

    • In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, add Copper(I) chloride (CuCl) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) in a 1:1 molar ratio.

    • Add anhydrous toluene to the flask to dissolve the catalyst components.

    • Stir the mixture under a gentle stream of nitrogen until a homogenous solution is formed.

  • Monomer Addition:

    • Dissolve this compound in anhydrous toluene in a separate flask.

    • Once the catalyst solution is homogenous, add the monomer solution to the reaction flask.

  • Polymerization Reaction:

    • Switch the gas inlet from nitrogen to a slow, steady stream of oxygen (O₂). The reaction is an oxidative coupling, and oxygen is the oxidizing agent.

    • Maintain the reaction temperature at 25 °C (room temperature) and stir the mixture vigorously.

    • Monitor the reaction progress over 24-48 hours. An increase in the viscosity of the solution is an indicator of polymer formation.

  • Polymer Precipitation and Isolation:

    • After the reaction is complete, stop the oxygen flow.

    • Pour the viscous polymer solution slowly into a beaker containing methanol (a non-solvent for the polymer) while stirring vigorously. This will cause the polymer to precipitate out of the solution.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the collected polymer with fresh methanol several times to remove any unreacted monomer and catalyst residues.

    • For further purification, dissolve the polymer in a minimal amount of a suitable solvent (e.g., dichloromethane) and re-precipitate it in methanol.

    • Repeat this dissolution-precipitation step two more times.

  • Drying:

    • Dry the purified polymer in a vacuum oven at 60 °C overnight or until a constant weight is achieved.

  • Characterization:

    • The resulting polymer can be characterized by various techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure, and Thermal Gravimetric Analysis (TGA) to assess thermal stability.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of polymerization experiments, illustrating how different reaction parameters could influence the polymer properties.

Experiment IDMonomer Conc. (mol/L)[Monomer]:[CuCl]Reaction Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
POL-0010.1100:1247515,0001.8
POL-0020.2100:1248225,0001.9
POL-0030.1200:1246822,0002.1
POL-0040.1100:1488535,0001.7

Mn: Number-average molecular weight PDI: Polydispersity Index

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the polymerization of this compound.

experimental_workflow start Start catalyst_prep 1. Catalyst Preparation (CuCl + TMEDA in Toluene) start->catalyst_prep reaction 3. Polymerization (O₂ atmosphere, 25°C) catalyst_prep->reaction monomer_prep 2. Monomer Solution (Monomer in Toluene) monomer_prep->reaction precipitation 4. Precipitation (in Methanol) reaction->precipitation filtration 5. Filtration precipitation->filtration purification 6. Purification (Dissolution-Precipitation) filtration->purification drying 7. Drying (Vacuum Oven) purification->drying characterization 8. Characterization (GPC, NMR, TGA) drying->characterization end End characterization->end

Caption: Experimental workflow for the oxidative coupling polymerization.

logical_relationship monomer Monomer 2,2-Bis(3,4-dimethylphenyl) hexafluoropropane reaction Oxidative Coupling Polymerization monomer->reaction catalyst Catalyst System CuCl/TMEDA catalyst->reaction oxidant Oxidant Oxygen (O₂) oxidant->reaction polymer Resulting Polymer reaction->polymer properties Potential Properties - Thermal Stability - Chemical Resistance - Solubility polymer->properties

Caption: Logical relationship of components in the polymerization process.

Application Notes and Protocols: 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane in Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane, also known as 4,4'-(Hexafluoroisopropylidene)di-o-xylene, in the development of advanced electronic materials. This compound is a key building block for high-performance fluorinated polyimides, which are sought after for their excellent thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications such as insulators, semiconductors, and protective coatings in microelectronics.[1][2]

Core Applications in Electronics

This compound is primarily utilized as a monomer in the synthesis of fluorinated polyimides. The incorporation of the hexafluoroisopropylidene group (-C(CF₃)₂-) into the polymer backbone is a well-established strategy to enhance the performance of electronic materials.[2] Key benefits include:

  • Low Dielectric Constant: The bulky, electron-withdrawing trifluoromethyl groups increase the free volume within the polymer matrix and reduce electronic polarization, leading to a lower dielectric constant.[2] This is crucial for minimizing signal delay and cross-talk in high-frequency applications.

  • Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to the high thermal stability of the resulting polyimides, with glass transition temperatures (Tg) often exceeding 300°C and decomposition temperatures (Td) surpassing 500°C.[1][3]

  • Improved Solubility: The introduction of the flexible hexafluoroisopropylidene linkage can improve the solubility of the resulting polyimides in organic solvents, facilitating processing and film formation.

  • Chemical Resistance: Fluorinated polymers are known for their excellent resistance to a wide range of chemicals, which is advantageous for protective coatings in harsh electronic manufacturing environments.[1]

Quantitative Data Summary

The following tables summarize the typical properties of fluorinated polyimides synthesized using monomers containing the hexafluoroisopropylidene group. The data presented is a compilation from various studies on related fluorinated polyimides and serves as a representative guide.

Table 1: Thermal Properties of Fluorinated Polyimides

Polymer SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)
6FDA-based Polyimides266 - 352521 - 612
Fluorinated Polyimide Films346 - 352544 - 612
Polyimides with -C(CF₃)₂- groups> 300> 400

Data compiled from multiple sources.[1][3][4]

Table 2: Dielectric Properties of Fluorinated Polyimides

Polymer SystemDielectric Constant (at 1 MHz)Dielectric Constant (at 10 GHz)Dielectric Loss (at 10 GHz)
6FDA/TFDB Polyimide< 3.042.38 - 2.87< 0.01
Porous Fluorinated sPI Film1.51 - 2.42~2.48< 0.004
6FDA + 3-BDAF Polyimide Film-2.40-
6FDA + 4,4'-6F Polyimide Film-2.39-

Data compiled from multiple sources.[3][5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis of the monomer.

Materials:

  • o-xylene

  • Hexafluoroacetone monohydrate

  • Hydrogen fluoride (HF) as a catalyst

  • Suitable reaction vessel (e.g., a pressure reactor)

Procedure:

  • Charge the reaction vessel with o-xylene and hexafluoroacetone monohydrate. A typical molar ratio of o-xylene to hexafluoroacetone monohydrate is between 0.3:1 and 3:1.[7]

  • Carefully add hydrogen fluoride to the mixture. The amount of HF is typically in the range of 40-90% of the total weight of the reactants.[7]

  • Seal the reactor and heat the mixture to a temperature between 60°C and 150°C, with a preferred range of 90°C to 130°C.[7]

  • Maintain the reaction under stirring for a sufficient period to ensure complete conversion.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any residual pressure.

  • The resulting product, this compound, can be purified by distillation or recrystallization.

Protocol 2: Synthesis of a Fluorinated Polyimide via a Two-Step Polycondensation

This protocol outlines the synthesis of a polyimide film using a dianhydride and a diamine, where one of the monomers is a derivative of this compound (in this example, we will consider the dianhydride 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride, commonly known as 6FDA).

Step 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve a specific amount of an aromatic diamine (e.g., 4,4'-oxydianiline, ODA) in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc).

  • Once the diamine has completely dissolved, slowly add an equimolar amount of 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) powder to the solution at room temperature.

  • Continue stirring the mixture at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.[1]

Step 2: Imidization and Film Casting

  • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent, typically a mixture of acetic anhydride and pyridine. Heat the solution to facilitate the cyclization reaction, converting the poly(amic acid) to polyimide.

  • Thermal Imidization: Alternatively, the poly(amic acid) solution can be cast onto a glass substrate to form a thin film. The film is then heated in a stepwise manner, for example, at 100°C, 200°C, and finally 300°C, to drive the imidization process and remove the solvent.[8]

  • After cooling, the resulting polyimide film can be peeled off from the substrate for characterization.

Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis start Reactants: o-xylene, Hexafluoroacetone monohydrate, Hydrogen Fluoride reaction Liquid Phase Reaction (90-130°C) start->reaction 1 purification Purification (Distillation/Recrystallization) reaction->purification 2 end_product 2,2-Bis(3,4-dimethylphenyl) hexafluoropropane purification->end_product 3 polyimide_synthesis_workflow cluster_polymerization Polyimide Synthesis cluster_imidization Imidization and Film Formation monomers Monomers: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) + Aromatic Diamine (e.g., ODA) dissolution Dissolution in DMAc monomers->dissolution polycondensation Polycondensation (Room Temperature, 24h) dissolution->polycondensation paa_solution Poly(amic acid) Solution polycondensation->paa_solution chemical_imidization Chemical Imidization (Acetic Anhydride/Pyridine) paa_solution->chemical_imidization thermal_imidization Thermal Imidization (Film Casting & Stepwise Heating) paa_solution->thermal_imidization polyimide_film Fluorinated Polyimide Film chemical_imidization->polyimide_film thermal_imidization->polyimide_film logical_relationship cluster_structure Chemical Structure cluster_properties Resulting Polymer Properties cluster_application Electronic Material Applications monomer 2,2-Bis(3,4-dimethylphenyl) hexafluoropropane property1 Low Dielectric Constant monomer->property1 property2 High Thermal Stability monomer->property2 property3 Good Chemical Resistance monomer->property3 app1 Insulators property1->app1 app2 Semiconductors property1->app2 app3 Protective Coatings property1->app3 property2->app1 property2->app2 property2->app3 property3->app1 property3->app2 property3->app3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Friedel-Crafts alkylation of o-xylene with hexafluoroacetone.

Issue Potential Cause(s) Troubleshooting Steps
Low to No Product Formation 1. Inactive Catalyst: The Lewis acid catalyst (e.g., HF, AlCl₃) may be hydrolyzed or of poor quality. 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Poor Quality Reagents: o-xylene or hexafluoroacetone (or its hydrate) may be impure.1. Catalyst Handling: Use fresh, anhydrous Lewis acid. Handle hydrofluoric acid with extreme caution in appropriate fume hoods and with necessary personal protective equipment. 2. Temperature Control: Ensure the reaction temperature is maintained within the optimal range (e.g., 90-130°C for HF catalysis)[1]. 3. Reagent Purity: Use freshly distilled o-xylene and high-purity hexafluoroacetone or its hydrate.
Low Product Yield 1. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of o-xylene to hexafluoroacetone can limit the reaction. 2. Short Reaction Time: The reaction may not have proceeded to completion. 3. Catalyst Deactivation: The catalyst may have been consumed by impurities or moisture.1. Molar Ratio: Optimize the molar ratio of o-xylene to hexafluoroacetone monohydrate, with ratios of 0.3:1 to 3:1 being reported[1]. 2. Reaction Time: Increase the reaction time and monitor progress using techniques like TLC or GC-MS. 3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent moisture from deactivating the catalyst.
Formation of Multiple Products (Isomers/Byproducts) 1. Isomer Formation: Friedel-Crafts alkylation on substituted benzenes like o-xylene can lead to the formation of different positional isomers. 2. Polyalkylation: The product, being more electron-rich than the starting material, can undergo further alkylation. 3. Rearrangements: Carbocation rearrangements, a common issue in Friedel-Crafts alkylations, can lead to undesired products.1. Catalyst Choice: The choice of catalyst can influence selectivity. While HF is common, exploring other Lewis acids or solid acid catalysts might improve isomer control. 2. Control Stoichiometry: Use a molar excess of o-xylene to favor mono-alkylation over polyalkylation. 3. Temperature Control: Lowering the reaction temperature may reduce the extent of side reactions and rearrangements.
Difficult Product Purification 1. Presence of Closely-Related Impurities: Isomeric byproducts can have similar physical properties to the desired product, making separation challenging. 2. Oily Product: The crude product may not solidify, complicating isolation by filtration. 3. Residual Catalyst: The final product may be contaminated with the catalyst.1. Purification Techniques: Employ purification methods such as recrystallization or column chromatography. For recrystallization, a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. For column chromatography, a suitable solvent system (e.g., hexane/ethyl acetate) should be developed using TLC. 2. Inducing Crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. 3. Aqueous Work-up: Thoroughly wash the reaction mixture with water and a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst before further purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts alkylation of o-xylene with hexafluoroacetone or its monohydrate, catalyzed by a strong acid, typically hydrogen fluoride (HF)[1].

Q2: What are the main safety precautions to consider during this synthesis?

A2: The use of hydrofluoric acid requires extreme caution. It is highly corrosive and toxic. All work with HF must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. An HF-specific safety plan and access to calcium gluconate gel as an antidote for skin exposure are essential.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by taking small aliquots from the reaction mixture (if safe to do so) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of starting materials and the formation of the product.

Q4: What are the expected side products in this reaction?

A4: Due to the nature of the Friedel-Crafts reaction on an ortho-substituted benzene ring, potential side products include positional isomers where the hexafluoroisopropylidene group attaches at different positions on the o-xylene rings, as well as poly-alkylated products where more than one hexafluoroisopropylidene group is attached to the aromatic rings.

Q5: What is a typical work-up procedure for this reaction?

A5: After the reaction is complete, the mixture is typically cooled and poured into a mixture of ice and water to quench the reaction and dissolve the catalyst. The crude product, which may precipitate as a solid, is then collected by filtration. The solid is then washed with water to remove any remaining acid and dried. Further purification is often necessary.

Q6: What are the best methods for purifying the final product?

A6: Recrystallization is a common method for purifying the solid product. A suitable solvent or solvent mixture should be chosen where the product has high solubility at high temperatures and low solubility at room temperature. If recrystallization is insufficient to remove isomeric impurities, column chromatography on silica gel may be employed.

Data Presentation

Table 1: Summary of Reported Synthesis Methods and Yields

CatalystReactantsReaction Temperature (°C)Reaction Time (h)Reported Yield (%)Reference
Hydrogen Fluorideo-xylene, Hexafluoroacetone monohydrate12525~90 (crude)[1]
Hydrogen Fluorideo-xylene, Hexafluoroacetone monohydrate10013~75 (crude)[1]
Hydrogen Fluorideo-xylene, Hexafluoroacetone monohydrate11517~85 (crude)[1]
Lewis Acid (in ionic liquid)o-xylene, 2,2-dichlorohexafluoropropane~85-~64[1]

Experimental Protocols

Detailed Methodology for Synthesis using Hydrogen Fluoride Catalyst [1]

Materials:

  • o-xylene

  • Hexafluoroacetone monohydrate

  • Anhydrous Hydrogen Fluoride (HF)

  • Autoclave reactor

  • Ice water

  • Nitrogen gas

Procedure:

  • Charge a 0.5L autoclave with o-xylene and hexafluoroacetone monohydrate.

  • Carefully add 150g (7.5 mol) of anhydrous hydrogen fluoride to the autoclave.

  • Seal the autoclave and begin stirring the mixture.

  • Heat the reactor to 125°C. The reaction pressure will be approximately 11.3 atm.

  • Maintain these conditions for approximately 25 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the pressure.

  • Purge the reactor with nitrogen gas three times. The tail gas should be passed through water and an alkali cleaning solution to neutralize any residual HF.

  • Open the reactor and pour the reaction mixture into ice water with stirring.

  • A yellow solid, the crude this compound, will precipitate.

  • Collect the solid by filtration and wash with water.

  • Dry the solid product. The crude yield is reported to be approximately 90%.

Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, hexane, or a mixture).

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Mandatory Visualization

Synthesis_Pathway o_xylene o-Xylene intermediate Carbocation Intermediate o_xylene->intermediate hfa Hexafluoroacetone Monohydrate hfa->intermediate hf HF (catalyst) hf->intermediate product 2,2-Bis(3,4-dimethylphenyl) hexafluoropropane intermediate->product

Caption: Synthesis pathway for this compound.

References

Technical Support Center: Synthesis of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common method is the Friedel-Crafts alkylation of ortho-xylene with hexafluoroacetone or a suitable precursor.[1] This reaction is typically catalyzed by a strong acid, such as hydrogen fluoride (HF), or a Lewis acid.[2][3]

Q2: What kind of yields can be expected for this synthesis?

With an optimized industrial process, yields as high as 91% have been reported.[4] However, yields can vary significantly depending on the specific reaction conditions, catalyst, and purity of reagents.

Q3: What are the main reagents and catalysts used in this synthesis?

The key reagents are ortho-xylene and a source of hexafluoroacetone, such as hexafluoroacetone monohydrate.[1] Commonly used catalysts include hydrogen fluoride (HF) and Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[2][3] An industrial process has been described using hydrofluoric acid as a reagent and nickel difluoride as a catalyst.[4]

Q4: What are the critical safety precautions for this reaction?

The use of hydrogen fluoride requires extreme caution as it is a highly corrosive and toxic substance. All manipulations involving HF should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield. Anhydrous Lewis acids like AlCl₃ are also highly reactive and hygroscopic.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive catalyst due to moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified anhydrous Lewis acid catalysts.[5]
Insufficient catalyst activity.The choice of catalyst is crucial. Strong Lewis acids like AlCl₃ are effective but can also promote side reactions.[2][3] Consider using alternative catalysts like V₂O₅/ZrO₂ which have shown high selectivity in Friedel-Crafts alkylation of o-xylene.[2][6]
Low reaction temperature.While some Friedel-Crafts reactions proceed at room temperature, this specific synthesis may require elevated temperatures to overcome the activation energy. A patent suggests a reaction temperature of 60-150 °C.[1]
Impure reagents.Use high-purity o-xylene and hexafluoroacetone source. Impurities can inhibit the catalyst or lead to unwanted side reactions.
Formation of Multiple Products (Isomers or Polyalkylation) Isomer formation due to the directing effects of the methyl groups on o-xylene.While o-xylene is an activated arene, the substitution pattern is generally directed to the positions ortho and para to the methyl groups. Careful control of reaction temperature can sometimes influence isomer ratios.
Polyalkylation due to the high reactivity of the product.Although the bulky hexafluoroisopropyl group can sterically hinder further alkylation, it is not always completely prevented. Using a molar excess of o-xylene relative to hexafluoroacetone can favor the mono-alkylation product.
Difficult Product Purification Presence of unreacted starting materials.Unreacted o-xylene can be removed by distillation under reduced pressure.
Formation of colored byproducts.Charring or darkening of the reaction mixture can indicate decomposition. This can be minimized by controlling the reaction temperature and the rate of reagent addition. Purification by recrystallization or column chromatography may be necessary.
Emulsion formation during workup.If an aqueous workup is used to quench the catalyst, emulsions can form. Breaking the emulsion may require the addition of a saturated brine solution or filtration through a pad of celite.

Experimental Protocols

General Procedure for Friedel-Crafts Alkylation of o-Xylene with Hexafluoroacetone Monohydrate using Hydrogen Fluoride

This protocol is based on the method described in patent CN106699504A.[1]

1. Reaction Setup:

  • In a suitable pressure-resistant reactor (e.g., a stainless-steel autoclave) equipped with a magnetic stirrer, thermocouple, and pressure gauge, add o-xylene and hexafluoroacetone monohydrate.

  • Cool the reactor to a low temperature (e.g., -78 °C using a dry ice/acetone bath) before carefully adding anhydrous hydrogen fluoride.

2. Reaction Conditions:

  • The molar ratio of o-xylene to hexafluoroacetone monohydrate can be varied, with a suggested range of 0.3:1 to 3:1.[1]

  • The amount of hydrogen fluoride is typically a significant excess relative to the reactants.

  • Seal the reactor and gradually warm it to the desired reaction temperature, typically between 60 °C and 150 °C.[1]

  • Monitor the reaction progress by observing the pressure inside the reactor and by taking aliquots for analysis (e.g., by GC-MS) if the reactor setup allows.

3. Work-up and Purification:

  • After the reaction is complete, cool the reactor to a safe temperature before carefully venting any excess pressure.

  • Quench the reaction by slowly pouring the mixture onto crushed ice or into a cold, dilute aqueous base solution (e.g., sodium bicarbonate). Caution: This step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.

  • Separate the organic layer. Wash the organic layer with water and then with a saturated brine solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol).

Data Presentation

Table 1: Effect of Catalyst on the Yield of Friedel-Crafts Alkylation of o-Xylene.

CatalystAlkylating AgentSolventTemperature (°C)Yield (%)Reference
Hydrogen FluorideHexafluoroacetone Monohydrate-60-150High (unspecified)CN106699504A[1]
Nickel Difluoride / HFNot specifiedNot specifiedNot specified91ChemicalBook[4]
V₂O₅/ZrO₂Benzyl Chloride-90>95 (conversion)Mapana J. Sci.[2][6]
AlCl₃1-Bromopropane-Room Temp-Scribd[7]

Note: The data for V₂O₅/ZrO₂ and AlCl₃ catalysts are for the alkylation of xylene with different alkylating agents and are included for comparative purposes regarding catalyst activity in Friedel-Crafts reactions involving xylene.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants 1. Combine o-xylene and hexafluoroacetone monohydrate cool 2. Cool reactor to -78°C reactants->cool add_hf 3. Add anhydrous HF cool->add_hf seal 4. Seal reactor and heat to 60-150°C add_hf->seal monitor 5. Monitor reaction progress seal->monitor cool_vent 6. Cool and vent reactor monitor->cool_vent quench 7. Quench with ice/base cool_vent->quench extract 8. Separate and wash organic layer quench->extract dry 9. Dry organic layer extract->dry concentrate 10. Concentrate under reduced pressure dry->concentrate purify 11. Purify by distillation or recrystallization concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity start Low Yield moisture Moisture present? start->moisture Check activity Catalyst activity sufficient? start->activity Check temp Temperature too low? start->temp Check ratio Incorrect reactant ratio? start->ratio Check purity Reagents pure? start->purity Check solution Optimize Conditions: - Use anhydrous conditions - Select appropriate catalyst - Increase temperature - Adjust reactant stoichiometry - Use pure reagents moisture->solution activity->solution temp->solution ratio->solution purity->solution

References

Technical Support Center: Purification of 4,4'-(Hexafluoroisopropylidene)di-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,4'-(Hexafluoroisopropylidene)di-o-xylene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 4,4'-(Hexafluoroisopropylidene)di-o-xylene?

A1: The most common and effective methods for purifying solid organic compounds like 4,4'-(Hexafluoroisopropylidene)di-o-xylene are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often suitable for removing small amounts of impurities from a large amount of material, provided a suitable solvent is found.[1][2] Column chromatography is a more powerful technique for separating the desired compound from impurities with different polarities.[3][4][5]

Q2: What are the likely impurities in a crude sample of 4,4'-(Hexafluoroisopropylidene)di-o-xylene?

A2: Impurities can originate from the starting materials or side reactions during synthesis. Common synthesis of this compound involves a Friedel-Crafts type reaction. Potential impurities include unreacted o-xylene, mono-substituted byproducts, isomers, and polymeric materials. Over-alkylation can also be an issue in Friedel-Crafts reactions, leading to more complex mixtures.[6]

Q3: How do I choose a suitable solvent for the recrystallization of 4,4'-(Hexafluoroisopropylidene)di-o-xylene?

A3: An ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but has low solubility at low temperatures.[2] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. It is recommended to perform small-scale solubility tests with various solvents (e.g., hexanes, toluene, ethyl acetate, ethanol) to identify the best one. A mixed solvent system, such as hexane/ethyl acetate, can also be effective.[7]

Q4: My purified 4,4'-(Hexafluoroisopropylidene)di-o-xylene has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a common indicator of an impure compound. Pure crystalline solids typically have a sharp and higher melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification is recommended.

Q5: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

A5: Yes, preparative HPLC can be a suitable method for achieving high purity, especially for small quantities or when other methods fail to provide adequate separation.[7] However, for larger scale purification, recrystallization or flash column chromatography are generally more practical.

Troubleshooting Guides

Recrystallization
Problem Potential Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Try a different, more suitable solvent or a mixed solvent system.
The compound "oils out" instead of forming crystals. The solution is cooling too rapidly, or the compound is significantly impure.[8]Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8] Ensure the flask is not placed on a cold surface for cooling.
No crystals form upon cooling. Too much solvent was used, leading to a solution that is not supersaturated upon cooling.[8]Boil off some of the solvent to increase the concentration and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[9]
Crystallization happens too quickly, resulting in fine powder. The solution is cooling too rapidly, or the concentration is too high.Reheat the solution, add a small amount of extra solvent to slightly decrease saturation, and ensure slow cooling.[10]
Low recovery of the purified compound. Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfer.Use the minimum amount of hot solvent necessary for dissolution.[9] Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.[9]
Column Chromatography
Problem Potential Cause(s) Solution(s)
The compound does not move from the top of the column. The solvent system (eluent) is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
All compounds elute from the column very quickly with no separation. The eluent is too polar.Start with a less polar solvent system. It is crucial to determine the appropriate solvent system using Thin Layer Chromatography (TLC) before running the column.[4]
The separation between the desired compound and impurities is poor. The column was not packed properly, the sample was loaded incorrectly, or the chosen eluent is not optimal.Ensure the column is packed uniformly without any air bubbles or cracks. Load the sample in a concentrated solution to form a narrow band. Optimize the solvent system using TLC to maximize the difference in Rf values between the components.
The collected fractions are still impure. The fractions were collected in volumes that were too large, leading to mixing of separated components.Collect smaller fractions and analyze them by TLC before combining the fractions that contain the pure compound.[4]

Quantitative Data Summary

Purification Method Starting Mass (g) Solvent(s)/Eluent System Final Mass (g) Yield (%) Purity (by GC/HPLC/NMR) Melting Point (°C)
Recrystallization
Column Chromatography

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 4,4'-(Hexafluoroisopropylidene)di-o-xylene. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[12]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[12]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. The melting point of the dried crystals can then be determined to assess purity.

Protocol 2: Column Chromatography
  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system (eluent). The ideal eluent should provide a good separation of the desired compound from impurities, with the Rf value of the desired compound being around 0.3.[13]

  • Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring there are no air bubbles. Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude 4,4'-(Hexafluoroisopropylidene)di-o-xylene in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. If necessary, gently apply pressure to the top of the column (flash chromatography).[13]

  • Fraction Analysis: Collect small, equally sized fractions in test tubes. Analyze the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualization

PurificationWorkflow General Purification Workflow for 4,4'-(Hexafluoroisopropylidene)di-o-xylene crude Crude Product assess Assess Impurity Profile (e.g., TLC, NMR) crude->assess recrystallization Recrystallization assess->recrystallization High Purity / Few Impurities column Column Chromatography assess->column Complex Mixture / Similar Polarity Impurities recrystallization->column Unsuccessful / Oiling Out pure_product Pure Product recrystallization->pure_product Successful waste Impurity Fractions / Mother Liquor recrystallization->waste column->pure_product column->waste analysis Purity Analysis (e.g., MP, HPLC, NMR) pure_product->analysis

Caption: A flowchart illustrating the decision-making process for the purification of 4,4'-(Hexafluoroisopropylidene)di-o-xylene.

References

Technical Support Center: 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and issues encountered during the polymerization of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane, often used in the synthesis of high-performance polyimides.

Frequently Asked Questions (FAQs)

Q1: What is the most common polymerization method for this compound?

A1: The most widely used method is a two-step polycondensation reaction.[1][2] In the first step, this compound (as part of a diamine monomer) is reacted with a dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), in a dipolar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP) at ambient temperatures.[2] This forms a soluble poly(amic acid) precursor. The second step involves the cyclization of the poly(amic acid) to the final polyimide through thermal or chemical imidization.[1][2]

Q2: What are the critical factors influencing the molecular weight of the resulting polymer?

A2: Several factors are crucial for controlling the molecular weight of the polymer. The stoichiometry of the monomers is paramount; any deviation from a 1:1 molar ratio of diamine to dianhydride can limit chain growth.[3] The presence of monofunctional impurities can also cap the growing polymer chains, leading to lower molecular weight.[2][3] Reaction temperature and monomer concentration also play significant roles in influencing the rates of propagation and termination reactions, thereby affecting the final molecular weight.[4]

Q3: How does the hexafluoroisopropylidene (-C(CF₃)₂-) group in the monomer affect the final polymer properties?

A3: The hexafluoroisopropylidene (6F) group significantly impacts the properties of the resulting polyimides. It enhances solubility in organic solvents, which is advantageous for processing.[5] The bulky CF₃ groups disrupt chain packing, leading to a higher fractional free volume, which can improve gas permeability.[6] Furthermore, the 6F group is known to increase the thermal stability and glass transition temperature (Tg) of the polymer.[7]

Troubleshooting Guide: Common Side Reactions and Solutions

This guide addresses specific issues that may arise during the polymerization of this compound, focusing on the poly(amic acid) formation stage, which is often the source of side reactions.

Issue 1: Low Molecular Weight of the Final Polymer

Symptoms:

  • The viscosity of the poly(amic acid) solution is lower than expected.

  • The resulting polyimide film is brittle and has poor mechanical properties.

Potential Causes and Solutions:

CauseDescriptionRecommended Solution
Incorrect Monomer Stoichiometry An excess of either the diamine or dianhydride monomer will lead to chain termination, limiting the molecular weight.Ensure precise weighing and molar calculation of both monomers. A slight excess of the dianhydride can sometimes be used to counteract the effects of impurities.
Presence of Monofunctional Impurities Impurities with a single reactive group (e.g., monofunctional amines in the solvent or monomer) can cap the growing polymer chains.[2]Use high-purity, freshly distilled solvents and purified monomers. Store monomers and solvents in a desiccator to prevent moisture absorption.
Hydrolytic Degradation of Poly(amic acid) The poly(amic acid) intermediate is susceptible to hydrolysis, where water cleaves the amide linkages, reducing the molecular weight.[1][8] This reaction is reversible.[2]Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all glassware is thoroughly dried.
Issue 2: Incomplete Imidization

Symptoms:

  • FTIR analysis of the final polymer shows characteristic peaks for both imide and amic acid groups.

  • The polymer exhibits lower thermal stability than expected.

Potential Causes and Solutions:

CauseDescriptionRecommended Solution
Insufficient Imidization Temperature or Time The conversion of poly(amic acid) to polyimide requires sufficient thermal energy and time for the cyclization reaction to go to completion.For thermal imidization, ensure the curing temperature is appropriate for the specific polymer, typically in the range of 180-220°C.[2] Optimize the curing time based on empirical data.
Vitrification As the imidization proceeds, the glass transition temperature (Tg) of the polymer increases. If the Tg surpasses the curing temperature, the polymer chains become less mobile, hindering the final stages of cyclization.[2]Employ a staged curing protocol with a gradual increase in temperature to ensure the reaction continues to completion as the Tg rises.
Precipitation during Chemical Imidization In chemical imidization, the polyimide may precipitate out of the solution before all amic acid groups have cyclized.[2]Adjust the solvent system or the concentration of the imidization agents (e.g., acetic anhydride and pyridine) to maintain solubility throughout the reaction.
Issue 3: Gel Formation or Insoluble Polymer

Symptoms:

  • The reaction mixture becomes a gel or the final polymer is insoluble in common solvents.

Potential Causes and Solutions:

CauseDescriptionRecommended Solution
Cross-linking Side Reactions At elevated temperatures, side reactions involving the carboxylic acid groups of the poly(amic acid) can lead to cross-linking.Carefully control the reaction temperature during both the poly(amic acid) synthesis and the imidization steps. Avoid excessively high temperatures during thermal curing.
High Polymer Concentration At very high concentrations, intermolecular interactions can increase, potentially leading to gelation.Optimize the polymer concentration in the reaction solvent. A solids content of 10-20 wt% is often a good starting point.

Experimental Protocols

Protocol 1: Synthesis of Poly(amic acid)

  • Monomer and Solvent Preparation: Ensure all monomers are of high purity. Dry the diamine and dianhydride under vacuum. Use anhydrous NMP or DMAc as the solvent.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the diamine monomer in the anhydrous solvent.

  • Polymerization: Slowly add an equimolar amount of the dianhydride to the stirred diamine solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Continue stirring under a nitrogen atmosphere for 24 hours at room temperature to allow for the formation of a viscous poly(amic acid) solution.

Visualizations

Below are diagrams illustrating key concepts in the polymerization process.

Polymerization_Workflow cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Imidization Monomers Diamine & Dianhydride Monomers Reaction Polycondensation Reaction (Room Temperature, N2 atmosphere) Monomers->Reaction Solvent Anhydrous Solvent (NMP/DMAc) Solvent->Reaction PAA Poly(amic acid) Solution Reaction->PAA Thermal Thermal Imidization (180-220°C) PAA->Thermal Chemical Chemical Imidization (e.g., Acetic Anhydride/Pyridine) PAA->Chemical Polyimide Final Polyimide Thermal->Polyimide Chemical->Polyimide

Caption: Workflow for the two-step synthesis of polyimides.

Side_Reactions PAA Poly(amic acid) Hydrolysis Hydrolysis (Presence of Water) PAA->Hydrolysis Side Reaction 1 Reversibility Reversible Reaction PAA->Reversibility Side Reaction 2 Incomplete_Imidization Incomplete Imidization PAA->Incomplete_Imidization Leads to Low_MW Low Molecular Weight Polymer Hydrolysis->Low_MW Reversibility->Low_MW

Caption: Common side reactions affecting poly(amic acid).

References

Technical Support Center: Controlling Molecular Weight in Polyimides from 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of polyimides synthesized from 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of polyimides from this compound, with a focus on achieving the desired molecular weight.

Problem Potential Cause(s) Recommended Solution(s)
Low Molecular Weight Inaccurate Stoichiometry: An excess of either the diamine or dianhydride monomer will limit polymer chain growth.- Ensure precise weighing of monomers. - Use high-purity monomers to avoid reactive impurities that can affect stoichiometry. - A slight excess of the dianhydride can sometimes help achieve higher molecular weights.[1]
Presence of Water: Water can react with the dianhydride, preventing it from participating in the polymerization and thereby reducing the molecular weight.- Use anhydrous solvents and dry all glassware thoroughly. - Store monomers in a desiccator. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Monomer Concentration: Dilute reaction conditions can disfavor the bimolecular propagation reaction, leading to lower molecular weight.- Increase the concentration of the monomers in the reaction mixture. Higher concentrations favor the formation of high molecular weight products.
Premature Precipitation: The polymer precipitates out of solution before reaching the target molecular weight.- Choose a solvent in which the resulting polyimide is highly soluble. - For some systems, a higher reaction temperature might improve solubility.
High Molecular Weight / Gelation Incorrect Monomer Ratio: A nearly perfect 1:1 stoichiometric ratio will lead to very high molecular weight, which can result in gelation.- Intentionally create a slight stoichiometric imbalance to target a specific molecular weight. - Use a monofunctional end-capping agent to control the chain length.[2][3]
High Monomer Concentration: Very high monomer concentrations can accelerate the reaction to the point of gelation.- Reduce the initial monomer concentration.
Broad Molecular Weight Distribution Slow Monomer Dissolution: If one monomer dissolves much slower than the other, the stoichiometry will vary during the reaction, leading to a broad distribution.- Ensure both monomers are fully dissolved before initiating the polymerization. - Consider adding the more reactive or more soluble monomer slowly to the solution of the other monomer.
Side Reactions: Unwanted side reactions can lead to chain scission or branching, broadening the molecular weight distribution.- Optimize the reaction temperature and time to minimize side reactions. - Ensure high-purity monomers and solvents are used.

Frequently Asked Questions (FAQs)

Q1: How does the stoichiometric ratio of diamine to dianhydride affect the molecular weight of the resulting polyimide?

A1: The molecular weight of the polyimide is highly dependent on the stoichiometric ratio of the diamine and dianhydride monomers. To achieve a high molecular weight, a close to 1:1 molar ratio is required. By intentionally introducing a slight excess of one monomer, the polymerization will be terminated at a lower molecular weight. This technique, known as stoichiometric imbalance, is a primary method for controlling the final molecular weight of the polyimide.[1]

Q2: What is the role of an end-capping agent in controlling molecular weight?

A2: An end-capping agent is a monofunctional reactant, either a monoamine or a monoanhydride, that is added to the polymerization reaction. These agents react with the growing polymer chains, terminating their growth and thus controlling the final molecular weight.[2][3] The amount of end-capping agent added is inversely proportional to the resulting molecular weight; a higher concentration of the end-capper leads to a lower molecular weight polyimide.[3]

Q3: How do reaction temperature and time influence the molecular weight?

A3: Reaction temperature and time are critical parameters in polyimide synthesis. Generally, the formation of the poly(amic acid) precursor is carried out at a low to ambient temperature to avoid premature imidization and to allow for the formation of high molecular weight chains. The subsequent thermal or chemical imidization step is performed at higher temperatures. Insufficient reaction time may result in incomplete polymerization and lower molecular weight, while excessively long reaction times or high temperatures can lead to side reactions and potential degradation, which can also affect the molecular weight.

Q4: Can the choice of solvent impact the molecular weight of the polyimide?

A4: Yes, the solvent plays a crucial role. It must be aprotic and polar to dissolve both the monomers and the resulting poly(amic acid) and polyimide. The solubility of the polymer in the chosen solvent is critical; if the polymer precipitates prematurely, the chain growth will be halted, resulting in a lower molecular weight. Common solvents for polyimide synthesis include N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). The purity of the solvent is also important, as impurities like water can interfere with the polymerization.

Q5: How can I accurately measure the molecular weight of my synthesized polyimide?

A5: The molecular weight of polyimides is typically determined using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). This technique separates polymer molecules based on their size in solution. To obtain accurate results, it is important to use a solvent that fully dissolves the polyimide and to calibrate the instrument with appropriate polymer standards.

Experimental Protocols

General Procedure for Controlling Molecular Weight via Stoichiometric Imbalance

This protocol describes a general method for synthesizing a polyimide from this compound and a dianhydride (e.g., pyromellitic dianhydride - PMDA) with controlled molecular weight using stoichiometric imbalance.

  • Monomer Preparation: Dry the this compound diamine and the dianhydride under vacuum at an appropriate temperature to remove any residual moisture.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of the diamine in an anhydrous polar aprotic solvent (e.g., NMP or DMAc) under a nitrogen atmosphere.

  • Stoichiometric Calculation: Calculate the molar amounts of the diamine and dianhydride required to achieve the desired molecular weight. An excess of the diamine is typically used.

  • Monomer Addition: Slowly add the dianhydride powder to the stirred diamine solution in several portions.

  • Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature for 24 hours to form the poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a vacuum oven using a step-wise temperature program (e.g., 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour).

    • Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at a slightly elevated temperature until imidization is complete.

  • Purification: Precipitate the polyimide by pouring the reaction mixture into a non-solvent such as methanol, then filter and dry the polymer.

  • Characterization: Determine the molecular weight of the purified polyimide using GPC.

General Procedure for Controlling Molecular Weight using an End-Capping Agent

This protocol outlines the use of a monofunctional anhydride (e.g., phthalic anhydride) as an end-capping agent.

  • Monomer Preparation: Dry the this compound diamine, the dianhydride, and the end-capping agent under vacuum.

  • Reaction Setup: Set up the reaction as described in the previous protocol.

  • Monomer and End-Capper Calculation: Calculate the molar amounts of the diamine, dianhydride, and end-capping agent. A slight excess of the diamine is typically used to ensure all anhydride groups react.

  • Monomer and End-Capper Addition: Dissolve the diamine in the anhydrous solvent. In a separate container, dissolve the dianhydride and the end-capping agent in the solvent. Slowly add the anhydride/end-capper solution to the stirred diamine solution.

  • Polymerization, Imidization, and Purification: Follow steps 5 through 8 from the stoichiometric imbalance protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_control Molecular Weight Control cluster_post Post-Polymerization MonomerDrying Dry Monomers & Glassware DissolveDiamine Dissolve Diamine MonomerDrying->DissolveDiamine SolventPrep Use Anhydrous Solvent SolventPrep->DissolveDiamine AddDianhydride Add Dianhydride DissolveDiamine->AddDianhydride PAA_Formation Poly(amic acid) Formation AddDianhydride->PAA_Formation Imidization Imidization PAA_Formation->Imidization Stoichiometry Stoichiometric Imbalance Stoichiometry->AddDianhydride Control EndCapping End-Capping Agent EndCapping->AddDianhydride Control Purification Purification Imidization->Purification Characterization Characterization (GPC) Purification->Characterization

Caption: Experimental workflow for controlling polyimide molecular weight.

logical_relationship cluster_params Controllable Parameters cluster_outcome Outcome Stoichiometry Stoichiometric Ratio (Diamine:Dianhydride) MolWeight Molecular Weight Stoichiometry->MolWeight Inverse relationship with excess EndCap End-Capper Concentration EndCap->MolWeight Inverse relationship MonomerConc Monomer Concentration MonomerConc->MolWeight Direct relationship TempTime Reaction Temp & Time TempTime->MolWeight Complex effect

Caption: Relationship between reaction parameters and molecular weight.

References

Technical Support Center: Overcoming Solubility Issues of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane-based polymers. These resources are designed to address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of polyimides derived from this compound?

A1: Polyimides synthesized using the this compound diamine, which contains a hexafluoroisopropylidene (6F) group, are generally characterized by enhanced solubility in a range of organic solvents compared to their non-fluorinated counterparts. The bulky trifluoromethyl groups disrupt polymer chain packing, facilitating solvent penetration. These polymers typically show good solubility in polar aprotic solvents.

Q2: Which solvents are recommended for dissolving these fluorinated polyimides?

A2: Common and effective solvents for fluorinated polyimides include N-Methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2][3] Some may also show solubility in less polar solvents like tetrahydrofuran (THF) and chloroform (CHCl₃), particularly at elevated temperatures or for lower molecular weight polymers.[2][4]

Q3: Why is my this compound-based polymer not dissolving, even in recommended solvents?

A3: Several factors can contribute to poor solubility:

  • High Molecular Weight: Higher molecular weight polymers have more chain entanglements and stronger intermolecular forces, making them harder to dissolve.

  • Crystallinity: Although the bulky structure of the monomer tends to produce amorphous polymers, some degree of crystallinity can hinder solubility.

  • Polymer Synthesis and Purity: Incomplete imidization or the presence of residual monomers or cross-linking can significantly reduce solubility.

  • Solvent Quality: The presence of water or other impurities in the solvent can negatively impact its ability to dissolve the polymer.

Q4: How can I improve the solubility of my polymer without re-synthesizing it?

A4: To improve the dissolution of an existing polymer sample, you can try the following:

  • Heating: Gently heating the polymer-solvent mixture can increase the dissolution rate. This should be done with caution to avoid solvent boiling or polymer degradation.

  • Agitation: Continuous and vigorous stirring or sonication can help break up polymer aggregates and enhance solvent interaction.

  • Solvent Blends: Sometimes, a mixture of a good solvent and a co-solvent can improve solubility.

  • Time: Polymer dissolution can be a slow process.[5] Allowing the mixture to stir for an extended period (e.g., 24 hours) may be necessary.

Q5: What are the safety precautions I should take when working with these polymers and their solvents?

A5: Always work in a well-ventilated area, preferably a fume hood, especially when using volatile organic solvents.[6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (consult a glove compatibility chart for the specific solvent), safety goggles, and a lab coat.[7] When heating solvents, use a controlled heating source like an oil bath and ensure proper ventilation to handle any fumes.[8] Refer to the Safety Data Sheet (SDS) for each specific polymer and solvent for detailed safety information.

Troubleshooting Guides

Issue 1: Polymer precipitates out of solution during or after synthesis.
Possible Cause Suggested Solution
High Polymer Concentration During synthesis, if the polymer concentration becomes too high, it may precipitate. Try using a larger volume of solvent to maintain a lower concentration.
Poor Solvent Choice for the Final Polyimide The solvent used for the synthesis of the poly(amic acid) precursor may not be a good solvent for the final imidized polymer. Consider a solvent that is effective for both the precursor and the final polymer.
Low Reaction Temperature For one-step polymerization methods, if the temperature is too low, the reaction may be incomplete, leading to insoluble oligomers. Ensure the reaction temperature is maintained at the recommended level for the specific monomers used.
Cross-linking Side Reactions At very high temperatures, side reactions leading to cross-linking can occur, rendering the polymer insoluble. Optimize the reaction temperature and time to avoid these side reactions.
Issue 2: The dried polymer powder does not redissolve.
Possible Cause Suggested Solution
Agglomeration of Polymer Particles The dried polymer powder may have formed strong agglomerates. Try grinding the powder to a finer consistency before attempting to dissolve it.
Insufficient Solvent Volume The amount of solvent may be insufficient to fully solvate the polymer chains. Increase the solvent-to-polymer ratio.
Ineffective Dissolution Technique Passive dissolution may not be sufficient. Employ active dissolution methods such as heating, vigorous stirring, or sonication.
Change in Polymer Morphology During Drying High-temperature drying might have induced some degree of crystallinity or cross-linking. Try dissolving a small sample that has been dried under milder conditions (e.g., vacuum oven at a lower temperature for a longer period).

Quantitative Solubility Data

Table 1: Qualitative Solubility of 6FDA-Based Polyimides in Various Solvents

SolventSolubility
N-Methyl-2-pyrrolidone (NMP)Soluble
N,N-Dimethylacetamide (DMAc)Soluble
N,N-Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Tetrahydrofuran (THF)Often soluble, may require heating
Chloroform (CHCl₃)Often soluble
m-CresolSoluble
PyridineSoluble, often with heating
AcetoneGenerally insoluble to partially soluble
TolueneGenerally insoluble

Data compiled from multiple sources describing the solubility of various 6FDA-based polyimides.[1][2][3][9]

Experimental Protocols

Protocol 1: Two-Step Synthesis of a this compound-Based Polyimide (via Poly(amic acid))

This protocol is a general procedure and may require optimization based on the specific dianhydride used.

Materials:

  • This compound (diamine)

  • Aromatic dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol (for precipitation)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the diamine in anhydrous DMAc under a nitrogen atmosphere.

  • Once the diamine is fully dissolved, add an equimolar amount of the dianhydride in portions to the stirred solution at room temperature.

  • Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution. The viscosity of the solution should increase significantly.

  • For chemical imidization, add acetic anhydride (2-4 molar equivalents) and pyridine (1-2 molar equivalents) to the poly(amic acid) solution.

  • Stir the mixture at room temperature for 1-2 hours, then heat to 80-100°C for 3-4 hours to ensure complete cyclization to the polyimide.

  • Cool the polymer solution to room temperature.

  • Slowly pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyimide.

  • Collect the fibrous or powdered polymer by filtration, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 100-150°C for 24 hours.

Protocol 2: Qualitative Solubility Testing

Procedure:

  • Add 10 mg of the dried polyimide powder to a small vial.

  • Add 1 mL of the test solvent to achieve a 1% (w/v) concentration.

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Observe and record the solubility based on the following criteria:

    • ++ (Soluble): The polymer completely dissolves, forming a clear, homogeneous solution.

    • + (Partially Soluble): The polymer swells or only partially dissolves at room temperature.

    • - (Insoluble): The polymer remains as a solid precipitate.

  • For partially soluble samples, gently heat the mixture to observe if solubility improves.

Visualizations

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Solubility & Characterization monomer_prep Monomer Preparation (Diamine + Dianhydride) dissolution Dissolution in Solvent (e.g., DMAc) monomer_prep->dissolution polymerization Polymerization (Poly(amic acid) formation) dissolution->polymerization imidization Imidization (Chemical or Thermal) polymerization->imidization precipitation Precipitation (in Methanol) imidization->precipitation drying Drying precipitation->drying solubility_test Qualitative Solubility Testing drying->solubility_test spectroscopy Spectroscopic Analysis (FTIR, NMR) drying->spectroscopy thermal_analysis Thermal Analysis (TGA, DSC) drying->thermal_analysis molar_mass Molar Mass Determination (GPC) drying->molar_mass

Caption: Workflow for the synthesis and characterization of polyimides.

Cellular Uptake Pathway for Polymer-Based Drug Delivery Systems

G cluster_extracellular Extracellular Space cluster_cellular Cellular Environment nanoparticle Polymer Nanoparticle (with encapsulated drug) cell_membrane Cell Membrane nanoparticle->cell_membrane 1. Binding endocytosis Endocytosis cell_membrane->endocytosis 2. Internalization endosome Early Endosome endocytosis->endosome lysosome Lysosome (pH decrease) endosome->lysosome 3. Maturation drug_release Drug Release lysosome->drug_release 4. Endosomal Escape or Lysosomal Degradation cytoplasm Cytoplasm drug_release->cytoplasm target Cellular Target cytoplasm->target 5. Action on Target

Caption: General pathway of cellular uptake for polymer-based drug delivery systems.[10][11][12][13]

References

optimizing reaction conditions for 4,4'-(Hexafluoroisopropylidene)di-o-xylene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 4,4'-(Hexafluoroisopropylidene)di-o-xylene.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization process.

Symptom Possible Cause Recommended Action
Low Polymer Yield Incomplete Reaction: Reaction time may be too short, or the temperature could be too low for efficient polymerization.Extend the reaction time and/or incrementally increase the temperature. Monitor viscosity to gauge polymer chain growth.
Monomer Impurity: Purity of 4,4'-(Hexafluoroisopropylidene)di-o-xylene is critical. Impurities can terminate the polymerization reaction.Repurify the monomer, for instance, through recrystallization or sublimation. Verify purity using techniques like NMR or GC-MS.
Catalyst Deactivation: The catalyst (e.g., a Lewis acid in Friedel-Crafts polymerization) may have been deactivated by moisture or other impurities.Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified catalyst.
Low Molecular Weight Incorrect Monomer Stoichiometry: An imbalance in the ratio of co-monomers (if applicable) can limit chain growth.Accurately weigh and charge all monomers to ensure the correct stoichiometric ratio.
Chain Termination: Presence of monofunctional impurities or side reactions can lead to premature termination of polymer chains.Purify all reagents and solvents. Consider adjusting the reaction temperature to minimize side reactions.
Insufficient Catalyst Concentration: The amount of catalyst may not be optimal for achieving high molecular weight polymer.Systematically vary the catalyst concentration to find the optimal loading for your specific reaction conditions.
High Polydispersity Index (PDI) Multiple Active Species: The presence of different catalytic species can lead to the formation of polymer chains with varying lengths.Ensure the catalyst is a single, well-defined species. If using a pre-catalyst, ensure complete activation.
Chain Transfer Reactions: Unwanted reactions that transfer the growing polymer chain to another molecule can broaden the molecular weight distribution.Optimize the reaction temperature and solvent to minimize chain transfer events.
Inconsistent Batch-to-Batch Results Variability in Raw Materials: Inconsistent quality of monomers, catalysts, or solvents can lead to different outcomes.Source high-purity, certified reagents from a reliable supplier. Perform quality control checks on incoming materials.
Poor Control of Reaction Parameters: Minor variations in temperature, stirring rate, or addition rates can impact the polymerization.Utilize automated reactor systems for precise control over reaction parameters. Maintain detailed batch records.
Polymer Discoloration Side Reactions or Degradation: High reaction temperatures or prolonged reaction times can lead to polymer degradation and the formation of colored byproducts.Reduce the reaction temperature or time. Consider using a milder catalyst or adding a thermal stabilizer.
Impurities in Monomer or Solvent: Colored impurities in the starting materials can be incorporated into the polymer backbone.Ensure all starting materials are colorless and of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the polymerization of 4,4'-(Hexafluoroisopropylidene)di-o-xylene?

A1: The polymerization of 4,4'-(Hexafluoroisopropylidene)di-o-xylene, an aromatic monomer, is typically achieved through electrophilic aromatic substitution reactions, with Friedel-Crafts polymerization being a prominent method. This involves reacting the monomer in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to form a polyarylene-type polymer. The hexafluoroisopropylidene group is generally stable under these conditions.

Q2: How can I control the molecular weight of the resulting polymer?

A2: The molecular weight of the polymer can be controlled by several factors:

  • Monomer-to-Catalyst Ratio: Adjusting the concentration of the catalyst can influence the rate of initiation and propagation, thereby affecting the final molecular weight.

  • Reaction Temperature: Lower temperatures generally favor the formation of higher molecular weight polymers by reducing the likelihood of side reactions and chain termination.

  • Reaction Time: The molecular weight will increase with reaction time up to a certain point, after which it may plateau or even decrease due to degradation.

  • Monomer Concentration: Higher monomer concentrations can lead to higher molecular weights.

Q3: What are some common side reactions to be aware of during the polymerization?

A3: In Friedel-Crafts type polymerizations, potential side reactions include:

  • Alkylation of the Solvent: The solvent can sometimes participate in the reaction, leading to its incorporation into the polymer chain or the formation of unwanted byproducts.

  • Cross-linking: Excessive reaction temperatures or high catalyst concentrations can lead to cross-linking, resulting in an insoluble polymer gel.

  • Isomerization: The catalyst can sometimes cause rearrangement of the alkyl groups on the aromatic rings.

Q4: What solvents are suitable for this polymerization?

A4: The choice of solvent is crucial and should be inert under the reaction conditions. For Friedel-Crafts polymerizations, common solvents include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons like dichloromethane or 1,2-dichloroethane. The solvent should be anhydrous to prevent deactivation of the Lewis acid catalyst.

Q5: How should the final polymer be purified?

A5: After the reaction is complete, the catalyst is typically deactivated by adding a quenching agent like methanol or water. The polymer is then precipitated by pouring the reaction mixture into a non-solvent, such as methanol or ethanol. The precipitated polymer can be further purified by re-dissolving it in a suitable solvent (e.g., tetrahydrofuran or chloroform) and re-precipitating it. Finally, the polymer should be dried under vacuum to remove any residual solvent.

Experimental Protocol: Representative Friedel-Crafts Polymerization

This protocol provides a general methodology for the polymerization of 4,4'-(Hexafluoroisopropylidene)di-o-xylene. Researchers should optimize the conditions for their specific requirements.

Materials:

  • 4,4'-(Hexafluoroisopropylidene)di-o-xylene (monomer)

  • Anhydrous aluminum chloride (AlCl₃) (catalyst)

  • Anhydrous dichloromethane (CH₂Cl₂) (solvent)

  • Methanol (for quenching and precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reactor Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas.

  • Monomer Dissolution: The 4,4'-(Hexafluoroisopropylidene)di-o-xylene monomer is charged into the flask, and anhydrous dichloromethane is added to dissolve it completely.

  • Catalyst Addition: The flask is cooled in an ice bath to 0 °C. Anhydrous aluminum chloride is then added portion-wise to the stirred solution under a positive pressure of inert gas.

  • Polymerization: After the catalyst addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 4-24 hours). The progress of the polymerization can be monitored by observing the increase in the viscosity of the solution.

  • Quenching: The reaction is quenched by the slow addition of methanol to the flask, which deactivates the AlCl₃ catalyst.

  • Precipitation: The resulting polymer solution is slowly poured into a large volume of vigorously stirred methanol to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and then redissolved in a minimal amount of a suitable solvent like THF.

  • Reprecipitation: The polymer solution is again precipitated into methanol to further purify it.

  • Drying: The final polymer product is collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification prep1 Flame-dry glassware under inert gas prep2 Charge monomer and anhydrous solvent prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add catalyst portion-wise react1->react2 react3 Stir at room temperature react2->react3 workup1 Quench with methanol react3->workup1 workup2 Precipitate in methanol workup1->workup2 workup3 Filter and wash polymer workup2->workup3 workup4 Redissolve and reprecipitate workup3->workup4 workup5 Dry under vacuum workup4->workup5

Caption: Experimental workflow for the polymerization of 4,4'-(Hexafluoroisopropylidene)di-o-xylene.

troubleshooting_workflow cluster_yield Low Yield cluster_mw Low Molecular Weight start Polymerization Issue Encountered q_yield Check Reaction Time/Temp start->q_yield q_mw Check Stoichiometry start->q_mw a_yield1 Increase Time/Temp q_yield->a_yield1 Incomplete a_yield2 Check Monomer Purity q_yield->a_yield2 Complete a_yield3 Repurify Monomer a_yield2->a_yield3 a_yield4 Check Catalyst Activity a_yield2->a_yield4 a_yield5 Use Fresh Catalyst a_yield4->a_yield5 a_mw1 Verify Monomer Ratio q_mw->a_mw1 Incorrect a_mw2 Check for Impurities q_mw->a_mw2 Correct a_mw3 Purify Reagents a_mw2->a_mw3 a_mw4 Optimize Catalyst Loading a_mw2->a_mw4

Caption: Troubleshooting decision tree for common polymerization problems.

Technical Support Center: 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than the expected >90%. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, which is typically a Friedel-Crafts type reaction between o-xylene and hexafluoroacetone, can stem from several factors. Here are the primary aspects to investigate:

  • Moisture Contamination: The Lewis acid catalyst (e.g., aluminum chloride, hydrogen fluoride) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents and reactants should be anhydrous.

  • Catalyst Activity and Amount: Use a fresh, high-purity Lewis acid catalyst. In some Friedel-Crafts reactions, the product can form a complex with the catalyst, necessitating a stoichiometric amount.[1] Ensure the correct molar ratio of the catalyst to the reactants is being used.

  • Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition, thereby reducing the yield of the desired product.

  • Purity of Starting Materials: Impurities in o-xylene or hexafluoroacetone can inhibit the catalyst or lead to the formation of unwanted byproducts. Use of high-purity starting materials is crucial for achieving high yields.

Q2: I am observing significant side product formation in my reaction mixture. What are the likely side products and how can I minimize them?

A2: The primary side reactions in the Friedel-Crafts alkylation of o-xylene include polyalkylation and the formation of isomers.

  • Polyalkylation: The product, this compound, contains activated aromatic rings, making it susceptible to further alkylation.[2][3] This results in the formation of higher molecular weight byproducts. To minimize polyalkylation, use a stoichiometric excess of o-xylene relative to hexafluoroacetone.

  • Isomeric Products: While the 3,4-dimethylphenyl substitution is the target, other isomers may form depending on the reaction conditions and the catalyst used. Careful control of the reaction temperature and choice of a selective catalyst can help to minimize the formation of undesired isomers.

  • Carbocation Rearrangements: Although less common with tertiary carbocations, rearrangements are a known issue in Friedel-Crafts alkylations.[4][5] The reaction of o-xylene with 1-bromopropane, for instance, yields a mixture of n-propyl and isopropyl products due to carbocation rearrangement.[6] While the hexafluoroisopropylidene cation is relatively stable, suboptimal conditions could potentially lead to undesired rearrangements or side reactions.

Q3: The purification of the final product is proving difficult. What are the recommended purification methods?

A3: The purification of this compound typically involves removing unreacted starting materials, the catalyst, and any side products.

  • Work-up: After the reaction is complete, the mixture should be carefully quenched, for example, by pouring it onto a mixture of ice and concentrated hydrochloric acid to hydrolyze the catalyst complex.[1]

  • Extraction: The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash.[1]

  • Crystallization: The crude product, after removal of the solvent, can be purified by recrystallization. While specific solvents for this compound are not detailed in the provided results, common solvents for similar aromatic compounds include alcohols (e.g., methanol, ethanol) or hydrocarbon solvents (e.g., hexane, toluene). A patent on a similar compound, tetramethyl-bisphenol A, suggests using C1-C4 monoalcohols with a small percentage of water for recrystallization.

  • Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography using silica gel is a standard method for separating the desired product from isomers and other impurities.

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate the effect of different catalysts and reaction conditions on the yield of this compound.

Catalysto-Xylene:Hexafluoroacetone Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Anhydrous HF/NiF₂3:150491>99
AlCl₃2:12567595
AlCl₃5:12568598
FeCl₃3:15086592
V₂O₅/ZrO₂3:110058897

Note: This data is illustrative and based on typical outcomes for Friedel-Crafts reactions. Actual results may vary.

Experimental Protocols

A general protocol for the synthesis of this compound is described below. A new industrial process avoids the use of phenolic compounds by reacting hexachloroacetone with o-xylene in the presence of a catalyst and water-free hydrogen fluoride, followed by a fluorination step.

General Laboratory Procedure (Friedel-Crafts Alkylation):

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Reactant and Catalyst Charging: Under a nitrogen atmosphere, charge the flask with anhydrous o-xylene and the Lewis acid catalyst (e.g., anhydrous aluminum chloride).

  • Cooling: Cool the mixture to the desired reaction temperature (e.g., 0-10 °C) using an ice bath.

  • Addition of Alkylating Agent: Slowly add hexafluoroacetone to the stirred mixture through the dropping funnel. Maintain the temperature throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at the specified temperature for the required duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis low_yield Low Yield? start->low_yield side_products Significant Side Products? low_yield->side_products No check_moisture Check for Moisture: - Dry Glassware - Anhydrous Reagents/Solvents - Inert Atmosphere low_yield->check_moisture Yes purification_issue Purification Difficulty? side_products->purification_issue No minimize_polyalkylation Minimize Polyalkylation: - Use Excess o-Xylene side_products->minimize_polyalkylation Yes success Successful Synthesis purification_issue->success No workup_protocol Review Work-up Protocol: - Proper Quenching - Effective Extraction purification_issue->workup_protocol Yes check_catalyst Check Catalyst: - Fresh/Active Catalyst - Correct Stoichiometry check_moisture->check_catalyst optimize_temp Optimize Temperature check_catalyst->optimize_temp check_purity Check Starting Material Purity optimize_temp->check_purity check_purity->start minimize_isomers Minimize Isomers: - Optimize Temperature - Selective Catalyst minimize_polyalkylation->minimize_isomers minimize_isomers->start purification_method Optimize Purification: - Recrystallization (Solvent Screen) - Column Chromatography workup_protocol->purification_method purification_method->start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: High Molecular Weight Fluoropolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing gelation during high molecular weight fluoropolymer synthesis.

Frequently Asked Questions (FAQs)

Q1: What is gelation in the context of fluoropolymer synthesis?

A1: Gelation is the formation of a three-dimensional, cross-linked polymer network that is insoluble in the reaction solvent. This results in a gel-like substance instead of a processable, soluble polymer. Gelation is a significant issue in synthesizing high molecular weight fluoropolymers as it can lead to reactor fouling, difficult product isolation, and unusable material.

Q2: What are the primary causes of gelation during fluoropolymer synthesis?

A2: The main causes of gelation include:

  • Excessively High Molecular Weight: As polymer chains grow longer, the likelihood of intermolecular entanglements and cross-linking reactions increases.

  • Cross-linking Reactions: Unintended reactions between polymer chains can lead to the formation of a network structure.

  • High Monomer Concentration: Higher concentrations of monomer can accelerate polymerization rates and increase the probability of side reactions that lead to cross-linking.[1]

  • Inadequate Temperature Control: Excessive temperatures can increase the rate of side reactions and decomposition, which may initiate cross-linking.

  • Insufficient Agitation: Poor mixing can lead to localized "hot spots" with high reaction rates and monomer concentrations, promoting gel formation.

  • Impurities: Contaminants in the reaction mixture can sometimes act as cross-linking agents.

Q3: How can I control the molecular weight of my fluoropolymer to prevent gelation?

A3: The most common method for controlling molecular weight is the use of a chain transfer agent (CTA).[2] CTAs interrupt the growth of a polymer chain and initiate a new one, effectively limiting the final molecular weight. The concentration of the CTA is a critical parameter to control.

Q4: What are chain transfer agents (CTAs) and how do they work?

A4: Chain transfer agents are compounds that can react with a growing polymer radical, terminating its growth and transferring the radical activity to the CTA molecule. This newly formed radical can then initiate the polymerization of a new polymer chain. This process results in a larger number of shorter polymer chains, thus lowering the average molecular weight and reducing the risk of gelation.

Q5: Are there other methods to prevent gelation besides using CTAs?

A5: Yes, other strategies include:

  • Controlling Monomer Feed Rate: A semi-batch process where the monomer is fed gradually can help maintain a low instantaneous monomer concentration, which can reduce the rate of cross-linking.[1]

  • Optimizing Initiator Concentration: The concentration of the initiator affects the number of growing polymer chains. A higher initiator concentration generally leads to lower molecular weight polymers.

  • Precise Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial to minimize side reactions that can cause cross-linking.

  • Solvent Selection: The choice of solvent can influence polymer solubility and chain transfer kinetics.

  • Using Gel Inhibitors: Certain additives can be introduced to the polymerization to specifically inhibit the chemical reactions that lead to gel formation.

Troubleshooting Guides

This section provides solutions to common problems encountered during high molecular weight fluoropolymer synthesis.

Issue 1: Unexpected Gel Formation Early in the Reaction

Possible Cause Troubleshooting Step
Initiator concentration too low Increase the initiator concentration to generate more polymer chains of lower average molecular weight.
Incorrect temperature Verify that the reaction temperature is within the optimal range for the specific fluoropolymer system. Lowering the temperature can sometimes slow down cross-linking reactions.
Monomer concentration too high Reduce the initial monomer concentration or switch to a semi-batch process with a controlled monomer feed rate.[1]
Presence of impurities Ensure all monomers, solvents, and initiators are of high purity and free from contaminants that could act as cross-linkers.

Issue 2: Gelation Occurs During the Later Stages of Polymerization

Possible Cause Troubleshooting Step
High polymer concentration As the reaction progresses, the concentration of the polymer increases, which can favor intermolecular cross-linking. Consider stopping the reaction at a lower conversion.
Depletion of chain transfer agent If the CTA is consumed too early, the molecular weight can increase uncontrollably towards the end of the reaction. Consider a semi-batch or continuous addition of the CTA.
"Trommsdorff effect" or gel effect At high conversions, the viscosity of the reaction medium increases significantly, reducing the rate of termination reactions and leading to a rapid increase in molecular weight and potential gelation. Diluting the reaction mixture or lowering the temperature can help mitigate this effect.

Issue 3: Inconsistent Results - Some Batches Gel While Others Do Not

Possible Cause Troubleshooting Step
Variability in raw materials Test incoming raw materials for purity and consistency. Small variations in impurities can have a large impact on reproducibility.
Inconsistent agitation Ensure the stirring speed and impeller design provide consistent and efficient mixing throughout the reactor.
Temperature fluctuations Use a reliable temperature control system to maintain a stable reaction temperature.
Oxygen inhibition In radical polymerization, oxygen can have a variable inhibiting effect. Ensure consistent and effective deoxygenation of the reaction mixture before initiating polymerization.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for preventing gelation.

Table 1: Typical Concentration Ranges for Chain Transfer Agents (CTAs)

Chain Transfer Agent (Example)Fluoropolymer SystemTypical Concentration (% of total monomer weight)Expected Outcome
Alkanethiols (e.g., dodecanethiol)Vinylidene Fluoride (VDF)0.1 - 2.0%Control of molecular weight, prevention of gelation.
Carbon TetrabromideTetrafluoroethylene (TFE)0.05 - 1.0%Effective molecular weight control.
IsopropanolVarious1.0 - 5.0%Acts as a mild CTA.

Table 2: Influence of Reaction Parameters on Gel Formation

ParameterChangeImpact on Gel FormationRationale
Monomer Concentration IncreaseIncreases likelihood of gelation[1]Higher collision frequency of growing chains and monomers increases propagation and cross-linking rates.
Initiator Concentration IncreaseDecreases likelihood of gelationMore initiator molecules lead to a higher number of shorter polymer chains, reducing the average molecular weight.
Temperature IncreaseCan increase or decrease likelihoodHigher temperatures generally increase reaction rates, including cross-linking. However, for some systems, it can also increase chain transfer rates, leading to lower molecular weight. Optimal temperature is system-dependent.
Chain Transfer Agent Conc. IncreaseDecreases likelihood of gelation[2]More frequent chain transfer events lead to lower average molecular weight.
Monomer Feed Rate (Semi-batch) IncreaseIncreases likelihood of gelation[1]Higher feed rates lead to higher instantaneous monomer concentrations in the reactor.

Experimental Protocols

Protocol 1: Emulsion Polymerization of Polyvinylidene Fluoride (PVDF) [3]

This protocol describes a typical emulsion polymerization process for PVDF.

  • Reactor Preparation:

    • Use a 130L stainless steel autoclave equipped with a stirrer.[3]

    • Check the sealing of the autoclave, then evacuate and purge with nitrogen multiple times to remove oxygen.[3]

  • Charging the Reactor:

    • Add deionized water, an emulsifier (e.g., a fluorinated surfactant), a buffer to control pH, and a chain transfer agent to the reactor.[2]

    • Heat the reactor to the desired polymerization temperature (typically 75-90°C).[3]

  • Initiation and Polymerization:

    • Pressurize the reactor with vinylidene fluoride (VDF) monomer to the desired pressure (typically 2.0 - 3.8 MPa).[3]

    • Add the initiator (e.g., a persulfate) to start the polymerization.

    • Continuously add VDF monomer to maintain a constant pressure in the autoclave.[3]

  • Termination and Product Isolation:

    • The reaction is typically run for a set time (e.g., 14 hours).[3]

    • Stop the monomer feed and cool the reactor.

    • Vent any unreacted monomer.

    • The resulting polymer emulsion is then processed (e.g., coagulation, washing, drying) to obtain the final PVDF product.

Protocol 2: Suspension Polymerization of Polytetrafluoroethylene (PTFE) [4][5]

This protocol outlines a general procedure for the suspension polymerization of TFE.

  • Reactor Setup:

    • The polymerization is conducted in a vigorously stirred autoclave.

    • The reactor is charged with deionized water. A small amount of a dispersing agent may be used.[4][5]

  • Reaction Conditions:

    • An initiator, such as a persulfate, is added to the aqueous medium.

    • The reactor is sealed, agitated, and brought to the desired temperature and pressure.

    • Tetrafluoroethylene (TFE) monomer is fed into the reactor.

  • Polymerization:

    • The vigorous agitation keeps the growing polymer particles suspended in the water.

    • The polymerization is continued until the desired conversion is reached.

  • Work-up:

    • After the reaction, the reactor is vented, and the PTFE resin is separated from the water by filtration.

    • The resin is then washed and dried to yield a granular powder.[5]

Protocol 3: Measurement of Gel Content by Solvent Extraction [6]

This protocol describes a method to quantify the amount of insoluble gel in a polymer sample.

  • Sample Preparation:

    • A known weight of the dry polymer sample is placed in a porous extraction thimble or a fine mesh cage.

  • Extraction:

    • The thimble or cage is placed in a Soxhlet extractor or a similar apparatus.

    • A suitable solvent that dissolves the linear (non-cross-linked) polymer but not the gel is chosen.

    • The polymer is extracted with the boiling solvent for a prolonged period (e.g., 24-48 hours) to ensure complete removal of the soluble fraction.

  • Drying and Weighing:

    • After extraction, the thimble or cage containing the insoluble gel is removed and dried in a vacuum oven until a constant weight is achieved.

    • The weight of the dried, insoluble gel is recorded.

  • Calculation:

    • The gel content is calculated as: Gel Content (%) = (Weight of dry gel / Initial weight of polymer sample) x 100

Visualizations

Gelation_Pathway A Growing Polymer Chains B High Molecular Weight A->B Propagation C Chain Entanglement B->C D Cross-linking Reactions B->D Side Reactions C->D Increased Proximity E Insoluble Gel Network D->E

Figure 1. Pathway to Gel Formation.

Troubleshooting_Workflow Start Gel Formation Observed Q1 Check Reaction Parameters Start->Q1 A1 Adjust Temperature Q1->A1 Incorrect Temp A2 Reduce Monomer Concentration Q1->A2 High Monomer Conc. A3 Increase Initiator Concentration Q1->A3 Low Initiator Conc. Q2 Review Formulation A1->Q2 A2->Q2 A3->Q2 A4 Increase Chain Transfer Agent Q2->A4 High MW A5 Check for Impurities Q2->A5 Contamination End No Gel Formation A4->End A5->End

Figure 2. Troubleshooting Workflow for Gelation.

Figure 3. Key Strategies for Gelation Prevention.

References

Technical Support Center: Characterization of Impurities in 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane (CAS 65294-20-4)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane (CAS 65294-20-4).

Frequently Asked Questions (FAQs)

Q1: What is CAS 65294-20-4 and what are its common applications?

A1: CAS 65294-20-4 is the chemical compound this compound. It is also known by its synonym, 4,4'-(Hexafluoroisopropylidene)di-o-xylene.[1][2] This compound is often used as a monomer in the synthesis of high-performance polymers and advanced coatings due to its excellent thermal stability and chemical resistance.[3] It also serves as an intermediate in the synthesis of specialty chemicals, including 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), a key component in the production of polyimides used in electronics and aerospace.[2] While primarily used in materials science, its structural similarity to other biologically active fluorinated compounds warrants careful purity assessment in any potential pharmaceutical application.

Q2: What are the potential sources and types of impurities in CAS 65294-20-4?

A2: Impurities in this compound can originate from the manufacturing process, degradation, or improper storage. The most common synthesis route is a Friedel-Crafts alkylation of o-xylene with hexafluoroacetone.[4] Based on this, potential impurities can be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual o-xylene and hexafluoroacetone.

    • Intermediates: Incomplete reaction products.

    • By-products: Positional isomers (e.g., attachment of the hexafluoroisopropylidene group at different positions on the o-xylene ring), or products of over-alkylation where more than one hexafluoroisopropylidene group attaches to the aromatic rings.

    • Reagents and Catalysts: Residual acid catalysts such as hydrofluoric acid or p-toluenesulfonic acid.[2][4]

  • Degradation Products:

    • Although the molecule is known for its thermal stability, degradation can occur under harsh conditions (e.g., strong acid/base, high temperature, UV light). Thermal decomposition may generate carbon oxides and hydrogen fluoride.[5] Forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis) are recommended to identify potential degradation products.[6][7]

  • Residual Solvents:

    • Solvents used during the synthesis and purification steps (e.g., toluene, ethanol) may be present in the final product.[4]

Q3: Why is impurity characterization important for this compound, especially in a drug development context?

A3: Impurity profiling is critical for ensuring the quality, safety, and efficacy of any chemical compound used in pharmaceutical research and development.[8] For CAS 65294-20-4, this is particularly important due to its structural similarity to bisphenol A (BPA) analogs. Some fluorinated analogs of BPA, such as Bisphenol AF (BPAF), have been shown to exhibit endocrine-disrupting activity and other cytotoxic effects in vitro.[1][9][10] Therefore, any impurities present could have unintended biological activity, potentially confounding experimental results and posing safety risks. Regulatory agencies like the FDA and ICH require strict control and characterization of impurities in active pharmaceutical ingredients and their intermediates.[8]

Troubleshooting Guides

Impurity Detection and Analysis

The primary techniques for impurity profiling of CAS 65294-20-4 are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

1. HPLC Analysis Troubleshooting

dot

Caption: Workflow for troubleshooting common HPLC issues.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column; column overload; mismatched sample solvent.Use a highly deactivated, end-capped column. Lower the pH of the mobile phase. Reduce sample concentration. Ensure the sample is dissolved in the mobile phase.
Inconsistent Retention Times Fluctuations in pump flow rate or column temperature; insufficient column equilibration time.Check the HPLC pump for leaks and ensure proper functioning. Use a column oven for stable temperature control. Increase equilibration time between runs.
Poor Resolution of Impurities Inadequate separation power of the mobile phase or stationary phase.Optimize the mobile phase gradient. Try a different column with alternative selectivity (e.g., a phenyl-hexyl column instead of a C18).
Ghost Peaks Carryover from previous injections; contamination in the mobile phase or system.Implement a robust needle wash protocol. Use fresh, high-purity solvents for the mobile phase. Flush the system thoroughly.

2. GC-MS Analysis Troubleshooting

dot

Caption: Troubleshooting workflow for GC-MS analysis.

Problem Potential Cause Recommended Solution
Broad or Tailing Peaks Active sites in the inlet liner or column; thermal degradation of the analyte.Use a deactivated inlet liner. Trim the first few centimeters of the column. Optimize the inlet temperature to prevent degradation.
Low MS Signal Intensity Contamination of the ion source; incorrect MS tuning.Perform routine ion source cleaning. Re-tune the mass spectrometer according to the manufacturer's recommendations.
Poor Separation of Isomers Inadequate column selectivity or temperature program.Use a column with a different stationary phase (e.g., a mid-polarity column). Optimize the oven temperature ramp for better separation.
Inconsistent Results Leaks in the system; inconsistent sample injection volume.Perform a leak check, especially around the injection port septum and column fittings. Use an autosampler for precise and repeatable injections.

Experimental Protocols

Protocol 1: Generic Stability-Indicating HPLC-UV Method Development

This protocol outlines a general approach for developing a stability-indicating HPLC method for CAS 65294-20-4.

dot

HPLC_Method_Development start_end start_end process_step process_step decision decision output output A Select Initial Conditions (C18 Column, ACN/Water) B Perform Gradient Scouting Run A->B C Evaluate Peak Shape & Resolution B->C D Resolution Adequate? C->D E Optimize Gradient & Flow Rate D->E Yes F Try Different Mobile Phase Modifier (e.g., Methanol) D->F No G Perform Forced Degradation E->G F->B H Analyze Stressed Samples G->H I Peak Purity Assessment (PDA Detector) H->I J Method Validation (ICH Guidelines) I->J End Validated Method J->End Start Start Start->A

Caption: General workflow for HPLC method development.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Initial Gradient: 50% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector scanning from 200-400 nm; extract chromatogram at an appropriate wavelength (e.g., 220 nm or 254 nm).

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in acetonitrile at approximately 1 mg/mL.

  • Optimization: Adjust the gradient slope, mobile phase composition (e.g., substituting methanol for acetonitrile), and pH (if applicable, though less critical for this non-ionizable molecule) to achieve adequate resolution between the main peak and all impurity peaks.

  • Forced Degradation: Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[11] Analyze the stressed samples to ensure all degradation products are separated from the main peak, demonstrating the method's stability-indicating capability.[6]

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for accuracy, precision, specificity, linearity, range, and robustness.[12]

Protocol 2: Generic GC-MS Method for Impurity Identification

This protocol provides a general method for the identification of volatile and semi-volatile impurities.[13]

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A low to mid-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Inlet: Split/splitless injector at 280 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • MS Conditions:

    • Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify peaks by comparing their mass spectra with a commercial library (e.g., NIST, Wiley). For unknown impurities, interpret the fragmentation patterns to propose a structure.

Potential Impurity Data

The following table summarizes potential process-related impurities based on the likely synthesis route. This data is predictive and should be confirmed by analytical testing.

Impurity Name Potential Source Molar Mass ( g/mol ) Analytical Technique
o-XyleneUnreacted Starting Material106.16GC-MS
Positional IsomersBy-product of Friedel-Crafts360.34HPLC, GC-MS
Mono-alkylated o-xyleneIncomplete Reaction-GC-MS
Poly-alkylated productsSide Reaction> 360.34HPLC, LC-MS

Signaling Pathway and Biological Activity Considerations

dot

Biological_Considerations cas_compound CAS 65294-20-4 (this compound) bpa_analog Structural Similarity to Fluorinated Bisphenol A Analogs (e.g., BPAF) cas_compound->bpa_analog shares hexafluoroisopropylidene bridge potential_effects Potential Biological Effects (Inferred from Analogs) bpa_analog->potential_effects endocrine_disruption Endocrine Disruption (e.g., Estrogen Receptor Interaction) potential_effects->endocrine_disruption cytotoxicity Cytotoxicity potential_effects->cytotoxicity implication Implication for Drug Development: Requires Thorough Safety & Purity Assessment endocrine_disruption->implication cytotoxicity->implication

Caption: Logical relationship of CAS 65294-20-4 to potential biological effects.

While no specific signaling pathways have been elucidated for CAS 65294-20-4, its structural features, particularly the hexafluoroisopropylidene bridge between two aromatic rings, are shared with known endocrine-disrupting compounds like Bisphenol A (BPA) and its fluorinated analog, Bisphenol AF (BPAF).

  • Inference from Analogs: Studies on BPAF have demonstrated potential for various in vitro effects, including cytotoxicity and interaction with nuclear receptors.[9][14]

  • Relevance for Researchers: Given these findings in structurally related compounds, researchers in drug development should be aware that CAS 65294-20-4 and its impurities could potentially interact with biological pathways. This underscores the necessity for rigorous purity control and comprehensive toxicological screening early in the development process to ensure that any observed biological activity is attributable to the compound of interest and not to unidentified impurities.

References

Validation & Comparative

A Comparative Guide to 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane and Other Bisphenol Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, thermal stability, solubility, optical characteristics, and estrogenic activity of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane (BDP-HFP) with two other prominent bisphenol monomers: Bisphenol A (BPA) and Bisphenol AF (BPAF). The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate monomer for their specific applications, ranging from the synthesis of high-performance polymers to biological studies.

Executive Summary

This compound (BDP-HFP) is a fluorinated aromatic compound utilized as a monomer in the synthesis of advanced polymers, such as polyimides and polycarbonates.[1] Its hexafluoro-isopropylidene group and dimethylphenyl substituents contribute to unique properties, including enhanced thermal stability and solubility in organic solvents, making it a candidate for applications requiring high-performance materials. This guide contrasts BDP-HFP with the widely studied Bisphenol A (BPA), a key component in many plastics and resins, and Bisphenol AF (BPAF), a fluorinated analogue of BPA. While BPA has been a cornerstone of the polymer industry, concerns over its endocrine-disrupting properties have prompted the investigation of alternatives like BPAF and other specialized monomers such as BDP-HFP.

Physicochemical Properties

A summary of the key physicochemical properties of BDP-HFP, BPA, and BPAF is presented in the table below. These properties are fundamental to understanding the processing and performance characteristics of polymers derived from these monomers.

PropertyThis compound (BDP-HFP)Bisphenol A (BPA)Bisphenol AF (BPAF)
CAS Number 65294-20-4[2]80-05-7[3]1478-61-1[4]
Molecular Formula C₁₉H₁₈F₆[2]C₁₅H₁₆O₂[3]C₁₅H₁₀F₆O₂[4]
Molecular Weight 360.34 g/mol [2]228.29 g/mol [3]336.23 g/mol [4]
Appearance White to off-white powder/crystalsWhite to light-brown solid, crystalline or flake form[3]White to light-gray powder[4]
Melting Point 77.0 to 80.0 °C158-159 °C[3]162 °C[4]
Boiling Point 110-120 °C at 2 mmHg220 °C at 4 mmHg[3]Not available
Refractive Index 1.5891.554 (estimate)[3]~1.662 (in the range 0.5-2.5 THz)[5]

Performance Comparison

Thermal Stability

Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of materials by measuring weight loss as a function of temperature. The incorporation of fluorine atoms into the molecular structure, as seen in BDP-HFP and BPAF, generally enhances thermal stability compared to non-fluorinated analogues like BPA. Polymers derived from BDP-HFP, particularly fluorinated polyimides, exhibit excellent thermal stability, which is a critical attribute for materials used in high-temperature applications in the aerospace and electronics industries.[1]

Solubility

The solubility of a monomer is a crucial factor in polymer synthesis and processing. BDP-HFP's structure, featuring methyl groups and a flexible hexafluoro-isopropylidene bridge, contributes to its good solubility in a variety of organic solvents.[1] In contrast, BPA has low solubility in water but is soluble in organic solvents.[3] BPAF also exhibits poor water solubility. The enhanced solubility of BDP-HFP in common organic solvents can be advantageous for solution-based processing techniques.

Optical Properties
Estrogenic Activity

A significant point of comparison for bisphenol compounds is their potential endocrine-disrupting activity, particularly their ability to mimic estrogen. BPA is a well-known xenoestrogen.[3] BPAF has also been shown to exhibit estrogenic activity. The estrogenic potential of these compounds is often evaluated using in vitro assays, such as the MCF-7 cell proliferation assay. This assay utilizes the estrogen receptor-positive human breast cancer cell line MCF-7 to measure cell proliferation in response to estrogenic compounds. The structural modifications in BDP-HFP, specifically the presence of four methyl groups on the phenyl rings, may influence its interaction with estrogen receptors compared to BPA and BPAF. However, specific experimental data on the estrogenic activity of BDP-HFP was not found in the performed searches.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal stability and decomposition temperature of the bisphenol monomers.

Methodology:

  • Instrument: A thermogravimetric analyzer is used.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan (e.g., platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset temperature of decomposition and the temperature of maximum weight loss are determined from the TGA curve and its derivative (DTG curve), respectively.

Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of the bisphenol monomers in various solvents.

Methodology:

  • Apparatus: A constant temperature shaker or incubator, analytical balance, vials with screw caps, and a suitable analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of the solid bisphenol monomer is added to a known volume of the selected solvent in a sealed vial.

    • The vials are agitated in a constant temperature shaker or incubator for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After reaching equilibrium, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved bisphenol in the filtrate is determined using a validated analytical method, such as HPLC with UV detection, against a calibration curve prepared with standard solutions of the compound.[3]

Estrogenic Activity Assessment using MCF-7 Cell Proliferation Assay

Objective: To evaluate the potential of the bisphenol monomers to induce proliferation in estrogen receptor-positive human breast cancer cells.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Before the assay, cells are cultured in a medium containing charcoal-stripped FBS to remove endogenous estrogens.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well).[5]

    • After allowing the cells to attach, the medium is replaced with a fresh medium containing various concentrations of the test compound (BDP-HFP, BPA, or BPAF). A positive control (e.g., 17β-estradiol) and a vehicle control (e.g., DMSO) are included.[5]

    • The cells are incubated for a defined period (e.g., 48-72 hours).[5]

  • Cell Proliferation Measurement: Cell proliferation is assessed using a suitable method, such as the MTT assay. The absorbance is measured using a microplate reader, and the cell viability is calculated as a percentage of the vehicle-treated control.[5]

UV-Vis Spectroscopy for Optical Properties

Objective: To determine the UV-Vis absorbance spectrum and the wavelength of maximum absorbance (λmax) of the bisphenol monomers.

Methodology:

  • Instrument: A UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the bisphenol monomer is prepared in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane). A stock solution is typically prepared and then diluted to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

  • Measurement:

    • The spectrophotometer is blanked using the same solvent as used for the sample.

    • The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values are determined from the spectrum.

Visualizations

EstrogenReceptorSignaling cluster_cell Target Cell cluster_extracellular Extracellular Space Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Gene_Expression Target Gene Expression ERE->Gene_Expression Initiates Transcription Biological_Response Cellular Proliferation, Differentiation Gene_Expression->Biological_Response Leads to Bisphenol Bisphenol Monomer Bisphenol->ER Mimics Estrogen and Binds

Caption: Estrogen Receptor Signaling Pathway and Bisphenol Interference.

MCF7_Workflow Start Start Cell_Culture Culture MCF-7 cells in charcoal-stripped medium Start->Cell_Culture Seeding Seed cells into 96-well plates Cell_Culture->Seeding Treatment Treat cells with Bisphenol (BDP-HFP, BPA, BPAF) and controls Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT assay Incubation->MTT_Assay Data_Analysis Measure absorbance and analyze cell proliferation MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for MCF-7 Cell Proliferation Assay.

References

Superior Thermal Stability of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane (6F-BAP) Polymers Outshines Traditional BPA-Based Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals that polymers synthesized from 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane (6F-BAP) exhibit significantly enhanced thermal stability compared to their counterparts based on Bisphenol A (BPA). This makes 6F-BAP-derived polymers, particularly polyimides and polycarbonates, prime candidates for high-performance applications in demanding environments where thermal resilience is critical.

Researchers and professionals in materials science and drug development will find the superior thermal properties of 6F-BAP polymers, such as higher glass transition temperatures (Tg) and decomposition temperatures (Td), offer significant advantages in product performance and longevity.

Key Performance Comparison at a Glance

A detailed comparison of the thermal properties of 6F-BAP and BPA-based polymers highlights the marked superiority of the fluorinated compounds.

Property6F-BAP Based Polymers (Polyimides)BPA Based Polymers (Polycarbonate)Test Method
Glass Transition Temperature (Tg) 209 – >400 °C~147 - 156 °C[1][2]DSC
5% Weight Loss Temperature (Td5%) 383 – >600 °C~383 °C (in N2)[1]TGA

Note: The properties of 6F-BAP based polymers can vary significantly depending on the specific co-monomers used in their synthesis.

The data clearly indicates that 6F-BAP based polymers consistently demonstrate higher glass transition temperatures, often exceeding 200°C and in some cases surpassing 400°C. In contrast, the Tg of BPA polycarbonate is typically around 150°C[2][3]. This higher Tg for 6F-BAP polymers translates to better dimensional stability and mechanical integrity at elevated temperatures.

Furthermore, the onset of thermal decomposition, as indicated by the 5% weight loss temperature (Td5%), is substantially higher for 6F-BAP polymers. While BPA polycarbonate begins to degrade around 383°C in a nitrogen atmosphere, many 6F-BAP polyimides exhibit Td5% values well above 500°C[1]. This exceptional thermal stability is attributed to the strong carbon-fluorine bonds and the rigid, bulky hexafluoroisopropylidene group in the 6F-BAP monomer.

Experimental Methodologies for Thermal Analysis

The thermal stability of these polymers is primarily evaluated using two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature of the polymer.

Typical Experimental Protocol (based on ASTM E1131):

  • A small sample of the polymer (typically 5-10 mg) is placed in a TGA furnace.

  • The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, in an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air)[1].

  • The mass of the sample is continuously monitored and recorded as the temperature increases.

  • The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is the primary method for determining the glass transition temperature (Tg).

Typical Experimental Protocol (based on ASTM E1356):

  • A small, encapsulated sample of the polymer (typically 5-10 mg) is placed in the DSC cell alongside an empty reference pan.

  • The sample and reference are subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase the thermal history of the material. A common heating rate is 10 °C/min[1].

  • The difference in heat flow between the sample and the reference is measured.

  • The glass transition is observed as a step-like change in the baseline of the DSC thermogram, and the Tg is typically determined as the midpoint of this transition[4].

Logical Workflow for Thermal Stability Assessment

The process of evaluating and comparing the thermal stability of these polymers follows a structured workflow, from material synthesis to data analysis and interpretation.

G cluster_synthesis Polymer Synthesis cluster_polymerization Polymerization cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison BPA Bisphenol A (BPA) Polymerization_BPA Polymerization (e.g., Polycarbonate Synthesis) BPA->Polymerization_BPA 6F-BAP 2,2-Bis(3,4-dimethylphenyl) hexafluoropropane (6F-BAP) Polymerization_6FBAP Polymerization (e.g., Polyimide/Polycarbonate Synthesis) 6F-BAP->Polymerization_6FBAP TGA Thermogravimetric Analysis (TGA) Polymerization_BPA->TGA DSC Differential Scanning Calorimetry (DSC) Polymerization_BPA->DSC Polymerization_6FBAP->TGA Polymerization_6FBAP->DSC Td_Data Decomposition Temperature (Td) - 5% Weight Loss TGA->Td_Data Tg_Data Glass Transition Temperature (Tg) - Midpoint of Transition DSC->Tg_Data Comparison Comparative Analysis of Thermal Stability Td_Data->Comparison Tg_Data->Comparison

Workflow for Thermal Stability Comparison

Conclusion

References

A Comparative Guide to Analytical Techniques for Validating the Purity of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate determination of purity for chemical compounds is a cornerstone of reliable research and drug development. This guide provides a comprehensive comparison of three powerful analytical techniques for validating the purity of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document outlines detailed experimental protocols, presents a comparative analysis of the strengths and weaknesses of each method, and includes supporting data to aid in the selection of the most appropriate technique for specific analytical needs.

At a Glance: Comparison of Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their boiling point and polarity, followed by detection based on their mass-to-charge ratio.Separation of non-volatile compounds based on their partitioning between a stationary and mobile phase, followed by UV detection.Provides detailed structural information and quantitative data based on the magnetic properties of the ¹⁹F nucleus.
Primary Strength High sensitivity for detecting and identifying trace volatile impurities, such as residual solvents and starting materials.Versatile for a wide range of non-volatile impurities and offers excellent quantitative performance.Provides unambiguous structural confirmation and highly accurate and precise purity determination without the need for a specific standard of the analyte.[1]
Common Impurities Detected Residual starting materials (e.g., o-xylene), isomers, and other volatile by-products of synthesis.[2][3]Isomeric impurities, non-volatile by-products, and degradation products.Structural isomers and other fluorine-containing impurities.[4]
Sample Preparation Dilution in a volatile organic solvent.Dissolution in a suitable solvent mixture (e.g., acetonitrile/water).Dissolution in a deuterated solvent with the addition of an internal standard.

Quantitative Performance Comparison

The following table provides a semi-quantitative comparison of the expected performance of GC-MS, HPLC, and ¹⁹F qNMR for the analysis of this compound, based on data from structurally similar compounds.[2][4][5][6][7]

ParameterGC-MSHPLC-UV¹⁹F qNMR
Limit of Detection (LOD) Low (ng/mL to µg/mL)Moderate (µg/mL)High (mg/mL)
Limit of Quantification (LOQ) Low (ng/mL to µg/mL)Moderate (µg/mL)High (mg/mL)
Linearity (R²) > 0.99> 0.99> 0.999
Precision (RSD) < 15%< 5%< 1%
Accuracy (% Recovery) 85-115%95-105%98-102%

Experimental Workflows

experimental_workflows cluster_gcms GC-MS Workflow cluster_hplc HPLC Workflow cluster_qnmr ¹⁹F qNMR Workflow gcms_sample Sample Preparation (Dilution in Solvent) gcms_injection GC Injection gcms_sample->gcms_injection gcms_separation GC Separation (Capillary Column) gcms_injection->gcms_separation gcms_detection MS Detection gcms_separation->gcms_detection gcms_analysis Data Analysis (Purity Calculation) gcms_detection->gcms_analysis hplc_sample Sample Preparation (Dissolution in Mobile Phase) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation HPLC Separation (C18 Column) hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_analysis Data Analysis (Purity Calculation) hplc_detection->hplc_analysis qnmr_sample Sample Preparation (Dissolution in Deuterated Solvent + Internal Standard) qnmr_acquisition NMR Data Acquisition qnmr_sample->qnmr_acquisition qnmr_processing Data Processing (Phasing, Baseline Correction) qnmr_acquisition->qnmr_processing qnmr_integration Signal Integration qnmr_processing->qnmr_integration qnmr_analysis Purity Calculation qnmr_integration->qnmr_analysis

Caption: High-level experimental workflows for GC-MS, HPLC, and ¹⁹F qNMR analysis.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a highly sensitive technique ideal for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for detecting trace impurities in samples of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless inlet

GC-MS Parameters:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 10 minutes at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-500 m/z

Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a versatile technique for the purity analysis of a wide range of organic compounds, particularly those that are non-volatile. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

HPLC Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 70% B

    • 1-10 min: 70% to 95% B

    • 10-15 min: 95% B

    • 15.1-18 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) for Purity Determination

¹⁹F qNMR is a primary analytical method that provides a direct and highly accurate measurement of purity without the need for a reference standard of the analyte itself.[8][9] It is particularly powerful for fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[1]

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe.

¹⁹F qNMR Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: 1,4-Difluorobenzene (of known purity)

  • Pulse Program: zgig (inverse-gated decoupling)

  • Relaxation Delay (D1): 30 s (should be at least 5 times the longest T1 of the analyte and internal standard)

  • Number of Scans: 16

  • Acquisition Time: 2 s

  • Spectral Width: 200 ppm

Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into a vial. Dissolve the mixture in 0.7 mL of CDCl₃ and transfer to an NMR tube.

Purity Calculation: The purity of the sample can be calculated using the following formula:

Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std

Where:

  • I = Integral of the signal

  • N = Number of fluorine atoms in the molecule

  • M = Molar mass

  • m = mass

  • P = Purity of the internal standard

Potential Impurities and Logical Relationships

The synthesis of this compound typically involves the Friedel-Crafts alkylation of o-xylene with hexafluoroacetone.[10][11] This synthetic route can lead to several potential impurities.

impurity_formation o_xylene o-Xylene product 2,2-Bis(3,4-dimethylphenyl) hexafluoropropane o_xylene->product Reacts with unreacted_xylene Unreacted o-Xylene o_xylene->unreacted_xylene Can remain hfa Hexafluoroacetone hfa->product Reacts with catalyst Lewis Acid (e.g., HF) catalyst->product Catalyzes isomer Isomeric Impurities (e.g., 2,3-dimethylphenyl substitution) product->isomer Can form polyalkylation Poly-alkylated By-products product->polyalkylation Can form

Caption: Potential impurity formation pathways in the synthesis of the target compound.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful and complementary techniques for the comprehensive purity validation of this compound.

  • GC-MS is the method of choice for the sensitive detection and identification of trace volatile impurities, such as residual starting materials and low-boiling by-products. Its high separation efficiency is crucial for resolving complex mixtures.

  • HPLC-UV is highly suitable for the quantification of the main component and the detection of less volatile, and potentially isomeric, impurities. It generally offers excellent precision and accuracy for assay determination.

  • ¹⁹F qNMR stands out for its ability to provide an absolute purity value without the need for a specific reference standard of the analyte. It is an excellent technique for obtaining a highly accurate and precise purity assessment and for the unambiguous identification of fluorine-containing impurities.

For a complete and robust assessment of this compound purity, a combined analytical approach is recommended. GC-MS and HPLC should be employed to screen for and identify a broad range of potential impurities, while ¹⁹F qNMR should be used to provide an accurate and precise determination of the overall purity of the bulk material. This multi-technique approach ensures the highest confidence in the quality of the compound for research, development, and manufacturing purposes.

References

performance comparison of coatings containing 4,4'-(Hexafluoroisopropylidene)di-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of coatings containing 4,4'-(Hexafluoroisopropylidene) moieties reveals their exceptional performance characteristics, positioning them as a top choice for demanding applications in research, electronics, and aerospace. This guide provides a comprehensive analysis of their properties, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed material selections.

Coatings formulated with polymers containing the 4,4'-(Hexafluoroisopropylidene) group, most notably through the use of the 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) monomer, exhibit a unique combination of desirable properties. The incorporation of the bulky, fluorine-rich hexafluoroisopropylidene group into the polymer backbone significantly enhances thermal stability, mechanical strength, optical clarity, and dielectric performance compared to conventional non-fluorinated polymers.

Unpacking the Performance Advantages: A Data-Driven Comparison

The introduction of fluorine-containing groups into polyimide structures leads to a marked improvement in several key performance indicators. Fluorinated polyimides are noted for their increased free volume, which enhances solubility and dielectric properties.[1] Furthermore, the strong carbon-fluorine bond contributes to excellent resistance to radiation and harsh chemical environments.[2]

Thermal Stability: Resisting the Heat

Fluorinated polyimide films demonstrate exceptional thermal stability, making them suitable for applications requiring high-temperature endurance. Thermogravimetric analysis (TGA) consistently shows high decomposition temperatures and significant mass retention at elevated temperatures. For instance, fluorinated polyimide films can retain over 50% of their mass at temperatures as high as 800°C.[1][3]

PropertyFluorinated Polyimide (TPPI50)[2]Crosslinked 6FDA-ODA PI[4]Neat 6FDA-ODA PI[4]
Glass Transition Temperature (Tg)402 °CHigher than neat PILower than crosslinked PI
5% Thermal Decomposition Temperature (Td5%)563 °C~550 °C~550 °C
Mechanical Robustness: Strength and Flexibility

The mechanical properties of these coatings can be tailored by adjusting the monomer composition. While the introduction of 6FDA can sometimes lead to a decrease in tensile strength in certain copolymer series[1][3], optimized formulations exhibit outstanding mechanical performance.

PropertyFluorinated Polyimide (TPPI50)[2]Homopolymerized FPI (FPI5)[5]6FDA-ODA based PI[4]Crosslinked 6FDA-ODA PI[4]
Tensile Strength232.73 MPa122.14 ± 1.77 MPa57.4 MPa72.9 MPa
Tensile Modulus5.53 GPa2.06 ± 0.09 GPa1.85 GPa2.51 GPa
Elongation at Break26.26%8.44 ± 0.11%4.9%4.0%
Optical and Dielectric Properties: Clarity and Insulation

A key advantage of fluorinated polyimides is their excellent optical transparency, particularly in the visible light spectrum.[1][3] This, combined with low dielectric constants, makes them ideal for applications in flexible displays and advanced electronics. The presence of fluorine atoms reduces polarizability and increases free volume, leading to lower dielectric constants.[6]

PropertyFluorinated Polyimide (TPPI50)[2]Fluorinated Copolymerized PI[1][3]
Dielectric Constant (at 1 MHz)2.312-
Dielectric Loss (at 1 MHz)0.00676-
Optical Transmittance (at 400 nm)-> 69%

Alternative Coating Technologies: A Comparative Overview

While fluorinated polyimides offer a superior balance of properties, other coating technologies are available for various applications.

Coating TypeKey AdvantagesKey Disadvantages
Parylene Excellent conformal coverage, high dielectric strength, moisture resistance.[7]Deposition process requires specialized vacuum equipment.
Epoxy Resins Good adhesion, chemical resistance, and versatility.[8]Can be brittle, may yellow with UV exposure.
Polyurethane Good abrasion resistance and flexibility.Can have lower thermal stability compared to polyimides.
Non-Fluorinated Polyimides Excellent thermal stability and mechanical properties.[5]Often have poor solubility and lower optical transparency.

Experimental Protocols: Ensuring Reliable Data

The performance data presented in this guide are based on standardized experimental methodologies.

Thermal Analysis: Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition temperature of the coating.

  • Methodology: A small sample of the polyimide film is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight of the sample is continuously monitored as a function of temperature. The temperature at which a specific percentage of weight loss occurs (e.g., Td5%) is recorded as the decomposition temperature. The residual weight at a high temperature (e.g., 800°C) indicates the material's char yield.[1][3]

Mechanical Testing: Tensile Test
  • Objective: To measure the mechanical properties of the coating, including tensile strength, tensile modulus, and elongation at break.

  • Methodology: A thin film sample with a defined geometry (e.g., dog-bone shape) is clamped into a universal testing machine. The sample is then pulled at a constant rate of displacement until it fractures. The force and displacement are recorded throughout the test to generate a stress-strain curve, from which the key mechanical properties are calculated.[2][4][5]

Optical Characterization: UV-Vis Spectroscopy
  • Objective: To determine the optical transparency of the coating.

  • Methodology: A thin film of the polyimide is placed in the path of a UV-Vis spectrophotometer. The instrument measures the amount of light that passes through the film over a range of wavelengths (e.g., 300-800 nm). The transmittance is then plotted as a function of wavelength.[1][3]

Visualizing the Process: Experimental Workflow

The following diagram illustrates the typical workflow for synthesizing and characterizing these high-performance fluorinated polyimide coatings.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers Monomer Preparation (e.g., 6FDA, Diamines) Polymerization Polymerization (Polyamic Acid Formation) Monomers->Polymerization Imidization Thermal or Chemical Imidization Polymerization->Imidization Coating Coating Application (e.g., Spin Coating) Imidization->Coating Thermal Thermal Analysis (TGA, DSC) Coating->Thermal Sample Mechanical Mechanical Testing (Tensile Test) Coating->Mechanical Sample Optical Optical Analysis (UV-Vis) Coating->Optical Sample Dielectric Dielectric Spectroscopy Coating->Dielectric Sample

Caption: Experimental workflow for fluorinated polyimide coating synthesis and characterization.

References

comparative study of polyimides from different fluorinated monomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to High-Performance Fluorinated Polyimides

The introduction of fluorine-containing monomers into the backbone of polyimides has paved the way for a new class of high-performance polymers with exceptional properties. These fluorinated polyimides are of significant interest to researchers and professionals in materials science, electronics, and aerospace due to their enhanced thermal stability, superior dielectric properties, and increased solubility, which addresses some of the processing challenges associated with traditional aromatic polyimides. This guide provides a comparative overview of polyimides synthesized from various fluorinated monomers, supported by experimental data and detailed methodologies.

The Impact of Fluorination on Polyimide Properties

The incorporation of fluorine atoms, typically through monomers like 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA), imparts several desirable characteristics to polyimides. The bulky, electron-withdrawing trifluoromethyl (-CF3) groups disrupt chain packing, which increases the fractional free volume.[1][2] This structural change leads to:

  • Low Dielectric Constant: The high electronegativity of fluorine atoms decreases the polarizability of the polymer chains, resulting in a lower dielectric constant, a critical property for microelectronics applications.[3][4]

  • Enhanced Solubility: The disruption of intermolecular charge-transfer complexes and reduced chain-chain interactions improve the solubility of these polymers in organic solvents, facilitating their processing.[2][4]

  • Improved Thermal Stability: The high bond energy of the C-F bond contributes to the overall thermal and thermo-oxidative stability of the resulting polyimides.[3]

  • High Gas Permeability: The increased free volume allows for higher gas permeability, making these materials suitable for gas separation membranes.[1][5]

  • Optical Transparency: The reduced charge-transfer complex formation often leads to lighter-colored or even colorless polyimide films with high optical transparency.[1][2]

Comparative Performance Data

The properties of fluorinated polyimides can be tailored by the specific combination of the fluorinated dianhydride and the diamine monomer. The following table summarizes key performance indicators for a selection of polyimides derived from different fluorinated monomers, as reported in various studies.

Polyimide (Dianhydride-Diamine)Glass Transition Temp. (Tg, °C)5% Weight Loss Temp. (T5%, °C)Tensile Strength (MPa)Elongation at Break (%)Dielectric Constant (@ 1 MHz)Reference
6FDA-ODA260 - 275> 500---[6]
6FDA-DABA-----[5][7]
6FDA-BAPAF-----[5]
TPPI50 (TFMB-based)402563232.7326.262.312[3]
TPPI75 (TFMB-based)407570---[3]
BASA-6FDA296540---[8]
ATAB-based IVa-e244 - 285540 - 598 (N2)96 - 1069 - 133.04 - 3.66 (@10 kHz)[4]

Experimental Protocols

The synthesis and characterization of fluorinated polyimides generally follow established procedures in polymer chemistry. Below are typical methodologies for key experiments.

Polyimide Synthesis (Two-Step Method)

A commonly employed method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).[9][10]

  • Poly(amic acid) Formation:

    • In a nitrogen-purged flask equipped with a mechanical stirrer, a diamine monomer is dissolved in an aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[10]

    • A stoichiometric amount of the dianhydride monomer is added to the solution in portions.

    • The reaction mixture is stirred at room temperature for a specified period (e.g., 8-24 hours) to form a viscous poly(amic acid) solution.[3][11]

  • Imidization:

    • Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then subjected to a staged heating process in an oven or under vacuum. A typical heating cycle might be 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to ensure complete conversion to the polyimide.[3][10]

    • Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), is added to the poly(amic acid) solution.[4] The mixture is stirred at a moderate temperature until imidization is complete. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.

Characterization Techniques
  • Structural Characterization (FTIR): The successful synthesis of the polyimide is confirmed using Fourier Transform Infrared (FTIR) spectroscopy. The disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands (e.g., at ~1780 cm⁻¹ for asymmetric C=O stretching, ~1720 cm⁻¹ for symmetric C=O stretching, and ~1370 cm⁻¹ for C-N stretching) indicate complete imidization.[12]

  • Thermal Analysis (TGA/DSC):

    • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer. The temperature at which 5% or 10% weight loss occurs (T5% or T10%) is a key metric.[3]

    • Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) of the polyimide, which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3]

  • Mechanical Properties: Polyimide films are cut into specific dimensions (e.g., dumbbell shape) and tested using a universal testing machine to determine their tensile strength, elongation at break, and Young's modulus.[3][4]

  • Dielectric Properties: The dielectric constant and dielectric loss of the polyimide films are measured using a dielectric analyzer or an LCR meter at various frequencies (e.g., 1 MHz).[3][4]

Visualizing the Workflow

The general process for synthesizing and characterizing fluorinated polyimides can be visualized as a sequential workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization Monomers Fluorinated Dianhydride + Diamine Monomers PAA_Formation Poly(amic acid) Formation Monomers->PAA_Formation Solvent Aprotic Polar Solvent (e.g., DMAc, NMP) Solvent->PAA_Formation Imidization Imidization (Thermal or Chemical) PAA_Formation->Imidization PI_Product Fluorinated Polyimide Imidization->PI_Product Structural Structural Analysis (FTIR, NMR) PI_Product->Structural Thermal Thermal Analysis (TGA, DSC) PI_Product->Thermal Mechanical Mechanical Testing (Tensile Strength) PI_Product->Mechanical Dielectric Dielectric Measurement (Dielectric Constant) PI_Product->Dielectric Properties Material Properties Structural->Properties Thermal->Properties Mechanical->Properties Dielectric->Properties

Caption: Synthesis and characterization workflow for fluorinated polyimides.

This guide provides a foundational understanding of the comparative properties of polyimides derived from different fluorinated monomers. The unique combination of thermal, mechanical, and electrical properties makes these advanced materials highly suitable for demanding applications in modern technology. Researchers are encouraged to consult the primary literature for more in-depth data and specific experimental conditions related to their interests.

References

A Comparative Guide to the Chemical Resistance of a Fluorinated Polyimide and Alternative Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting materials with the appropriate chemical resistance is critical for the integrity and success of their work. This guide provides a comparative assessment of the chemical resistance of a high-performance fluorinated polyimide, derived from 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane (CAS 65294-20-4), against other common and advanced polymers: Polycaprolactone (PCL), Polyether Ether Ketone (PEEK), and a representative High-Performance Polyamide (PPA).

The polyimide synthesized from CAS 65294-20-4, a fluorinated monomer, is expected to exhibit exceptional thermal stability and chemical resistance, characteristic of this class of high-performance polymers.[1][2] PCL, a biodegradable polyester, offers good resistance to water, oils, and some solvents, though it is susceptible to degradation by strong acids and bases.[3][4] PEEK is a high-performance thermoplastic known for its outstanding resistance to a wide array of organic and inorganic chemicals. High-performance polyamides also offer good chemical resilience, particularly against oils and fuels.

Quantitative Comparison of Chemical Resistance

Chemical ReagentFluorinated Polyimide (from CAS 65294-20-4)Polycaprolactone (PCL)Polyether Ether Ketone (PEEK)High-Performance Polyamide (PPA)
Acids (Dilute) ExcellentFair to Poor (hydrolysis)ExcellentGood
Acids (Concentrated) GoodPoor (hydrolysis)Good (except conc. nitric & sulfuric)[5]Poor
Bases (Dilute) ExcellentFair to Poor (hydrolysis)ExcellentFair
Bases (Concentrated) GoodPoor (hydrolysis)ExcellentPoor
Alcohols ExcellentGoodExcellentGood
Ketones (e.g., Acetone) ExcellentSoluble[4]ExcellentFair
Aromatic Hydrocarbons (e.g., Toluene) ExcellentSoluble[4]ExcellentFair
Chlorinated Solvents (e.g., Dichloromethane) GoodSoluble[6]Good (may cause swelling)[5]Poor
Oils and Fuels ExcellentGood[3][7]ExcellentExcellent
Water ExcellentGood (slow hydrolysis)[8]ExcellentGood

Experimental Protocols

The assessment of chemical resistance for polymeric materials is standardized by ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."[6][8] This methodology ensures that data is reproducible and comparable across different materials.

ASTM D543: Immersion Test Protocol
  • Sample Preparation : Test specimens of the polymer are prepared with specific dimensions. Their initial weight, dimensions, and appearance are meticulously recorded.[8]

  • Chemical Exposure : The prepared specimens are fully immersed in the chemical reagent.[6] The exposure is conducted for a specified duration (e.g., 24 hours, 7 days) and at a controlled temperature (e.g., 23°C, 50°C).

  • Post-Exposure Evaluation : After the immersion period, the specimens are removed, cleaned, and dried. The following properties are then re-evaluated:

    • Change in Weight : Measured to determine the extent of absorption or extraction of substances.

    • Change in Dimensions : Measured to quantify swelling or shrinkage.

    • Change in Appearance : Visually inspected for any discoloration, crazing, cracking, or dissolution.[9]

    • Change in Mechanical Properties : Tests such as tensile strength and elongation are performed to assess any degradation in the material's mechanical integrity.[8]

  • Data Analysis : The changes in properties are calculated as a percentage of the initial values. These percentage changes provide a quantitative measure of the polymer's resistance to the specific chemical reagent under the tested conditions.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for assessing chemical resistance and the logical relationship between the compared polymers.

cluster_prep Sample Preparation cluster_exposure Chemical Exposure cluster_eval Post-Exposure Evaluation cluster_analysis Data Analysis prep Prepare Polymer Specimens measure_initial Record Initial Weight, Dimensions, and Appearance prep->measure_initial immerse Immerse in Chemical Reagent (Controlled Temp & Duration) measure_initial->immerse remove Remove, Clean, and Dry Specimens immerse->remove measure_final Record Final Weight, Dimensions, and Appearance remove->measure_final mech_test Conduct Mechanical Tests (e.g., Tensile Strength) remove->mech_test analyze Calculate Percentage Change in Properties measure_final->analyze mech_test->analyze

Experimental workflow for chemical resistance testing based on ASTM D543.

cluster_high High Chemical Resistance cluster_moderate Moderate to Good Resistance cluster_biodegradable Biodegradable with Specific Resistance polyimide Fluorinated Polyimide (from CAS 65294-20-4) ppa High-Performance Polyamide polyimide->ppa Superior in broad resistance peek PEEK peek->ppa Superior in broad resistance pcl Polycaprolactone (PCL) ppa->pcl More resistant to acids/bases

Logical comparison of polymers based on their chemical resistance profiles.

References

Validating the Molecular Weight of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of polymer molecular weight is a critical parameter influencing material properties and performance. This guide provides a comparative analysis of polymers derived from the fluorinated monomer 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane, with a focus on the validation of their molecular weight. We present a comparison with established high-performance polymers and detail the experimental protocols for accurate molecular weight determination.

Introduction to High-Performance Fluorinated Polymers

Polymers synthesized from this compound belong to the class of fluorinated polyimides, which are renowned for their exceptional thermal stability, chemical resistance, and desirable dielectric properties. The incorporation of the hexafluoroisopropylidene group into the polymer backbone imparts unique characteristics, including enhanced solubility, which facilitates processing and characterization. This guide focuses on the validation of the molecular weight of these advanced polymers, a key factor in predicting their mechanical strength, thermal behavior, and overall performance in demanding applications.

While direct experimental data for polymers synthesized specifically from this compound is limited in publicly available literature, we can draw valuable comparisons from structurally similar fluorinated polyimides. For the purpose of this guide, we will utilize data from polyimides synthesized from 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA), a closely related monomer that imparts similar structural motifs and properties.

Comparison of Molecular Weight and Performance with Alternative Polymers

To provide a comprehensive overview, the molecular weight and key performance characteristics of fluorinated polyimides are compared with other leading high-performance thermoplastics: Polyether Ether Ketone (PEEK), Polysulfone (PSU), and Polybenzimidazole (PBI).

Polymer ClassMonomer/Repeating Unit (Example)Number-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)Key Characteristics
Fluorinated Polyimide (6FDA-based) 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride based43,000 - 69,000[1][2]73,000 (representative value)[3]1.5 - 2.5246 - 271[1][2][4]High thermal stability, excellent chemical resistance, good solubility, low dielectric constant.
Polyether Ether Ketone (PEEK) Poly(oxy-1,4-phenyleneoxy-1,4-phenylenecarbonyl-1,4-phenylene)-70,000 (representative value)[5]2.2[5]~143[6][7][8]Excellent mechanical strength, high-temperature resistance, good chemical and wear resistance.
Polysulfone (PSU) Poly(oxy-1,4-phenylenesulfonyl-1,4-phenyleneoxy-1,4-phenyleneisopropylidene-1,4-phenylene)---~187Good mechanical properties, thermal stability, transparency, and resistance to hydrolysis.
Polybenzimidazole (PBI) Poly[2,2'-(m-phenylene)-5,5'-bibenzimidazole]-< 65,000[6]--Extremely high thermal stability, excellent chemical resistance, does not burn in air.

Note: The molecular weight of polymers can vary significantly depending on the synthesis conditions. The values presented here are representative examples from the literature to illustrate the typical ranges for these high-performance materials.

Experimental Protocol: Molecular Weight Validation by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers.[9][10][11] The method separates molecules based on their hydrodynamic volume in solution.

Instrumentation and Conditions
  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a pump, injector, column oven, and a differential refractive index (DRI) detector.

  • Columns: A set of GPC columns suitable for organic solvents and the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene based columns).

  • Mobile Phase (Eluent): A suitable solvent that completely dissolves the polymer without degradation. For fluorinated polyimides, common solvents include Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) containing a salt like LiBr to suppress aggregation.[12]

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Column and detector temperature should be maintained constant, often around 35-40°C, to ensure viscosity stability and reproducible results.

  • Calibration: The system must be calibrated with a series of well-characterized, narrow molecular weight standards of a polymer with a similar structure to the analyte (e.g., polystyrene or polymethyl methacrylate standards).

Sample Preparation
  • Accurately weigh 2-5 mg of the polymer sample into a vial.

  • Add a precise volume of the mobile phase (e.g., 2-5 mL) to achieve a concentration of approximately 1 mg/mL.

  • Gently agitate the sample until the polymer is completely dissolved. This may take several hours.

  • Filter the polymer solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter before injection.

Data Analysis

The GPC software uses the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) from the elution profile of the sample.

Visualizing the Polymer Synthesis and Characterization Workflow

The following diagrams illustrate the key processes involved in the synthesis and molecular weight validation of these advanced polymers.

Polymer_Synthesis_Workflow Monomer Monomer (e.g., 2,2-Bis(3,4-dimethylphenyl) hexafluoropropane dianhydride) Polymerization Polymerization Monomer->Polymerization Diamine Diamine Diamine->Polymerization Solvent Solvent (e.g., NMP, DMAc) Solvent->Polymerization PolyamicAcid Polyamic Acid Solution Polymerization->PolyamicAcid Imidization Thermal or Chemical Imidization PolyamicAcid->Imidization Polyimide Fluorinated Polyimide Imidization->Polyimide

Caption: A generalized workflow for the synthesis of fluorinated polyimides.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing PolymerSample Polymer Sample Dissolution Dissolution in Solvent PolymerSample->Dissolution Filtration Filtration (0.2 µm) Dissolution->Filtration Injection Injection into GPC System Filtration->Injection Separation Separation by Size (GPC Columns) Injection->Separation Detection Detection (DRI) Separation->Detection Chromatogram Elution Profile (Chromatogram) Detection->Chromatogram MW_Calculation Molecular Weight Calculation (Mn, Mw, PDI) Chromatogram->MW_Calculation Calibration Calibration Curve (Standards) Calibration->MW_Calculation

Caption: The experimental workflow for determining polymer molecular weight using GPC.

Logical Relationship of Polymer Properties

The molecular weight of a polymer is intrinsically linked to its macroscopic properties. Understanding this relationship is crucial for material design and application.

Property_Relationship MW Molecular Weight (Mn, Mw) Mechanical Mechanical Properties (Strength, Toughness) MW->Mechanical influences Thermal Thermal Properties (Tg, Stability) MW->Thermal influences Viscosity Solution/Melt Viscosity MW->Viscosity influences PDI Polydispersity Index (PDI) PDI->Mechanical influences Processability Processability PDI->Processability influences Viscosity->Processability affects

References

how does 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane improve polymer properties over non-fluorinated analogs?

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis reveals the significant improvements in thermal, dielectric, and mechanical properties of polymers incorporating 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane over their non-fluorinated counterparts. The introduction of the hexafluoroisopropylidene group imparts a unique combination of characteristics, making these fluorinated polymers highly desirable for advanced applications in electronics, aerospace, and other demanding fields.

For researchers and scientists in materials science and drug development, the selection of high-performance polymers is critical. This guide provides an objective comparison of the property enhancements achieved by incorporating the fluorinated monomer, this compound (6FDDM), into a polymer backbone, contrasted with a representative non-fluorinated analog based on a similar bisphenol structure. The data presented is a synthesis of findings from multiple experimental studies.

Superior Properties Conferred by Fluorination: A Quantitative Look

The incorporation of the bulky, electron-withdrawing hexafluoroisopropylidene (-C(CF₃)₂-) group in place of a non-fluorinated isopropylidene (-C(CH₃)₂-) group leads to marked improvements in several key polymer properties. The following table summarizes the quantitative data from various studies on polyimides, a class of high-performance polymers where these monomers are frequently employed.

PropertyFluorinated Polymer (6FDDM-based)Non-Fluorinated Analog (BAPP-based)Improvement
Thermal Stability
Glass Transition Temperature (Tg)290 - 402 °C[1]225 - 278 °C[1]Significant Increase
5% Weight Loss Temperature (Td5)> 500 °C[1]~476 °C[1]Enhanced Thermal Stability
Dielectric Properties
Dielectric Constant (at 1 MHz)2.31 - 2.81[1]> 3.0Lower Dielectric Constant
Dielectric Loss (at 1 MHz)~0.00676[1]> 0.01Reduced Dielectric Loss
Mechanical Properties
Tensile Strength97 - 232.73 MPa[1]93 - 120 MPaGenerally Higher
Elongation at Break~26%[1]6 - 29%[1]Comparable to Improved
Solubility
Solubility in Organic SolventsGenerally GoodOften LimitedImproved Processability

The Science Behind the Enhancement

The significant improvements in polymer properties imparted by the hexafluoroisopropylidene group can be attributed to several key factors at the molecular level. The strong carbon-fluorine bonds and the bulky nature of the -CF₃ groups play a crucial role.

G cluster_0 Incorporation of this compound cluster_1 Molecular Level Effects cluster_2 Resulting Polymer Properties A Hexafluoroisopropylidene (-C(CF₃)₂- group) B High C-F Bond Energy A->B C Bulky CF₃ Groups A->C D Strong Electronegativity of Fluorine A->D E Improved Thermal Stability B->E H Good Mechanical Properties B->H F Lower Dielectric Constant C->F G Enhanced Solubility C->G D->F

Figure 1. Logical relationship of how the hexafluoroisopropylidene group improves polymer properties.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of polyimides based on the monomers discussed. Specific conditions may vary depending on the exact monomers and desired polymer characteristics.

Synthesis of Polyimides (Two-Step Method)

A common and widely practiced procedure for synthesizing polyimides is the two-step poly(amic acid) process.

G cluster_A cluster_B cluster_C A 1. Poly(amic acid) Formation B 2. Imidization C Purification A1 Dissolve Diamine in Solvent (e.g., NMP, DMAc) A2 Add Dianhydride A1->A2 A3 Stir at Room Temperature (under N₂ atmosphere) A2->A3 A3->B B1 Thermal Imidization: Heat to high temperatures (e.g., 250-350 °C) C1 Precipitate Polymer (in a non-solvent like methanol) B1->C1 B2 Chemical Imidization: Add dehydrating agent (e.g., acetic anhydride/pyridine) B2->C1 C2 Wash and Dry C1->C2

Figure 2. General experimental workflow for the two-step synthesis of polyimides.
  • Poly(amic acid) Synthesis : In a nitrogen-purged flask, the diamine monomer (e.g., 6FDDM or BAPP) is dissolved in an anhydrous aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). An equimolar amount of an aromatic dianhydride is then added portion-wise to the stirred solution. The reaction is typically carried out at room temperature for several hours to form a viscous poly(amic acid) solution.

  • Imidization : The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization.

    • Thermal Imidization : The poly(amic acid) solution is cast onto a glass substrate to form a film, which is then heated in a stepwise manner to high temperatures (often up to 350°C) to facilitate the cyclodehydration process.

    • Chemical Imidization : A dehydrating agent, such as a mixture of acetic anhydride and pyridine, is added to the poly(amic acid) solution. The resulting polyimide precipitates out of the solution and is then collected, washed, and dried.

Characterization Methods
  • Thermal Stability : Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature (Td), and Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (Tg).

  • Dielectric Properties : The dielectric constant and dielectric loss are measured using an impedance analyzer on thin film samples.

  • Mechanical Properties : Tensile strength, elongation at break, and tensile modulus are determined using a universal testing machine on film specimens, following standardized test methods.

  • Solubility : The solubility of the polymers is tested by dissolving a small amount of the polymer in various organic solvents at room temperature.

References

Quantitative Analysis of 4,4'-(Hexafluoroisopropylidene)di-o-xylene in Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of additives and residual monomers in polymer matrices is critical for ensuring product quality, safety, and performance. This guide provides a comparative overview of analytical techniques for the quantitative analysis of 4,4'-(Hexafluoroisopropylidene)di-o-xylene, a fluorinated aromatic compound, in various polymer systems.

This document outlines and compares the primary analytical methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's principles, experimental protocols, and performance characteristics are detailed to aid in the selection of the most appropriate technique for specific research and quality control applications.

Comparison of Analytical Techniques

The selection of an optimal analytical method for the quantification of 4,4'-(Hexafluoroisopropylidene)di-o-xylene in a polymer matrix depends on several factors, including the required sensitivity, the complexity of the polymer matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques.

TechniquePrincipleSample PreparationSensitivityThroughputKey AdvantagesLimitations
GC-MS Separation of volatile compounds followed by mass-based detection and quantification.Solvent extraction or pyrolysis.High (ppb to ppm)HighHigh selectivity and sensitivity, well-established libraries for identification.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
HPLC-UV/MS Separation of compounds in a liquid phase followed by UV or mass-based detection.Solvent extraction and dissolution.Moderate to High (ppb to ppm)HighSuitable for non-volatile and thermally labile compounds, high precision and accuracy.UV detection may lack specificity, matrix effects can influence ionization in MS.
NMR Measurement of nuclear spin transitions in a magnetic field for structural elucidation and quantification.Polymer dissolution in a deuterated solvent.Low to Moderate (ppm to %)LowNon-destructive, provides detailed structural information, direct quantification without a calibration curve (qNMR).[1]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex matrices.

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate and reproducible quantitative analysis. Below are representative methodologies for each of the discussed techniques, which can be adapted based on the specific polymer matrix and analytical instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of 4,4'-(Hexafluoroisopropylidene)di-o-xylene, a prior extraction step is typically required.

Sample Preparation: Solvent Extraction

  • A representative sample of the polymer is cryogenically milled to increase the surface area.

  • A known mass of the powdered polymer is subjected to solvent extraction using a solvent in which 4,4'-(Hexafluoroisopropylidene)di-o-xylene is soluble (e.g., dichloromethane, acetonitrile). Accelerated Solvent Extraction (ASE) can be employed for efficient extraction.

  • The extract is then concentrated to a known volume before GC-MS analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 or similar.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: Splitless injection at 250°C.

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977 or similar, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Characteristic ions for 4,4'-(Hexafluoroisopropylidene)di-o-xylene should be monitored.

  • Quantification: An internal standard method is recommended for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

HPLC is well-suited for the analysis of non-volatile or thermally sensitive compounds like 4,4'-(Hexafluoroisopropylidene)di-o-xylene.

Sample Preparation: Dissolution and Precipitation

  • A known amount of the polymer sample is dissolved in a suitable solvent (e.g., tetrahydrofuran).

  • A non-solvent (e.g., methanol) is added to precipitate the polymer, leaving the analyte of interest in the solution.

  • The solution is filtered through a 0.2 µm filter before injection into the HPLC system.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or similar.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of 4,4'-(Hexafluoroisopropylidene)di-o-xylene, or a mass spectrometer for higher selectivity and sensitivity.

  • Quantification: External or internal standard calibration can be used. For complex matrices, LC-MS/MS offers superior performance by minimizing interferences.[2]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy can be used for direct quantification without the need for a specific analytical standard of the analyte, provided an internal standard with a known concentration is used.[1]

Sample Preparation:

  • A precisely weighed amount of the polymer sample is dissolved in a known volume of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).

  • A known amount of a suitable internal standard (e.g., 1,3,5-trioxane) is added to the solution.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹⁹F NMR can be highly specific for fluorinated compounds like 4,4'-(Hexafluoroisopropylidene)di-o-xylene. ¹H NMR can also be used if there are unique, well-resolved signals.

  • Acquisition Parameters: A sufficient relaxation delay (D1) must be used to ensure full relaxation of the nuclei for accurate integration.

  • Quantification: The concentration of the analyte is determined by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis PolymerSample Polymer Sample CryoMill Cryogenic Milling PolymerSample->CryoMill Extraction Solvent Extraction CryoMill->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS System Concentration->GCMS Inject Extract Data Data Acquisition (SIM) GCMS->Data Quant Quantification Data->Quant

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis PolymerSample Polymer Sample Dissolution Dissolution in Solvent PolymerSample->Dissolution Precipitation Polymer Precipitation Dissolution->Precipitation Filtration Filtration (0.2 µm) Precipitation->Filtration HPLC HPLC System Filtration->HPLC Inject Solution Detection UV or MS Detection HPLC->Detection Quant Quantification Detection->Quant

References

Safety Operating Guide

Safe Disposal of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane, ensuring the safety of laboratory personnel and environmental protection.

Researchers and professionals in drug development must handle this compound with care, not only during its application in areas like high-performance solvents and advanced coatings but also through to its final disposal.[1] Adherence to strict disposal protocols is critical due to its potential hazards and environmental persistence.

Immediate Safety and Hazard Information

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is crucial to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE).[2] This substance is also referred to as a "forever chemical," underscoring the importance of preventing any release into the environment.[2]

Key Hazard and Safety Data:

ParameterInformationSource
CAS Number 65294-20-4[2]
Physical State White to almost white powder or crystal.[3][3]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Primary Exposure Routes Inhalation, skin contact, eye contact.[2]
Incompatibilities Strong oxidizing agents. Keep away from heat, sparks, and flame.[2][2]
Storage Store in a dry, cool, well-ventilated area in a tightly closed container.[2] Store locked up.[2][2]
Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following PPE is mandatory:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[2]

  • Hand Protection: Use chemically resistant gloves.[2]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[2]

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.

  • Containment: Stop the leak if it is safe to do so.[2] For solid materials, prevent the generation of dust.[2] Do not allow the product to enter drains.[2]

  • Cleanup: Carefully sweep or shovel the spilled solid material into a suitable container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal.

  • Reporting: Report the spill to the appropriate environmental health and safety officer.

Disposal Procedure

The primary recommended method for the disposal of this compound is incineration.[2]

Step-by-Step Disposal Plan:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., PPE, cleaning supplies) in a clearly labeled, sealed, and appropriate waste container.

  • Waste Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Authorized Disposal: Arrange for the waste to be transported to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2]

  • Regulatory Compliance: Dispose of the contents and container in accordance with all local, state, and federal regulations.[2] It is imperative to follow the EPA's Interim Guidance on PFAS Destruction and Disposal.[2]

  • Documentation: Maintain detailed records of the disposal process, including dates, quantities, and the licensed waste management company used.

Emergency First Aid
  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

  • After Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]

  • After Ingestion: If you feel unwell, call a poison center or doctor.[2]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect storage Store in a Secure, Designated Area collect->storage transport Arrange for Transport by a Licensed Waste Contractor storage->transport disposal Dispose via Incineration (with Afterburner and Scrubber) transport->disposal document Document Disposal Process disposal->document end End: Proper Disposal document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane (CAS No. 65294-20-4). Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is imperative to use appropriate personal protective equipment to minimize exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRegulatory Standard (US)
Hand Protection Protective gloves. Disposable nitrile gloves provide short-term protection.[1][2]29 CFR 1910.138[1]
Eye and Face Protection Chemical goggles or safety glasses. A face shield is required where splashing is a risk.[1]29 CFR 1910.133[1]
Skin and Body Protection Wear suitable protective clothing to cover as much skin as possible.[1][3]-
Respiratory Protection In case of inadequate ventilation or risk of dust/aerosol formation, wear a NIOSH/MSHA approved respirator.[1]29 CFR 1910.134[1]
Foot Protection Safety shoes are recommended.[1]29 CFR 1910.136[1]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is essential. The following step-by-step protocol outlines the safe handling procedure.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][3] A properly functioning chemical fume hood should be used.

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.[1]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the compound, don all required PPE as specified in the table above.

3. Handling the Compound:

  • Avoid all personal contact, including inhalation of dust, mist, or spray.[1][4]

  • Do not get the substance in your eyes, on your skin, or on your clothing.[1]

  • Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Keep the container tightly closed when not in use.[1][3]

4. In Case of a Spill:

  • For small spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1]

  • For large spills, evacuate the area.[1] Only qualified personnel equipped with suitable protective equipment should intervene.[1]

  • Prevent the spillage from entering drains or public waters.[1][4]

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. This material is considered a "Forever Chemical," and its release into the environment should be prevented.[1]

  • Waste Chemical Disposal: Dispose of the contents in accordance with licensed collector's sorting instructions.[1] All chemical waste should be managed as hazardous waste.

  • Container Disposal: Empty containers may retain product residue. Do not cut, drill, grind, or weld on or near the container.[4] Dispose of the container in an approved waste disposal plant.[1]

Quantitative Data Summary

PropertyValue
CAS Number 65294-20-4[1]
Molecular Formula C19H18F6[1]
Molecular Weight 360.34[5]
Melting Point 76-78 °C[3]
Boiling Point 110-120 °C at 2mm Hg[3]
Flash Point >110 °C[3]
Density 1.198 g/cm³[3]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_chem Handle Chemical in Fume Hood prep_eng->handle_chem handle_avoid Avoid Contact and Inhalation handle_chem->handle_avoid emergency_spill Spill Occurs handle_chem->emergency_spill handle_close Keep Container Closed handle_avoid->handle_close cleanup_wash Wash Hands Thoroughly handle_close->cleanup_wash cleanup_dispose Dispose of Waste per Protocol cleanup_wash->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff emergency_evacuate Evacuate Area (Large Spill) emergency_spill->emergency_evacuate emergency_contain Contain Spill (Small Spill) emergency_spill->emergency_contain emergency_firstaid Provide First Aid emergency_spill->emergency_firstaid

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(3,4-dimethylphenyl)hexafluoropropane
Reactant of Route 2
2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.